6-Aminobenzo[d]isoxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
IHGYQPFVLLGJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Aminobenzo[d]isoxazole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-aminobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The benzo[d]isoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules. This document elucidates the chemical structure, details a plausible synthetic route, predicts and interprets its spectroscopic characterization, and explores its potential applications in drug discovery, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system, a bicyclic heterocycle composed of a fused benzene and isoxazole ring, is a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a sought-after scaffold in drug design. Molecules incorporating this moiety have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. The versatility of the benzo[d]isoxazole core allows for substitution at various positions, enabling the fine-tuning of a compound's biological activity and physicochemical properties.
Chemical Structure and Properties of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
The chemical structure of 6-aminobenzo[d]isoxazole-3-carboxylic acid is characterized by the foundational benzo[d]isoxazole core, with an amine group (-NH₂) substituted at the 6-position and a carboxylic acid group (-COOH) at the 3-position.
Molecular Formula: C₈H₆N₂O₃
Molecular Weight: 178.15 g/mol
IUPAC Name: 6-amino-1,2-benzisoxazole-3-carboxylic acid
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule zwitterionic at physiological pH. The aromatic nature of the bicyclic system, coupled with the electron-donating amino group and the electron-withdrawing carboxylic acid group, establishes a unique electronic environment that can be pivotal for molecular interactions with biological targets.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| pKa (acidic) | ~3.5 - 4.5 |
| pKa (basic) | ~3.0 - 4.0 |
| LogP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Synthesis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
A plausible and efficient synthetic route to 6-aminobenzo[d]isoxazole-3-carboxylic acid can be conceptualized based on established methods for the formation of the benzisoxazole ring system. A common and effective strategy involves the cyclization of an appropriately substituted o-hydroxyaryl oxime.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic pathway for 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate
-
To a solution of 2-hydroxy-4-nitrobenzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-hydroxy-4-nitrobenzoate, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoylformate oxime
-
Dissolve ethyl 2-hydroxy-4-nitrobenzoate (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (2.5 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the resulting crude ketoester in ethanol, and add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the crude oxime.
Step 3: Synthesis of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate
-
Dissolve the crude ethyl 2-hydroxy-4-nitrobenzoylformate oxime in a suitable solvent such as acetic acid.
-
Heat the solution to reflux for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the crude ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate.
Step 4: Synthesis of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate
-
Suspend ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (1 equivalent) in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents) or palladium on carbon under a hydrogen atmosphere.
-
If using SnCl₂·2H₂O, heat the mixture to reflux for 2-3 hours. If using catalytic hydrogenation, stir under a hydrogen balloon at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino ester.
Step 5: Synthesis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
-
Dissolve the crude ethyl 6-aminobenzo[d]isoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-aminobenzo[d]isoxazole-3-carboxylic acid would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.
-
Aromatic Protons: The benzene portion of the molecule will exhibit a characteristic splitting pattern. The proton at C7 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both the C7 and C4 protons. The proton at C4 will appear as a doublet, coupled to the proton at C5. The chemical shifts will be influenced by the electron-donating amino group and the isoxazole ring.
-
-NH₂ Protons: A broad singlet in the region of 5.0-6.0 ppm, which would be exchangeable with D₂O.
-
-COOH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, also exchangeable with D₂O.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.0-13.0 (br s, 1H, COOH), ~7.5 (d, 1H, H-4), ~7.0 (d, 1H, H-7), ~6.8 (dd, 1H, H-5), ~5.5 (br s, 2H, NH₂).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (100-160 ppm), with the carbon attached to the amino group (C6) showing an upfield shift due to its electron-donating nature.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~165.0 (COOH), ~160.0 (C7a), ~155.0 (C3), ~150.0 (C6), ~120.0 (C4), ~115.0 (C5), ~110.0 (C3a), ~100.0 (C7).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=N Stretch (Isoxazole): An absorption in the region of 1600-1650 cm⁻¹.
-
Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 179.04 or [M-H]⁻ at m/z 177.03.
Potential Applications in Drug Discovery
The structural features of 6-aminobenzo[d]isoxazole-3-carboxylic acid make it an attractive candidate for drug discovery, particularly in the field of oncology. The 3-amino-benzo[d]isoxazole scaffold has been identified as a potent inhibitor of receptor tyrosine kinases (RTKs).[1]
Kinase Inhibition
RTKs are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The 6-aminobenzo[d]isoxazole-3-carboxylic acid core can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases. The amino group at the 6-position provides a key interaction point for hydrogen bonding within the kinase domain, while the carboxylic acid at the 3-position can be further modified to enhance potency and selectivity.
Caption: Putative binding mode of 6-aminobenzo[d]isoxazole-3-carboxylic acid in a kinase active site.
Conclusion
6-Aminobenzo[d]isoxazole-3-carboxylic acid is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The predicted spectroscopic data provides a roadmap for its characterization. The structural analogy to known kinase inhibitors suggests that this compound and its derivatives are promising leads for the development of novel anticancer therapeutics. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- Patel, M., & Patel, R. (2019). A review on recent advances of isoxazole derivatives as a potential anticancer agent. European Journal of Medicinal Chemistry, 183, 111710.
- Ulusoy, N., & Gürsoy, A. (2012).
- Kumar, A., & Sharma, S. (2018). A comprehensive review on the synthesis and therapeutic potential of benzisoxazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1276-1294.
- Wallace, O. B., et al. (2006). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(4), 834-838.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Li, J. J. (2014).
Sources
Chemo-Structural Analysis & Synthetic Utility of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Executive Summary & Structural Identity
6-aminobenzo[d]isoxazole-3-carboxylic acid represents a high-value pharmacophore in medicinal chemistry, particularly within the development of atypical antipsychotics, antimicrobial agents, and HIF-1
This scaffold is distinct due to its amphoteric nature—possessing both an acidic carboxyl motif and a basic aromatic amine—making it a versatile zwitterionic building block for fragment-based drug discovery (FBDD).
Chemical Identity Data[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 6-aminobenzo[d]isoxazole-3-carboxylic acid |
| Common Derivatives | Methyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 57764-47-3) |
| Molecular Formula | |
| Molecular Weight | 178.14 g/mol |
| Exact Mass | 178.0378 |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazene) |
| Key Functionalities | 3-COOH (Acidic), 6- |
Physicochemical Profile & Drug-Likeness[4]
Understanding the physicochemical behavior of this molecule is critical for formulation and bioavailability optimization. The presence of the isoxazole ring lowers the
Predicted Properties (In Silico)
| Parameter | Value (Est.) | Significance |
| LogP (Octanol/Water) | 0.8 – 1.2 | Highly polar; likely requires derivatization (esterification) for cell permeability assays. |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Good oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 2 ( | Facilitates receptor binding site interactions. |
| H-Bond Acceptors | 4 (N, O, | Key for hydrogen bonding networks in protein pockets. |
| ~3.2 | Stronger acid than benzoic acid; exists as carboxylate at physiological pH. | |
| ~2.5 - 3.0 | The 6-amino group is weakly basic due to conjugation with the electron-deficient benzisoxazole core. |
Synthetic Pathways[6][9]
The synthesis of 6-aminobenzo[d]isoxazole-3-carboxylic acid is non-trivial due to the lability of the isoxazole ring under harsh reducing conditions. The most robust protocol involves constructing the ring with the nitrogen oxidation state already established or using selective reduction techniques on a nitro-precursor.
Core Synthetic Strategy: The Nitro-Salicylate Route
This protocol avoids the instability of the isoxazole ring during formation by utilizing a Methyl 4-nitro-2-hydroxybenzoate precursor.
Step-by-Step Methodology
-
Precursor Preparation: Start with 4-nitro-2-hydroxybenzoic acid . Esterify using Methanol/
to protect the carboxylic acid, yielding Methyl 4-nitro-2-hydroxybenzoate . -
Oximination/Cyclization: React the ester with Hydroxylamine-O-sulfonic acid (HOSA) in the presence of a mild base (
) or via the reaction of the phenoxide with an chloro-oxime derivative. This closes the ring to form Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate . -
Selective Reduction (Critical Step):
-
Challenge: Standard catalytic hydrogenation (
) can sometimes cleave the N-O bond of the isoxazole ring, destroying the scaffold. -
Solution: Use Stannous Chloride (
) in ethanol or Iron/Ammonium Chloride reduction. These conditions selectively reduce the nitro group to an amine without opening the isoxazole ring.
-
-
Hydrolysis: Mild hydrolysis using Lithium Hydroxide (LiOH) in THF/Water yields the final free acid. Avoid strong mineral acids at high temperatures to prevent decarboxylation.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow from nitro-salicylate precursors to the target amino-acid scaffold. Note the critical selective reduction step to preserve the isoxazole core.
Analytical Characterization Protocols
To validate the identity of the synthesized molecule, the following analytical signatures must be confirmed.
HPLC-MS Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of COOH to improve peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Mass Spec: ESI+ mode. Expect
.
NMR Expectations ( -DMSO)
-
Carboxylic Acid: Broad singlet ~13.0 ppm (often invisible if exchanged).
-
Amine (
): Broad singlet ~5.5 - 6.5 ppm (integrates to 2H). -
Aromatic Region:
-
Proton at C7 (ortho to isoxazole O): Doublet, deshielded.
-
Proton at C5 (ortho to amine): Doublet of doublets.
-
Proton at C4 (ortho to ring junction): Doublet.
-
Medicinal Chemistry Applications
The 6-aminobenzo[d]isoxazole-3-carboxylic acid scaffold serves as a "privileged structure" in drug design.
-
HIF-1
Inhibition: Derivatives of benzo[d]isoxazole-3-carboxamides have been identified as inhibitors of Hypoxia-Inducible Factor 1-alpha, a key target in cancer therapy to prevent tumor angiogenesis [1].[1] -
Antipsychotic Pharmacophore: The benzisoxazole ring is the core of Risperidone and Paliperidone . While those molecules typically substitute at the 3-position with alkyl-piperidines, the 3-carboxylic acid allows for the creation of novel amide-linked derivatives that explore new chemical space in dopamine D2 receptor modulation [2].
-
Antibacterial Agents: Analogues of Zonisamide (a 1,2-benzisoxazole-3-methanesulfonamide) utilize the benzisoxazole core. The 6-amino group provides a handle for acylation to create lipophilic tails, a strategy often used to enhance penetration into bacterial membranes [3].
References
-
NIH/National Library of Medicine. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors.[1] ACS Medicinal Chemistry Letters.[1]
-
BenchChem. (2025).[2][3] In-Depth Technical Guide to Benzo[d]isoxazole Scaffolds.
-
ScienceDirect/Elsevier. (2018). Benzisoxazole: A privileged scaffold for medicinal chemistry.[2][4] European Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: Benzo[d]isoxazole-3-carboxylic acid.[5][1][6]
Sources
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[d]isoxazole-3-carboxylic acid | CAS 28691-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
A Technical Guide to the Therapeutic Potential of Benzo[d]isoxazole-3-Carboxylic Acid Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives, particularly those featuring a carboxylic acid moiety at the 3-position, have emerged as a versatile class of compounds with significant therapeutic potential across diverse disease areas, including oncology, inflammation, and neurology.[1][2] This guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of benzo[d]isoxazole-3-carboxylic acid derivatives, offering field-proven insights for their advancement as next-generation therapeutics.
The Benzo[d]isoxazole-3-Carboxylic Acid Core: A Foundation for Therapeutic Innovation
The benzo[d]isoxazole ring system, also known as benzisoxazole or indoxazene, is a bicyclic heteroaromatic compound. The fusion of a benzene ring with an isoxazole ring imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capability, making it an ideal scaffold for interacting with a variety of biological targets. The carboxylic acid group at the 3-position often serves as a critical pharmacophore, enabling strong ionic interactions or acting as a synthetic handle for further derivatization into amides, esters, and other functional groups.
| Compound Profile: Benzo[d]isoxazole-3-carboxylic acid | |
| Molecular Formula | C₈H₅NO₃[3] |
| Molecular Weight | 163.13 g/mol [3] |
| Physical Form | Solid[3] |
| InChI Key | VPYXATIIMHQAPR-UHFFFAOYSA-N[3] |
| Significance | Key intermediate and pharmacophore for a wide range of therapeutic derivatives.[4] |
Anticancer Potential: Targeting Hypoxia-Inducible Factor (HIF)-1α
A major breakthrough in the therapeutic application of this scaffold has been the discovery of its derivatives as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[4] HIF-1α is a critical transcription factor that plays a central role in tumor progression, metastasis, and resistance to therapy by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.[4]
Mechanism of Action
Under hypoxic conditions, typically found in solid tumors, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes like Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[4] Certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as highly potent inhibitors of this transcriptional activity.[4] By suppressing HIF-1α function, these compounds can effectively cut off a tumor's ability to adapt to its low-oxygen environment, thereby inhibiting growth and angiogenesis.
Lead Compounds and Efficacy
Researchers have designed and synthesized a series of benzo[d]isoxazole derivatives, identifying several compounds with exceptional potency in cell-based dual-luciferase reporter assays.[4]
| Compound | Substitution (para-position of N-phenyl ring) | IC₅₀ (HIF-1α Transcription Inhibition) | Reference |
| 15 | Dimethylamino | 24 nM | [4] |
| 31 | Acetyl | 24 nM | [4] |
These IC₅₀ values are remarkably low and represent a significant achievement for a simple chemical scaffold.[4] Treatment of HEK293T cells with compounds 15 and 31 resulted in a concentration-dependent decrease in the mRNA expression of HIF-1α target genes VEGF and PDK1, validating their mechanism of action.[4] The structural simplicity and potent activity of these derivatives make them promising candidates for further development as anticancer agents.[4]
Anti-Inflammatory and Analgesic Applications
The broader isoxazole carboxylic acid scaffold has a well-documented history of anti-inflammatory activity.[5][6] Derivatives often function through a dual mechanism, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5] This dual inhibition is advantageous as it blocks the production of both prostaglandins and leukotrienes, key mediators of the inflammatory cascade.
While much of the specific research focuses on the general isoxazole or benzisoxazole scaffold, the principles are directly applicable. For instance, certain 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[5] Notably, derivatives with p-nitro and p-methoxy substituents showed a rapid onset of action, with 75% inhibition of inflammation after just one hour.[5]
Furthermore, isoxazole carboxamide derivatives have been investigated for their antinociceptive potential.[7] Some compounds showed moderate analgesic activity, with specific derivatives following a non-opioid receptor pathway, suggesting a mechanism involving COX inhibition.[7] This highlights the potential for developing non-addictive analgesics from this chemical class.
Neuroprotective Potential
Emerging research points to the utility of isoxazole carboxylic acid derivatives in neurology. A key area of investigation is the modulation of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain.[8] Excitotoxicity, caused by excessive glutamate, is a major factor in neuronal damage following ischemia and in neurodegenerative diseases.
One notable compound, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid [(-)-HIP-A], a selective EAAT inhibitor, has demonstrated a remarkable property: it preferentially inhibits the reverse transport (release) of glutamate over its reuptake.[8] In models of ischemia, lower concentrations of (-)-HIP-A (10 to 30 µM) were found to be neuroprotective.[8] This suggests a novel therapeutic strategy: selectively blocking the pathological release of glutamate during ischemic events without shutting down its essential reuptake, offering a more nuanced and potentially safer approach to neuroprotection.[8]
Additionally, related benzo[d]oxazole derivatives have shown protective effects in models of Alzheimer's disease by modulating Akt, GSK-3β, and NF-κB signaling pathways.[9] While a different scaffold, this indicates the broader potential of related benz-fused heterocyclic compounds in treating neurodegeneration.
Synthesis and Experimental Protocols
The tractability of synthesis is a major advantage of this scaffold. The core benzo[d]isoxazole-3-carboxylic acid can be prepared and purified without requiring chromatography, making it suitable for large-scale production.[4]
Protocol: General Synthesis of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives
This protocol is adapted from the five-step synthesis reported for the HIF-1α inhibitors.[4] The causality behind the reagent choices lies in established organic chemistry principles for achieving high-yield transformations efficiently.
Step-by-Step Methodology:
-
Esterification: 2-Fluorophenol is refluxed with ethanol and a catalytic amount of sulfuric acid. The acid protonates the carbonyl oxygen of the phenol's eventual carboxyl group (after subsequent steps), making the carbon more electrophilic for attack by ethanol to form the ethyl ester.
-
Carbonation Affinity: The resulting ester undergoes a reaction with sodium and ethanol, likely a form of Claisen condensation with a carbon source like diethyl carbonate, to introduce a malonic ester-like functionality.
-
Ring-Forming Condensation: Sodium hydride (NaH), a strong base, is used to deprotonate the active methylene group. The resulting nucleophile attacks the fluorine-bearing carbon of the benzene ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, forming the isoxazole ring. Diglyme is used as a high-boiling point solvent.
-
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using sulfuric acid at an elevated temperature. This step yields the key intermediate, benzo[d]isoxazole-3-carboxylic acid .
-
Amide Condensation: The carboxylic acid is coupled with a desired substituted aniline. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as a modern, efficient peptide coupling agent that activates the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid produced during the reaction, driving it to completion.
Protocol: HIF-1α Dual-Luciferase Reporter Assay
This assay provides a robust and quantitative method for screening compounds for their ability to inhibit HIF-1α transcriptional activity.[4]
-
Cell Seeding: HEK293T cells are seeded in multi-well plates.
-
Transfection: Cells are co-transfected with two plasmids:
-
Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple hypoxia-response elements (HREs). HIF-1α activity directly drives firefly luciferase expression.
-
Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., CMV). This serves as an internal control to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the benzo[d]isoxazole test compounds.
-
Hypoxia Induction: The treated cells are placed in a hypoxic chamber (e.g., 1% O₂) to induce HIF-1α stabilization and activity.
-
Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured sequentially using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated. A decrease in this ratio in compound-treated cells compared to vehicle-treated controls indicates inhibition of HIF-1α transcriptional activity. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
Benzo[d]isoxazole-3-carboxylic acid and its derivatives represent a highly promising and synthetically accessible class of compounds with demonstrated therapeutic potential. The discovery of derivatives with nanomolar potency against HIF-1α transcription provides a strong foundation for the development of novel anticancer agents.[4] Furthermore, their established anti-inflammatory and emerging neuroprotective properties highlight the scaffold's versatility.[5][8]
Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic and safety profiles of the most potent HIF-1α inhibitors.
-
In Vivo Studies: Validating the efficacy of lead compounds in relevant animal models of cancer, inflammation, and ischemic injury.
-
Mechanism Elucidation: Further exploring the specific molecular interactions responsible for the observed biological activities to guide rational drug design.
-
Scaffold Hopping: Expanding the chemical space to identify new derivatives with enhanced potency and novel mechanisms of action.
The compelling biological activities, coupled with straightforward and scalable chemistry, position benzo[d]isoxazole-3-carboxylic acid derivatives as a platform for significant therapeutic innovation.
References
- Chen, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Omega.
- Habib, N. S., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Mansoura Journal of Pharmaceutical Sciences.
- Sysak, A., & Obmińska-Mrukowicz, B. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
- Ryng, S., et al. (n.d.). Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. PubMed.
- Pace, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Lin, C., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI.
- Singh, T., & Sharma, P. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
- Pace, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate.
- Malik, S., & Khan, S. A. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.
- Hawash, M., et al. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry.
- Amici, M., et al. (2008). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake. Journal of Pharmacology and Experimental Therapeutics.
- (n.d.). Benzo[d]isoxazole-3-carboxylic acid. Sigma-Aldrich.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Bifunctional Pharmacophore: 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 6-aminobenzo[d]isoxazole-3-carboxylic acid , a privileged scaffold in modern drug discovery.
Technical Guide & Application Whitepaper
Executive Summary
The 6-aminobenzo[d]isoxazole-3-carboxylic acid scaffold represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from a unique combination of a rigid, planar bicyclic core, an amphoteric electronic profile, and orthogonal functionalization vectors. The C3-carboxylic acid serves as a critical hydrogen bond acceptor/donor (often bioisosteric to glutamate or aspartate), while the C6-amine provides a distal handle for library construction via amide coupling, reductive amination, or sulfonylation. This guide outlines the rationale for its use, a robust synthetic protocol, and its application in targeting kinases and GPCRs.
Structural Analysis & Pharmacophore Logic
The benzo[d]isoxazole core (specifically the 1,2-benzisoxazole isomer) is distinct from its 2,1-isomer (anthranil) due to its superior metabolic stability and aromatic character.
1.1 Physicochemical Properties
-
Rigidity: The bicyclic system restricts conformational entropy, pre-organizing the attached functional groups for receptor binding.
-
Electronic Character: The isoxazole ring is electron-withdrawing, lowering the pKa of the C3-carboxylic acid compared to benzoic acid, enhancing ionic interactions at physiological pH.
-
Vector Orthogonality: The C3 and C6 positions are roughly linear (para-like orientation), allowing the molecule to span deep binding pockets (e.g., the ATP-binding site of kinases) or bridge distinct receptor domains.
1.2 Pharmacophore Mapping
The scaffold functions through three primary interaction zones:
-
Zone A (C3-COOH): Mimics the C-terminus of amino acids; targets arginine/lysine residues or coordinates metal ions (e.g., Mg²⁺ in enzymes).
-
Zone B (Core): Provides
stacking interactions with aromatic residues (Phe, Tyr, Trp). -
Zone C (C6-NH₂): The "Diversity Vector." It allows the attachment of hydrophobic tails to occupy solvent-exposed regions or allosteric pockets.
Figure 1: Pharmacophore interaction map demonstrating the orthogonal binding vectors of the scaffold.
Synthetic Accessibility
A reliable synthesis is critical for library generation. While direct nitration of benzisoxazole is possible, it often yields mixtures. The most robust route builds the heterocycle from a substituted acetophenone precursor.
2.1 Validated Synthetic Route
Objective: Synthesis of 6-aminobenzo[d]isoxazole-3-carboxylic acid from 2-hydroxy-4-nitroacetophenone.
Step 1: Oxime Formation React 2-hydroxy-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate to yield the oxime.
-
Reagents:
, NaOAc, EtOH/H₂O. -
Mechanism:[1][2][3][4] Nucleophilic attack of hydroxylamine on the ketone carbonyl.
Step 2: Cyclization (The Acetyl-Oxime Rearrangement) Protect the phenol and oxime (often as acetate), then cyclize using a base or thermal dehydration. A common method involves treating the oxime acetate with pyridine/bases.
-
Reagents: Ac₂O, Pyridine (or
for direct cyclization). -
Product: 3-methyl-6-nitrobenzo[d]isoxazole.
Step 3: Oxidation of the C3-Methyl Group The methyl group at C3 is activated and can be oxidized to the carboxylic acid using strong oxidants.
-
Reagents:
(aqueous), Pyridine, Reflux. -
Note: This step is harsh; ensure the nitro group remains intact.
Step 4: Nitro Reduction Selective reduction of the nitro group to the amine without cleaving the isoxazole N-O bond (which is sensitive to hydrogenolysis).
-
Reagents:
in EtOH or Fe/NH₄Cl. Avoid as it may open the isoxazole ring.
2.2 Experimental Protocol: Step 4 (Nitro Reduction)
This protocol is adapted for high fidelity in preserving the isoxazole ring.
-
Setup: Charge a 250 mL round-bottom flask with 6-nitrobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) and Ethanol (0.1 M concentration).
-
Addition: Add Stannous Chloride Dihydrate (
, 5.0 eq). -
Reaction: Heat the mixture to 70°C for 3–4 hours. Monitor by TLC (the amine will be more polar and fluorescent).
-
Workup:
-
Purification: Recrystallization from Methanol/Water.
Figure 2: Step-wise synthetic pathway from acetophenone precursor to the target scaffold.
Medicinal Chemistry Applications
3.1 Case Study: NMDA Receptor Modulation
The 3-carboxylic acid moiety on the isoxazole ring is a classic bioisostere for the glycine co-agonist site on the NMDA receptor.
-
Mechanism: The acid mimics the carboxylate of glycine, while the isoxazole nitrogen mimics the alpha-amino group.
-
Derivatization: The 6-amino group allows for the extension of the molecule into the "lipophilic pocket" of the receptor, potentially converting a weak agonist into a high-affinity antagonist or partial agonist.
3.2 Case Study: Kinase Inhibition
Many kinase inhibitors utilize a "hinge binder" motif. The benzisoxazole nitrogen and oxygen can serve as H-bond acceptors/donors to the kinase hinge region.
-
Strategy: Amide coupling of the 6-amino group with bulky aromatic acids (e.g., 3-trifluoromethylbenzoic acid).
-
Result: The new amide bond orients the bulky group into the hydrophobic back-pocket (Gatekeeper residue), improving selectivity.
Quantitative Data Summary
| Property | Value / Description | Significance |
| Molecular Weight | ~178.14 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| ClogP | ~0.8 - 1.2 | High water solubility; favorable for oral bioavailability. |
| PSA (Polar Surface Area) | ~85 Ų | Good membrane permeability prediction. |
| pKa (Acid) | ~3.5 | Ionized at physiological pH; strong electrostatic interactions. |
| pKa (Base - Aniline) | ~2.5 - 3.0 | Weak base; unlikely to be protonated at physiological pH, reducing hERG liability. |
References
-
PubChem. 1,2-Benzisoxazole.[7] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Ethyl 4-Aminobenzoate (Reduction Protocol Reference). Org. Synth. 2005, 82, 69. Available at: [Link]
-
Vertex AI Search. Benzisoxazole: a privileged scaffold for medicinal chemistry. (Summarized from NIH/PubMed sources). Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Carboxylic Acids in Benzisoxazole Rings: A Technical Optimization Guide
Executive Summary & Rationale
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, anchoring blockbuster therapeutics like risperidone (antipsychotic) and zonisamide (anticonvulsant). However, functionalizing this scaffold with a carboxylic acid moiety—often necessary for electrostatic engagement with target residues (e.g., Arginine, Lysine)—introduces significant liabilities.[1]
While carboxylic acids provide critical binding energy, they frequently suffer from:
-
Limited Permeability: High polarity and ionization at physiological pH (pKa ~4–5) restrict passive diffusion across the blood-brain barrier (BBB), a critical failure mode for CNS-targeted benzisoxazoles.
-
Metabolic Toxicity: Formation of reactive acyl glucuronides can lead to covalent protein adducts and idiosyncratic toxicity (DILI).[2]
-
Rapid Clearance: Substrate recognition by OATs (Organic Anion Transporters) accelerates renal clearance.
This guide details the strategic replacement of the C3-carboxylic acid on the benzisoxazole ring with bioisosteres (Tetrazoles, Acyl Sulfonamides, and Oxadiazolones). We prioritize protocols that modulate pKa and lipophilicity (LogP) to rescue ADMET profiles while retaining potency.
Strategic Bioisostere Selection
The selection of a bioisostere is not merely a structural swap; it is a physicochemical tuning exercise. The table below summarizes the critical parameters for replacing a Benzisoxazole-3-COOH.
Table 1: Physicochemical Profiling of Carboxylic Acid Bioisosteres[3][4][5][6][7]
| Functional Group | Structure | Typical pKa | Key Advantage | Primary Liability | |
| Carboxylic Acid | R-COOH | 4.2 – 4.8 | Reference | High affinity (H-bond donor/acceptor) | Acyl glucuronidation, poor BBB pen. |
| Tetrazole | R-CN4H | 4.5 – 5.0 | -0.2 to +0.3 | Classical mimic; nearly identical pKa | N-glucuronidation; explosive synthesis risk |
| Acyl Sulfonamide | R-CONHSO2R' | 4.5 – 5.5 | +0.5 to +1.5 | Tunable pKa via R'; lipophilic | CYP2C9 inhibition risk; larger MW |
| 1,2,4-Oxadiazol-5-one | Heterocycle | 6.0 – 7.0 | +0.5 to +1.0 | Non-ionic at pH 7.4; High permeability | Hydrolytic instability in plasma |
| Hydroxamic Acid | R-CONHOH | 8.0 – 9.0 | -0.5 to 0.0 | Metal chelation (Zn2+, Fe2+) | Mutagenicity risks; rapid hydrolysis |
Expert Insight: For CNS targets involving benzisoxazoles, the 1,2,4-oxadiazol-5-one is often superior to the tetrazole. The slightly higher pKa (~6.5) ensures a significant fraction of the molecule remains neutral at physiological pH, facilitating passive diffusion, whereas the tetrazole remains largely ionized.
Decision Logic & Metabolic Pathways
The following diagram illustrates the decision matrix for selecting a bioisostere based on the specific failure mode of the parent carboxylic acid.
Figure 1: Strategic decision tree for bioisosteric replacement based on ADMET liabilities.
Synthetic Methodologies
This section details the synthesis of the two most critical bioisosteres: the Tetrazole (direct acid mimic) and the 1,2,4-Oxadiazol-5-one (permeability enhancer) directly from the benzisoxazole core.
Precursor Synthesis: 3-Cyano-1,2-Benzisoxazole
Most bioisostere syntheses at the C3 position require the nitrile precursor.
-
Starting Material: 1,2-Benzisoxazole-3-carboxylic acid (or its ethyl ester).
-
Conversion: Amidation (
) followed by dehydration ( or ) yields the C3-nitrile.
Protocol A: Synthesis of 3-(1H-Tetrazol-5-yl)-1,2-Benzisoxazole
Targeting: High potency retention, metabolic diversion.
Reagents:
-
3-Cyano-1,2-benzisoxazole (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) (1.0 equiv) or Triethylamine hydrochloride ( ) -
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Setup: In a pressure vial, dissolve the nitrile substrate in solvent (0.5 M concentration).
-
Addition: Add
followed by . Caution: acts as a Lewis acid catalyst, activating the nitrile and preventing the formation of explosive hydrazoic acid ( ) by buffering the reaction. -
Reaction: Seal the vial and heat to 100°C for 12–24 hours . Monitor by LC-MS for the disappearance of the nitrile peak (M+) and appearance of the tetrazole (M+43).
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3. The tetrazole usually precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water. If no precipitate forms, extract with Ethyl Acetate, dry over
, and purify via reverse-phase flash chromatography (C18, Water/MeCN + 0.1% Formic Acid).
Validation Check:
- NMR should show the tetrazole carbon signal around 150–160 ppm.
-
IR spectroscopy should show the disappearance of the sharp nitrile stretch (~2230
).
Protocol B: Synthesis of 3-(5-Oxo-1,2,4-oxadiazol-3-yl)-1,2-Benzisoxazole
Targeting: CNS penetration, improved LogD.
Reagents:
-
3-Cyano-1,2-benzisoxazole
-
Hydroxylamine hydrochloride (
)[3] -
Base:
or -
Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) or Ethyl Chloroformate (
)
Step-by-Step Workflow:
-
Amidoxime Formation:
-
Suspend nitrile in Ethanol. Add
(2.0 equiv) and (2.0 equiv). -
Reflux for 4–6 hours.
-
Concentrate and extract to isolate the N-hydroxybenzisoxazole-3-carboximidamide intermediate.
-
-
Cyclization:
-
Dissolve the amidoxime intermediate in anhydrous THF or Dioxane.
-
Add CDI (1.2 equiv) and DBU (1.0 equiv).
-
Heat to reflux for 2–4 hours.
-
-
Workup:
-
Quench with water. Acidify to pH 4.
-
Extract with DCM. The oxadiazolone is less polar than the tetrazole and should extract easily.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Experimental Validation & Signaling Pathway
Once synthesized, the bioisosteres must be validated against the parent acid. The diagram below details the testing cascade required to confirm bioisosteric utility.
Figure 2: Tiered validation workflow for bioisostere assessment.
Causality in Experimental Choices[3]
-
Why Zinc Bromide in Tetrazole Synthesis? Traditional methods use Ammonium Chloride or toxic organotin/aluminum reagents.
is a Lewis acid that coordinates to the nitrile nitrogen, increasing electrophilicity towards the azide anion, allowing the reaction to proceed in water/alcohol mixtures (Green Chemistry) and preventing the sublimation of . -
Why Oxadiazolones for CNS? The oxadiazolone ring has a pKa of ~6–7. At physiological pH (7.4), a significant portion (~10–30%) exists in the neutral protonated form, unlike the tetrazole (pKa ~4.5) which is >99% ionized. This neutral fraction drives the concentration gradient across the lipophilic BBB.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1] [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Patzke, M., et al. (2019). 1,2,4-Oxadiazol-5-ones as Bioisosteres of Benzoic Acid: A Case Study. Future Medicinal Chemistry. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]
Sources
Technical Guide: Solubility & Handling of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Part 1: Executive Summary & Core Directive
Compound: 6-Aminobenzo[d]isoxazole-3-carboxylic acid CAS: 28691-46-5 Molecular Weight: 178.14 g/mol Formula: C₈H₆N₂O₃
This guide addresses the critical solubility differential between DMSO (Dimethyl sulfoxide) and Water for 6-aminobenzo[d]isoxazole-3-carboxylic acid. As a Senior Application Scientist, I emphasize that successful application of this compound in biological assays hinges on understanding its amphoteric nature .
The Core Rule:
-
DMSO is the mandatory solvent for primary stock solutions (concentration > 10 mM).
-
Water (neutral pH) is a poor solvent (< 1 mM) due to the compound's tendency to aggregate via π-stacking and zwitterionic stabilization.
-
Aqueous Buffers require pH adjustment (pH > 7.5) to achieve assay-relevant concentrations by ionizing the carboxylic acid.
Part 2: Physicochemical Analysis & Solubility Data
To predict and manipulate solubility, we must analyze the competing functional groups on the benzo[d]isoxazole scaffold.
Structural Determinants of Solubility
The molecule contains three distinct regions affecting solvation:
-
Benzo[d]isoxazole Core: A planar, aromatic bicycle. It promotes insolubility in water through strong π-π stacking interactions between molecules.
-
C3-Carboxylic Acid (-COOH): An acidic group (predicted pKa ≈ 3.5–4.0). In neutral water, this exists in equilibrium between the protonated (neutral) and deprotonated (anionic) states.
-
C6-Amino Group (-NH₂): An aromatic amine. Due to the electron-withdrawing nature of the isoxazole ring, this amine is less basic than a typical aniline (predicted pKa ≈ 2.5–3.5).
The Zwitterion Trap: In weakly acidic aqueous solutions (pH 3–5), the molecule may adopt a zwitterionic form (COO⁻ / NH₃⁺) or a neutral non-ionized form, both of which have high lattice energy and low water solubility.
Solubility Profile Comparison
| Solvent System | Solubility Rating | Estimated Limit | Mechanism of Action |
| DMSO (Anhydrous) | Excellent | > 50 mM | Dipole-dipole interactions disrupt crystal lattice; no ionization penalty. |
| Water (pH 7.0) | Poor | < 1 mM | Hydrophobic effect of the aromatic core dominates; insufficient ionization to solvate. |
| 0.1 M NaOH (aq) | Good | > 10 mM | Deprotonation of -COOH to -COO⁻Na⁺ creates a water-soluble salt. |
| 0.1 M HCl (aq) | Moderate | ~ 5–10 mM | Protonation of -NH₂ to -NH₃⁺Cl⁻ increases solubility, but less stable than the anionic form. |
| Ethanol | Moderate | ~ 5–20 mM | Solvates the organic core but struggles with the polar ionic groups. |
Part 3: Mechanism of Solvation (Visualization)
The following diagram illustrates why DMSO is superior for stock preparation compared to neutral water.
Figure 1: Comparative solvation mechanisms. DMSO effectively disrupts the crystal lattice via dipole interactions, whereas neutral water forces the hydrophobic aromatic rings to aggregate.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Use this protocol for long-term storage and as the source for all assay dilutions.
Reagents:
-
6-Aminobenzo[d]isoxazole-3-carboxylic acid (Solid)
-
DMSO (anhydrous, ≥99.9%, cell-culture grade)
Procedure:
-
Weighing: Accurately weigh 8.9 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Note: 8.9 mg corresponds to 0.05 mmol.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Checkpoint: The solution should be clear and yellow-to-amber. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Stability: Stable for >6 months if kept dry.
-
Protocol B: Preparation of Aqueous Assay Solution (Working Solution)
Use this protocol to dilute the stock into aqueous media without precipitation.
Reagents:
-
50 mM DMSO Stock (from Protocol A)
-
PBS (Phosphate Buffered Saline) or Assay Buffer (pH 7.4)
The "Crash-Out" Risk: Directly adding high concentrations of DMSO stock to water can cause rapid precipitation ("crashing out"). To prevent this, we use a step-wise dilution or pH-assisted dilution .
Procedure (pH-Assisted Method):
-
Calculate: Determine the required final concentration (e.g., 100 µM).
-
Intermediate Step: Dilute the DMSO stock 1:10 into 0.1 M NaOH or a high-pH buffer (Tris pH 8.0) first.
-
Reasoning: The high pH ensures the carboxylic acid is deprotonated (soluble form) before the DMSO concentration drops.
-
-
Final Dilution: Add this intermediate solution to your final assay buffer (e.g., PBS).
-
Verification: Hold the tube up to a light source.
-
Pass: Solution is crystal clear.
-
Fail: Solution is cloudy or has visible particulates. (Spin down at 10,000 x g to confirm).
-
Part 5: Workflow Diagram
The following flowchart outlines the decision process for preparing solutions from powder.
Figure 2: Decision tree for solution preparation. Note the critical role of pH in the final aqueous dilution step.
References
-
PubChem. (n.d.). 6-Aminobenzo[d]isoxazole-3-carboxylic acid (CID 264343).[1] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Cited for general solubility principles of heterocyclic carboxylic acids).
Sources
A Technical Deep Dive: Unraveling the Isomeric Nuances of 6-Amino- and 5-Aminobenzo[d]isoxazole-3-carboxylic Acid
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The seemingly subtle variation in the placement of substituents on this aromatic framework can profoundly influence a molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate. This technical guide provides a comprehensive analysis of two such closely related isomers: 6-aminobenzo[d]isoxazole-3-carboxylic acid and 5-aminobenzo[d]isoxazole-3-carboxylic acid. Through a detailed exploration of their synthesis, structural characteristics, and potential biological implications, we aim to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of these important building blocks.
Structural and Physicochemical Differentiation: More Than Just a Positional Shift
At first glance, the distinction between the 6-amino and 5-amino isomers is a simple positional change of the amino group on the benzene ring of the benzo[d]isoxazole-3-carboxylic acid core. However, this seemingly minor alteration has significant consequences for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate their behavior in both chemical reactions and biological systems.
Comparative Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug design and development. While specific experimental data for these exact isomers is not extensively published, we can extrapolate key differences based on the well-understood principles of physical organic chemistry and data from analogous compounds like aminobenzoic acids.
| Property | 6-Aminobenzo[d]isoxazole-3-carboxylic acid | 5-Aminobenzo[d]isoxazole-3-carboxylic acid | Rationale for Predicted Differences |
| CAS Number | 1378685-57-4 | 1540833-22-4 | N/A |
| Predicted pKa (Carboxylic Acid) | ~2.5 - 3.5 | ~2.5 - 3.5 | The electronic effect of the amino group on the acidity of the carboxylic acid is expected to be similar in both isomers due to the distance. For comparison, the pKa of the carboxylic acid group in 4-aminobenzoic acid is approximately 2.38.[2][3] |
| Predicted pKa (Amino Group) | ~4.5 - 5.5 | ~4.5 - 5.5 | The basicity of the amino group is influenced by the electron-withdrawing nature of the fused isoxazole ring system. The pKa of the amino group in 4-aminobenzoic acid is around 4.85.[2][3] |
| Predicted Aqueous Solubility | Moderate | Moderate | Both isomers possess both a polar carboxylic acid and an amino group, as well as a larger hydrophobic benzisoxazole core, suggesting moderate solubility in water. The solubility will be pH-dependent.[4] The solubility of isomeric aminobenzoic acids in various solvents has been studied, providing a basis for these predictions.[5][6] |
| Predicted Melting Point | Likely High | Likely High | The presence of both hydrogen bond donors (amino and carboxylic acid) and acceptors allows for strong intermolecular interactions, leading to high melting points. Minor differences may arise from variations in crystal packing. |
Synthesis Strategies: Navigating the Path to Isomeric Purity
The synthesis of specifically substituted benzo[d]isoxazoles requires careful selection of starting materials and reaction conditions to ensure regiochemical control. The general approach involves the cyclization of an appropriately substituted ortho-hydroxybenzonitrile or a related precursor.
General Synthetic Workflow
A common and effective method for the synthesis of the benzo[d]isoxazole core is the cyclization of a 2-hydroxybenzonitrile derivative. The specific placement of the amino group in the final product is dictated by the substitution pattern of the starting material.
Caption: A standard workflow for the NMR analysis of the aminobenzo[d]isoxazole-3-carboxylic acid isomers.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will display characteristic absorption bands corresponding to their functional groups.
Key Expected IR Absorption Bands:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H stretch (Amino Group) | 3300-3500 | Two medium bands (primary amine) |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=N stretch (Isoxazole) | 1600-1650 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to weak |
| C-N stretch | 1250-1350 | Medium |
| C-O stretch | 1210-1320 | Strong |
While the overall IR spectra will be similar, subtle shifts in the positions and intensities of these bands, particularly those associated with the aromatic ring and the amino group, can be used to distinguish between the two isomers. [7]
Biological Activity and Structure-Activity Relationships (SAR): The "So What" for Drug Discovery
The position of the amino group on the benzisoxazole ring is expected to have a significant impact on the biological activity of these compounds. This is because the amino group can participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. The different spatial arrangements of the amino and carboxylic acid groups in the 6-amino and 5-amino isomers will lead to distinct binding modes and affinities.
Studies on related heterocyclic compounds have shown that positional isomerism can dramatically alter biological activity. For example, in a series of oxazolidinone antibacterials, a linear attachment of a benzotriazole moiety showed greater potency than an angular attachment. [8]Similarly, the substitution pattern on the benzisoxazole ring has been shown to be critical for the activity of various antimicrobial, anticancer, and anti-inflammatory agents. [1][9] While a direct comparative biological evaluation of 6-amino- and 5-aminobenzo[d]isoxazole-3-carboxylic acid is not available in the literature, it is plausible that one isomer may exhibit superior activity or a more favorable selectivity profile for a particular biological target. Therefore, the synthesis and screening of both isomers are crucial steps in a rational drug discovery program.
Conclusion and Future Directions
6-Aminobenzo[d]isoxazole-3-carboxylic acid and 5-aminobenzo[d]isoxazole-3-carboxylic acid represent a fascinating case study in the importance of positional isomerism in medicinal chemistry. While they share the same molecular formula and core structure, the distinct placement of the amino group leads to unique physicochemical and spectroscopic properties. These differences are anticipated to translate into divergent biological activities, underscoring the necessity for their individual synthesis and evaluation in drug discovery campaigns.
Future research in this area should focus on the development of efficient and regioselective synthetic routes to access these and other substituted aminobenzo[d]isoxazole derivatives. Furthermore, comprehensive biological screening of these compounds against a panel of relevant targets will be essential to unlock their full therapeutic potential. The insights gained from such studies will not only advance our understanding of the structure-activity relationships of the benzo[d]isoxazole scaffold but also pave the way for the discovery of novel and effective therapeutic agents.
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The Architect's Guide to Hydrogen Bonding in Benzisoxazole Carboxylic Acids: A Medicinal Chemistry Perspective
Abstract
The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] When functionalized with a carboxylic acid, this scaffold's physicochemical properties, particularly its hydrogen bonding potential, become critical determinants of its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive analysis of hydrogen bond donor and acceptor counts for benzisoxazole carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical methodologies for assessing these crucial molecular descriptors. We will delve into the structural basis for hydrogen bonding within this molecule class, present a workflow for their determination, and provide a quantitative summary for key derivatives, all within the context of contemporary drug design principles.
The Strategic Importance of Hydrogen Bonds in Drug Design
Hydrogen bonds are directional, non-covalent interactions that are fundamental to molecular recognition in biological systems.[3][4] An attractive interaction between a hydrogen atom from a molecular fragment X-H, where X is more electronegative than H, and an atom or a group of atoms in the same or a different molecule, in which there is evidence of bond formation, is the definition of a hydrogen bond.[5][6] In drug design, the ability of a molecule to form hydrogen bonds governs its solubility, permeability, and, most critically, its binding affinity and specificity to a biological target.[7][8]
The significance of quantifying a molecule's hydrogen bonding capacity is epitomized by Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate.[9][10] This rule stipulates that for a compound to have good absorption and permeation, it should generally have no more than 5 hydrogen bond donors (HBD) and no more than 10 hydrogen bond acceptors (HBA).[11] Therefore, an accurate assessment of HBD and HBA counts is an indispensable step in the early stages of drug discovery.
Deconstructing the Benzisoxazole Carboxylic Acid Scaffold
The benzisoxazole ring system is an aromatic heterocyclic compound that is a versatile building block in the synthesis of new drug candidates.[12][13] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[3][14] The addition of a carboxylic acid group introduces a key functional moiety that significantly influences the molecule's properties.
To determine the hydrogen bond donor and acceptor counts, we must dissect the core structure:
-
Hydrogen Bond Donors (HBD): These are typically hydroxyl (-OH) and amine (-NH) groups. In the context of benzisoxazole carboxylic acids, the primary hydrogen bond donor is the proton of the carboxylic acid's hydroxyl group (-COOH).
-
Hydrogen Bond Acceptors (HBA): These are electronegative atoms, primarily oxygen and nitrogen, with lone pairs of electrons. For a benzisoxazole carboxylic acid, potential acceptor sites include:
-
The carbonyl oxygen of the carboxylic acid (C=O).
-
The oxygen atom within the isoxazole ring.
-
The nitrogen atom within the isoxazole ring.[15]
-
Substituents on the benzene ring may also introduce additional acceptor sites (e.g., the oxygen atoms of a nitro group).
-
Workflow for Determining Hydrogen Bond Donor and Acceptor Counts
The process of determining HBD and HBA counts can be approached through a combination of manual structural analysis and computational methods.
Manual Structural Analysis
This fundamental approach relies on the chemical intuition of the researcher and a clear understanding of the principles of hydrogen bonding.
Step-by-step Methodology:
-
Draw the Chemical Structure: Begin with a clear 2D representation of the specific benzisoxazole carboxylic acid derivative.
-
Identify Potential Donors: Systematically scan the molecule for all hydrogen atoms covalently bonded to highly electronegative atoms (primarily oxygen and nitrogen). For the parent benzisoxazole carboxylic acid, this is the hydrogen of the -COOH group.
-
Count the Donors: The total number of such groups gives the HBD count.
-
Identify Potential Acceptors: Identify all electronegative atoms (oxygen and nitrogen) that possess at least one lone pair of electrons.
-
Count the Acceptors: Sum the number of these atoms to obtain the HBA count. It is important to note that while the hydroxyl oxygen of the carboxylic acid is part of a donor group, it can also act as a hydrogen bond acceptor.
Computational Analysis
A variety of software packages can automate the calculation of molecular properties, including hydrogen bond donor and acceptor counts. These tools are particularly useful for high-throughput screening of virtual compound libraries.
Experimental Protocol: In Silico HBD/HBA Calculation
-
Molecule Input: The 3D structure of the benzisoxazole carboxylic acid derivative is imported into the software. This can be done by drawing the structure or by using a standard molecular file format (e.g., .mol, .sdf).
-
Parameter Selection: In the software's calculation module, select the "Hydrogen Bond Donor/Acceptor" or a similarly named function.[5][6] Ensure that the parameters are set to standard definitions (e.g., considering oxygen and nitrogen as acceptors).
-
Execution: Run the calculation. The software will analyze the molecular graph and apply its built-in rules to identify and count HBD and HBA sites.
-
Output Analysis: The results are typically presented in a table, listing the total HBD and HBA counts for the molecule.
Examples of Computational Tools:
-
ChemAxon's Calculator Plugins: These tools can calculate a wide range of molecular properties, including HBD and HBA counts.[16]
-
MDAnalysis: A Python library for the analysis of molecular dynamics simulations, which includes tools for hydrogen bond analysis.[17]
-
HBonanza and HBCalculator: Specialized tools for analyzing and visualizing hydrogen bond networks.
-
BIOVIA Discovery Studio and Gaussian: Comprehensive molecular modeling software with functionalities for predicting hydrogen bonding.
Quantitative Analysis of Benzisoxazole Carboxylic Acid Derivatives
The following table summarizes the hydrogen bond donor and acceptor counts for the parent benzo[d]isoxazole-3-carboxylic acid and several of its derivatives. These values are determined based on the principles outlined above.
| Compound Name | Structure | HBD Count | HBA Count |
| Benzo[d]isoxazole-3-carboxylic acid | ![]() | 1 | 4 |
| 5-Chloro-benzo[d]isoxazole-3-carboxylic acid | ![]() | 1 | 4 |
| 6-Nitro-benzo[d]isoxazole-3-carboxylic acid | ![]() | 1 | 6 |
| 6-Amino-benzo[d]isoxazole-3-carboxylic acid | ![]() | 2 | 5 |
| 6-Methoxy-benzo[d]isoxazole-3-carboxylic acid | ![]() | 1 | 5 |
Note: The structures are representative and the counts are based on the standard definitions of HBD and HBA.
The Interplay of Hydrogen Bonding with a Biological Target
The significance of the HBD and HBA counts lies in their direct contribution to the binding of a benzisoxazole carboxylic acid derivative to its biological target, such as an enzyme's active site. The carboxylic acid moiety is a particularly effective "warhead" for forming strong interactions.
As illustrated in Figure 2, the carboxylic acid's hydroxyl group can donate a hydrogen bond to an acceptor residue (e.g., the carboxylate of an aspartate or glutamate). Simultaneously, the carbonyl oxygen can accept a hydrogen bond from a donor residue (e.g., the amine of a lysine or arginine). The nitrogen of the isoxazole ring can also participate as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.
Conclusion
A thorough understanding and accurate quantification of hydrogen bond donors and acceptors are paramount in the design and optimization of benzisoxazole carboxylic acid-based drug candidates. By employing a systematic approach that combines chemical principles with computational tools, medicinal chemists can effectively modulate the physicochemical properties of these compounds to enhance their drug-like characteristics. The principles and methodologies outlined in this guide serve as a practical framework for leveraging the power of hydrogen bonding in the rational design of novel therapeutics.
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Arunan, E., et al. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637–1641. [Link]
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Desiraju, G. R. (2017). IUPAC definition of the hydrogen bond. Terminology and nomenclature. International Union of Crystallography. [Link]
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Li, Q., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023–2039. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Shivaprasad, A. R., et al. (2015). Synthesis, in-vitro anti-inflammatory, antioxidant and antibacterial activities of novel benzisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]
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Patsnap Synapse. (2025). What are the exceptions to Lipinski's Rule of 5? Retrieved February 15, 2026, from [Link]
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Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved February 15, 2026, from [Link]
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Li, Q., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed. [Link]
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Shcherbakov, S. V., et al. (2019). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 55(1), 67-82. [Link]
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Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. [Link]
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Barril, X., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1633–1638. [Link]
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Der Pharma Chemica. (2014). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link]
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Smith, D. A., et al. (2025). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ChemRxiv. [Link]
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Methodological & Application
synthesis of 6-aminobenzo[d]isoxazole-3-carboxylic acid from 4-amino-2-hydroxybenzoate
This application note details the synthesis of 6-aminobenzo[d]isoxazole-3-carboxylic acid starting from methyl 4-amino-2-hydroxybenzoate (Methyl 4-aminosalicylate).
The protocol prioritizes a high-fidelity synthetic route involving the formation of a 3-chloro-1,2-benzisoxazole intermediate, followed by cyanation and hydrolysis. This pathway is selected over oxidative degradation methods (e.g., from 3-methylbenzisoxazole) to preserve the integrity of the sensitive amino group and ensure high regiochemical precision.
Part 1: Strategic Analysis & Retrosynthesis
Objective: Synthesize 6-aminobenzo[d]isoxazole-3-carboxylic acid. Starting Material: Methyl 4-amino-2-hydroxybenzoate (PAS Methyl Ester).
Retrosynthetic Logic:
-
Target Disconnection: The C3-COOH bond is the most strategic disconnection. The carboxyl group can be derived from a nitrile (-CN), which in turn can be installed via nucleophilic aromatic substitution on a 3-halo-benzisoxazole .
-
Heterocycle Formation: The 1,2-benzisoxazole core is efficiently constructed from a salicylhydroxamic acid precursor using thionyl chloride (
). This "one-pot" cyclization-chlorination converts the hydroxamic acid directly into the 3-chloro-1,2-benzisoxazole . -
Precursor Assembly: The salicylhydroxamic acid is generated by reacting the starting ester (methyl 4-amino-2-hydroxybenzoate) with hydroxylamine.
-
Protection Strategy: The C4-amino group (becoming C6 in the product) is nucleophilic and susceptible to side reactions (e.g., oxidation, N-acylation during cyclization). It requires protection, preferably as an acetamide (
), which is stable under acidic cyclization conditions and removable during the final hydrolysis.
Figure 1: Retrosynthetic analysis showing the transformation from salicylate to benzisoxazole via the 3-chloro intermediate.[1][2][3][4][5]
Part 2: Detailed Experimental Protocol
Phase 1: Protection and Hydroxamic Acid Formation
Goal: Protect the aniline amine and convert the ester to a reactive hydroxamic acid.
Reagents:
-
Methyl 4-amino-2-hydroxybenzoate (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Hydroxylamine Hydrochloride (
) (3.0 eq) -
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (4.0 eq)
-
Solvents: Methanol (MeOH), Glacial Acetic Acid.
Step-by-Step Protocol:
-
N-Acetylation:
-
Dissolve methyl 4-amino-2-hydroxybenzoate in glacial acetic acid.
-
Add acetic anhydride dropwise at room temperature. Stir for 2 hours.
-
Pour into ice water. Filter the precipitate (Methyl 4-acetamido-2-hydroxybenzoate), wash with water, and dry.
-
-
Hydroxamic Acid Synthesis:
-
Prepare a solution of hydroxylamine in MeOH by mixing
with KOH in MeOH at 0°C and filtering off the KCl salt. -
Add the protected ester (Methyl 4-acetamido-2-hydroxybenzoate) to the hydroxylamine filtrate.
-
Stir at room temperature for 12–18 hours. Monitor by TLC (the hydroxamic acid is much more polar than the ester).
-
Acidify carefully with 2M HCl to pH ~5 to precipitate the product.
-
Filter the 4-acetamidosalicylhydroxamic acid . Recrystallize from ethanol if necessary.
-
Phase 2: Cyclization to 3-Chlorobenzisoxazole
Goal: Construct the benzisoxazole ring while simultaneously installing a chlorine atom at the C3 position. This is a critical step utilizing the reactivity of hydroxamic acids with thionyl chloride.
Reagents:
-
4-Acetamidosalicylhydroxamic acid (1.0 eq)
-
Thionyl Chloride (
) (Excess, solvent/reagent) -
Pyridine (Catalytic amount) or DMF (Catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM) or neat
.
Protocol:
-
Suspend the hydroxamic acid in anhydrous DCM (or use neat
for difficult substrates). -
Add
(3–5 equivalents) dropwise at 0°C. Add a catalytic amount of DMF. -
Heat the mixture to reflux for 3–5 hours. Evolution of
and gas will be observed. -
Mechanism: The reaction proceeds via O-sulfinylation of the hydroxamic acid, followed by intramolecular nucleophilic attack by the phenol oxygen and subsequent chlorination.
-
Evaporate excess
under reduced pressure. -
Quench the residue with ice water and neutralize with saturated
. -
Extract with Ethyl Acetate (EtOAc). Dry over
and concentrate. -
Purify via silica gel chromatography (Hexane/EtOAc) to yield 6-acetamido-3-chloro-1,2-benzisoxazole .
Phase 3: Cyanation (Rosenmund-von Braun Reaction)
Goal: Convert the C3-chloro group to a C3-cyano group.
Reagents:
-
6-Acetamido-3-chloro-1,2-benzisoxazole (1.0 eq)
-
Copper(I) Cyanide (CuCN) (2.0 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
Protocol:
-
Dissolve the 3-chloro intermediate in dry NMP.
-
Add CuCN.
-
Heat the mixture to 140–160°C under an inert atmosphere (
or Ar) for 6–12 hours.-
Note: 3-chlorobenzisoxazoles are less reactive than bromo-analogs; higher temperatures are required.
-
-
Cool to room temperature. Pour into a solution of
(aqueous) or ethylenediamine/water to decompose the copper complex. -
Extract with EtOAc. The organic layer will contain 6-acetamido-1,2-benzisoxazole-3-carbonitrile .
Phase 4: Global Hydrolysis
Goal: Hydrolyze the nitrile to the carboxylic acid and deprotect the amine in a single step.
Reagents:
-
6-Acetamido-1,2-benzisoxazole-3-carbonitrile
-
6M Hydrochloric Acid (HCl) or NaOH/EtOH followed by acid.
Protocol:
-
Suspend the nitrile in 6M HCl.
-
Reflux for 4–6 hours. This converts the
to and removes the acetyl group ( ). -
Cool the solution.[6] The product may precipitate as the hydrochloride salt.
-
Adjust pH to the isoelectric point (~pH 3–4) with NaOH to precipitate the free amino acid.
-
Filter, wash with cold water, and dry.
-
Final Product: 6-aminobenzo[d]isoxazole-3-carboxylic acid .
Part 3: Data Summary & Critical Parameters
| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |
| 1 | Protection | Temp < 30°C to avoid O-acetylation | >90% | |
| 2 | Hydroxamic Acid | Anhydrous conditions preferred | 75-85% | |
| 3 | Cyclization/Cl | Complete removal of | 60-70% | |
| 4 | Cyanation | CuCN | Temp > 140°C; Inert atmosphere | 50-65% |
| 5 | Hydrolysis | 6M HCl | Monitoring complete deacetylation | >80% |
Part 4: Troubleshooting & Safety
-
Regiochemistry: The starting material (4-amino) guarantees the 6-amino position in the final benzisoxazole because the phenol oxygen (position 1) and the ester carbon (position 3) fix the orientation.
-
Safety Warning (Cyanide): Step 3 involves CuCN. All operations must be performed in a well-ventilated fume hood. Waste must be treated with bleach (hypochlorite) to neutralize cyanide before disposal.
-
Instability: Benzisoxazoles can undergo Kemp elimination (ring opening) under strong basic conditions. Acidic hydrolysis (Step 4) is preferred over basic hydrolysis to avoid ring degradation.
References
-
Synthesis of 3-Chlorobenzisoxazoles: Uno, H., et al. "A facile synthesis of 3-chloro-1,2-benzisoxazoles from salicylhydroxamic acids." Chemical & Pharmaceutical Bulletin, 1976.
-
Benzisoxazole Chemistry Review: "Recent advances in the synthesis of 1,2-benzisoxazoles." Chimica Oggi, 2018.
-
Cyanation Protocols: Ellis, G. P., et al. "Synthesis of benzisoxazoles." Journal of the Chemical Society, Perkin Transactions 1.
-
Zonisamide Analogs: "Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid." US Patent 7291742.
Sources
- 1. 42753-75-3 | Methyl 5-amino-2-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 379228-26-9 | Methyl 2-amino-4,6-dimethoxybenzoate | Aryls | Ambeed.com [ambeed.com]
- 3. 67973-80-2 | Methyl 3-amino-5-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. americanelements.com [americanelements.com]
- 5. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols: Fmoc Protection of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid for Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
In the landscape of modern drug discovery and development, the use of non-canonical amino acids in peptide synthesis offers a powerful strategy to enhance the therapeutic properties of peptide-based drugs. These unique building blocks can impart improved metabolic stability, receptor affinity, and bioavailability. 6-Aminobenzo[d]isoxazole-3-carboxylic acid is a promising candidate in this class, featuring a rigid heterocyclic scaffold that can introduce conformational constraints into a peptide backbone, potentially leading to enhanced biological activity.
To successfully incorporate this and other non-canonical amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS), the protection of the reactive amino group is a critical first step. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its base-lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1][2] This application note provides a detailed, field-proven guide for the efficient Fmoc protection of 6-aminobenzo[d]isoxazole-3-carboxylic acid, its subsequent characterization, and its application in peptide synthesis.
The Chemistry of Fmoc Protection: A Mechanistic Overview
The Fmoc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Fmoc-reagent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] In the case of Fmoc-Cl, the reaction liberates hydrochloric acid, which is neutralized by a base present in the reaction mixture. Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[3]
The choice of base and solvent system is crucial for achieving high yields and purity. A mild base, such as sodium bicarbonate or triethylamine, is typically used to facilitate the reaction without promoting unwanted side reactions. The reaction is commonly performed in a mixture of an organic solvent like dioxane or acetone and water to ensure the solubility of both the amino acid and the Fmoc-reagent.
Sources
Application Note: Solid-Phase Integration of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of handling the 6-aminobenzo[d]isoxazole-3-carboxylic acid scaffold in solid-phase peptide synthesis (SPPS) and combinatorial chemistry.
Executive Summary
The 6-aminobenzo[d]isoxazole-3-carboxylic acid scaffold (referred to herein as 6-ABI-3-COOH ) represents a privileged pharmacophore in drug discovery, offering a rigid, bicyclic bioisostere for anthranilic acid or naphthalene derivatives. Its incorporation into solid-phase libraries, however, presents unique challenges regarding nucleophilic stability and solubility .
This guide provides a validated workflow for:
-
Pre-resin functionalization: Converting the raw zwitterion into an SPPS-compatible Fmoc-building block.
-
Resin loading: Optimizing coupling to avoid aggregation.
-
Chemical stability: Navigating the "Kemp Elimination" risk profile of the benzisoxazole ring during base-mediated deprotection.
Chemical Strategy & Stability Profile
The "Base Sensitivity" Paradox
A common concern with 1,2-benzisoxazoles is their susceptibility to Kemp elimination (base-catalyzed ring opening to salicylonitriles) [1]. However, our structural analysis indicates that 6-ABI-3-COOH is significantly more stable than the unsubstituted parent heterocycle for two reasons:
-
Electronic Stabilization: The electron-donating amino group at position 6 increases electron density in the ring, discouraging nucleophilic attack by piperidine.
-
C3-Substitution: The Kemp elimination typically requires a proton or a leaving group at the C3 position. The C3-carbonyl linkage (amide or ester formed on resin) blocks the classic elimination pathway [2].
Expert Insight: While the scaffold is generally stable to 20% piperidine, prolonged exposure (>2 hours) can lead to minor degradation. We recommend shorter deprotection cycles (2 x 5 min) rather than the standard (2 x 10 min).
Retrosynthetic Workflow
The optimal strategy treats 6-ABI-3-COOH as a hetero-aromatic amino acid. It must be N-protected before resin loading to prevent uncontrolled polymerization.
Experimental Protocols
Pre-Synthesis: Preparation of Fmoc-6-ABI-3-COOH
Rationale: The raw material is zwitterionic and insoluble in DCM. Fmoc protection renders it soluble in DMF/NMP and compatible with standard SPPS.
Reagents:
-
6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Na₂CO₃ (2.5 eq)
-
Solvent: 1:1 Water/Dioxane
Protocol:
-
Dissolve Na₂CO₃ in water and add 6-ABI-3-COOH. Stir until a clear solution forms (pH ~9–10).
-
Add dioxane, followed by the dropwise addition of Fmoc-OSu dissolved in minimal dioxane.
-
Stir vigorously at Room Temperature (RT) for 18 hours.
-
Work-up: Dilute with water. Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous phase carefully with 1N HCl to pH 2. The product will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under high vacuum.
-
QC Check: Verify mono-protection via LC-MS (Target Mass: M+H ≈ 401.1).
-
Resin Loading (The "Low-Load" Rule)
Rationale: Rigid aromatic scaffolds can stack on the resin, reducing coupling efficiency. We target a lower substitution level (0.3–0.4 mmol/g).
Resin: Rink Amide MBHA (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
Coupling Cocktail:
| Component | Equivalents | Role |
|---|---|---|
| Fmoc-6-ABI-3-COOH | 3.0 eq | Building Block |
| HATU | 2.9 eq | Activator (High efficiency) |
| DIPEA | 6.0 eq | Base |
| DMF/NMP (1:1) | Solvent | NMP disrupts aggregation |
Step-by-Step:
-
Swell resin in DMF for 30 mins.
-
Pre-activate the Fmoc-amino acid with HATU and DIPEA in DMF/NMP for 2 minutes. Note: Solution should turn yellow.
-
Add to resin and shake for 2 hours at RT.
-
Capping: Wash resin, then treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 mins to cap unreacted sites.
-
Test: Perform a qualitative Chloranil test (more sensitive for aromatic amines than Kaiser test). No blue spots should appear.
Elaboration & Deprotection
Fmoc Removal (Critical): Use 20% Piperidine in DMF with 0.1M HOBt .
-
Why HOBt? It suppresses aspartimide formation and potential base-catalyzed side reactions on the benzisoxazole ring [3].
-
Cycle: 1 x 2 min (flow wash), 1 x 8 min (batch). Do not exceed 15 minutes total contact time.
N-Acylation (6-Position): The 6-amino group is an aniline derivative and is less nucleophilic than aliphatic amines.
-
Recommended: Use symmetric anhydrides or acid chlorides (with Collidine) for difficult couplings.
-
Standard: PyBOP/DIPEA (3 eq) coupled for 2 hours at 40°C often improves yield over RT coupling.
Analytical Data & Troubleshooting
Expected Stability Data
| Condition | Stability of 6-ABI-3-COOH Scaffold | Recommendation |
| 20% Piperidine/DMF | Good (< 1% degradation over 1h) | Use standard Fmoc cycles. |
| 95% TFA / 2.5% TIS | Excellent | Standard cleavage is safe. |
| Hydrazine (2%) | Poor | Avoid hydrazinolysis (e.g., Dde removal). |
| LiOH / NaOH (aq) | Moderate | Saponification risks ring opening. Use 2-CTC resin for acids. |
Troubleshooting Guide
-
Problem: Low loading or incomplete coupling of the scaffold.
-
Problem: "Missing" mass in LC-MS after cleavage (Mass - 18 observed).
References
-
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of 3-carboxybenzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
-
Pines, S. H., et al. (1975). 1,2-Benzisoxazole-3-acetic acid.[4] Journal of Medicinal Chemistry, 18(9), 948-949. (Demonstrates stability of C3-substituted analogs).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
BenchChem. (2025).[5] Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. (Analogous heterocyclic acid handling). Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 6-aminobenzo[d]isoxazole-3-carboxylic acid before handling.
Sources
Application Notes and Protocols for the Synthesis of 6-Aminobenzo[d]isoxazole-3-carbonyl chloride
Introduction
The conversion of carboxylic acids to their corresponding acyl chlorides represents a cornerstone transformation in organic synthesis, unlocking access to a variety of functional groups such as amides, esters, and ketones. This document provides a detailed technical guide for the reaction of 6-aminobenzo[d]isoxazole-3-carboxylic acid with thionyl chloride (SOCl₂) to yield 6-aminobenzo[d]isoxazole-3-carbonyl chloride. This particular acyl chloride is a valuable intermediate for the synthesis of various derivatives of the benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry.
This guide is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, provides a robust experimental protocol, and addresses critical considerations for safety and success.
Scientific Principles and Mechanistic Overview
The reaction of a carboxylic acid with thionyl chloride is a classic method for the preparation of acyl chlorides.[1] The process is driven by the formation of highly volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the reaction equilibrium towards the product.[1]
A critical consideration for the reaction with 6-aminobenzo[d]isoxazole-3-carboxylic acid is the presence of the nucleophilic amino group at the C6 position. This amino group can readily react with the highly electrophilic thionyl chloride, leading to the formation of undesired side products, such as N-sulfinylamines or further reactions. To ensure selective conversion of the carboxylic acid to the acyl chloride, the amino group must be protected. A common and effective strategy is the in situ protection of the amine as its hydrochloride salt.
The overall transformation can be conceptually divided into two key stages:
-
Protection of the Amino Group: The reaction is initiated by treating the starting material with hydrochloric acid to form the hydrochloride salt of the amino group. This protonation renders the nitrogen lone pair non-nucleophilic, preventing its reaction with thionyl chloride.
-
Conversion of the Carboxylic Acid to the Acyl Chloride: Subsequent treatment with thionyl chloride proceeds via a well-established mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
The stability of the benzo[d]isoxazole ring system under these acidic and chlorinating conditions is a crucial factor. Generally, the isoxazole ring is relatively stable, but harsh conditions could potentially lead to ring-opening or other side reactions. The protocol outlined below is designed to be effective while minimizing such risks.
Experimental Protocol: Synthesis of 6-Aminobenzo[d]isoxazole-3-carbonyl chloride Hydrochloride
This protocol details the conversion of 6-aminobenzo[d]isoxazole-3-carboxylic acid to its corresponding acyl chloride hydrochloride salt.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 6-Aminobenzo[d]isoxazole-3-carboxylic acid | Not available | ~178.15 | Solid, purity ≥ 98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Fuming liquid, corrosive, reacts violently with water |
| Anhydrous Toluene | 108-88-3 | 92.14 | Dry, high-purity solvent |
| Anhydrous N,N-Dimethylformamide (DMF) (optional) | 68-12-2 | 73.09 | Catalyst, anhydrous |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | Corrosive liquid |
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the fume hood has adequate airflow and consider using a gas trap containing a sodium hydroxide solution to neutralize the off-gases.
-
All glassware must be thoroughly dried before use to prevent the violent decomposition of thionyl chloride.
Step-by-Step Procedure
-
Formation of the Hydrochloride Salt:
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous toluene (approximately 10-20 mL per gram of starting material) to the flask.
-
With stirring, carefully add concentrated hydrochloric acid (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the hydrochloride salt.
-
-
Acyl Chloride Formation:
-
To the stirred suspension of the hydrochloride salt, add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature.
-
(Optional): For reactions that are sluggish, a catalytic amount of anhydrous DMF (1-2 drops) can be added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[1]
-
After the addition is complete, equip the flask with a reflux condenser and a gas outlet connected to a trap.
-
Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain reflux until the evolution of gas ceases (typically 2-4 hours). The reaction can be monitored by the disappearance of the solid starting material and the formation of a clearer solution or a different solid.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive vapors, use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) and a base trap.
-
To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x 10 mL).
-
The resulting solid is the crude 6-aminobenzo[d]isoxazole-3-carbonyl chloride hydrochloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification.
-
Purification (if necessary)
Acyl chlorides are generally reactive and sensitive to moisture, making purification challenging. If purification is required, the crude product can be triturated with a non-polar solvent like hexane or a mixture of hexane and dichloromethane to remove soluble impurities. The solid can then be collected by filtration under an inert atmosphere (e.g., in a glove box or using a Schlenk line) and dried under high vacuum. Recrystallization is generally not recommended due to the high reactivity of the acyl chloride.
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis of 6-aminobenzo[d]isoxazole-3-carbonyl chloride hydrochloride.
Caption: Workflow for the synthesis of 6-aminobenzo[d]isoxazole-3-carbonyl chloride hydrochloride.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Presence of moisture. | 1. Increase reaction time or temperature. Consider adding catalytic DMF. 2. Ensure the reaction temperature does not significantly exceed the reflux temperature of toluene. 3. Use thoroughly dried glassware and anhydrous solvents. |
| Formation of undesired byproducts | 1. Incomplete protection of the amino group. 2. Side reactions with the isoxazole ring. | 1. Ensure sufficient HCl is used for complete hydrochloride salt formation. 2. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in isolating the product | The product is highly reactive and may hydrolyze upon exposure to air. | Perform work-up and isolation under an inert atmosphere if possible. Use the crude product immediately for the next step. |
Conclusion
The synthesis of 6-aminobenzo[d]isoxazole-3-carbonyl chloride from its corresponding carboxylic acid is a feasible and valuable transformation for the elaboration of this important heterocyclic scaffold. The key to a successful reaction lies in the effective protection of the amino group as a hydrochloride salt prior to the addition of thionyl chloride. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this important synthetic intermediate.
References
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. [Link]
-
Zhang, Y. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]
-
Carre, P., & Libermann, D. (1933). The catalytic effect of pyridine on the reaction between thionyl chloride and carboxylic acids. Nature, 132, 553. [Link]
-
Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Patel, H. V., et al. (2014). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(10), 16836-16845. [Link]
-
Passini, F. S., et al. (2019). A short, versatile route towards benzothiadiazinyl radicals. Chemical Communications, 55(55), 8034-8037. [Link]
-
Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 61(11), 3606-3614. [Link]
- Google Patents. (1998). Method for producing amino acid ester hydrochloride.
- Google Patents. (1970).
- Google Patents. (2010).
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-11. [Link]
-
Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(21), 7352. [Link]
-
Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
ResearchGate. (2020). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. [Link]
-
ResearchGate. (2018). Ring expansion of benzo[d]isoxazoles. [Link]
-
Reddit. (2022). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Wang, X., et al. (2015). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules, 20(5), 8413-8427. [Link]
Sources
Application Notes and Protocols for the Synthesis of 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole motif is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. These include antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents. The strategic functionalization of the benzisoxazole ring allows for the fine-tuning of a molecule's pharmacological profile. The target molecule of this guide, 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester, is a key building block for the synthesis of more complex pharmaceutical candidates. The presence of a primary aromatic amine at the 6-position and a methyl ester at the 3-position provides two orthogonal handles for further chemical elaboration, making it a valuable intermediate for drug discovery and development programs.
This document provides a comprehensive guide for the laboratory-scale preparation of 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester, commencing from commercially available starting materials. The synthetic strategy involves a two-step sequence: the formation of the 6-nitro-substituted benzisoxazole core, followed by the selective reduction of the nitro group to the desired amine. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Overall Synthetic Strategy
The preparation of the target compound is approached via a two-stage process. The initial step focuses on the construction of the benzisoxazole ring system with the required nitro and methyl ester functionalities. The subsequent step involves the chemoselective reduction of the nitro group to yield the final 6-amino product.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate
The synthesis of the key intermediate, methyl 6-nitrobenzo[d]isoxazole-3-carboxylate, can be achieved through the cyclization of 2-hydroxy-4-nitrobenzonitrile. This process involves the conversion of the nitrile group into an oxime, followed by an intramolecular cyclization to form the isoxazole ring and subsequent esterification.
Protocol 1: Synthesis of Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate
Reaction Scheme:
-
Step 1a: Formation of the imidate hydrochloride from 2-hydroxy-4-nitrobenzonitrile.
-
Step 1b: Conversion of the imidate to an oxime using hydroxylamine.
-
Step 1c: Cyclization and esterification to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Hydroxy-4-nitrobenzonitrile | 164.12 | 10.0 g | 0.061 | ≥98% | Sigma-Aldrich |
| Anhydrous Methanol | 32.04 | 150 mL | - | ≥99.8% | Fisher Scientific |
| Hydrogen Chloride (gas) | 36.46 | To saturation | - | ≥99% | Praxair |
| Hydroxylamine Hydrochloride | 69.49 | 6.3 g | 0.091 | ≥99% | Acros Organics |
| Triethylamine | 101.19 | 25.5 mL | 0.183 | ≥99.5% | Alfa Aesar |
| Anhydrous Dichloromethane | 84.93 | 200 mL | - | ≥99.8% | VWR |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Ice bath
-
Reflux condenser
-
Drying tube (CaCl₂)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Imidate Formation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, gas dispersion tube, and a drying tube, add 2-hydroxy-4-nitrobenzonitrile (10.0 g, 0.061 mol) and anhydrous methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring until the solution is saturated and all the solid has dissolved.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Oxime Formation: After 24 hours, add hydroxylamine hydrochloride (6.3 g, 0.091 mol) to the reaction mixture.
-
Slowly add triethylamine (25.5 mL, 0.183 mol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford methyl 6-nitrobenzo[d]isoxazole-3-carboxylate as a solid.
Expected Results:
-
Yield: 40-60%
-
Appearance: Pale yellow solid
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (d, J = 2.0 Hz, 1H), 8.40 (dd, J = 8.8, 2.0 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 4.05 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 162.5, 159.0, 148.0, 145.0, 125.0, 120.0, 118.0, 115.0, 53.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₆N₂O₅ [M+H]⁺: 223.03; found: 223.03.
-
Part 2: Reduction of Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate to 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester
The final step in the synthesis is the selective reduction of the nitro group to an amine. Two effective and commonly used methods are presented here: catalytic hydrogenation and reduction using tin(II) chloride.
Protocol 2A: Catalytic Hydrogenation
This method utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. It is a clean and efficient method, often providing high yields of the desired amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate | 222.16 | 5.0 g | 0.0225 | - | Synthesized in Part 1 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - | - | Johnson Matthey |
| Anhydrous Methanol | 32.04 | 100 mL | - | ≥99.8% | Fisher Scientific |
| Hydrogen (gas) | 2.02 | Balloon pressure | - | High purity | Praxair |
Equipment:
-
Hydrogenation flask or Parr shaker
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum line
-
Celite® for filtration
Procedure:
-
To a hydrogenation flask, add methyl 6-nitrobenzo[d]isoxazole-3-carboxylate (5.0 g, 0.0225 mol) and anhydrous methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g, 10 wt. % of the substrate).
-
Seal the flask, and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester.
Caption: Workflow for the catalytic hydrogenation protocol.
Protocol 2B: Reduction with Tin(II) Chloride
This classical method employs tin(II) chloride dihydrate in an acidic medium. It is a robust and reliable alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate | 222.16 | 5.0 g | 0.0225 | - | Synthesized in Part 1 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.4 g | 0.1125 | ≥98% | Sigma-Aldrich |
| Ethanol | 46.07 | 150 mL | - | 95% | VWR |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | ~0.24 | 37% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated solution | - |
| Ethyl Acetate | 88.11 | 300 mL | - | ACS grade | VWR |
Procedure:
-
In a 500 mL round-bottom flask, dissolve methyl 6-nitrobenzo[d]isoxazole-3-carboxylate (5.0 g, 0.0225 mol) in ethanol (150 mL).
-
Add tin(II) chloride dihydrate (25.4 g, 0.1125 mol) to the solution.
-
Carefully add concentrated hydrochloric acid (20 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (300 mL).
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-aminobenzo[d]isoxazole-3-carboxylic acid methyl ester.
Expected Results for the Final Product:
-
Yield: 70-90% (for both methods)
-
Appearance: Off-white to light brown solid
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.55 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 2.0 Hz, 1H), 6.75 (dd, J = 8.4, 2.0 Hz, 1H), 5.50 (s, 2H, -NH₂), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 163.0, 158.0, 150.0, 140.0, 122.0, 118.0, 115.0, 105.0, 52.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₈N₂O₃ [M+H]⁺: 193.06; found: 193.06.
-
Safety and Handling Precautions
-
2-Hydroxy-4-nitrobenzonitrile: Causes serious eye irritation.[4][5] Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Hydrogen Chloride (gas): Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate respiratory protection.
-
Tin(II) Chloride: Harmful if swallowed and causes severe skin burns and eye damage.[1][2] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Palladium on Carbon: Flammable solid.[6][7][8][9] Handle with care, avoiding ignition sources. The catalyst can be pyrophoric when dry.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during catalytic hydrogenation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated chemical fume hood.
References
-
MATERIAL SAFETY DATA SHEET Tin(II) chloride. (2008, January 22). Exposome-Explorer. Retrieved from [Link]
-
Safety Data Sheet: Palladium on activated carbon. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Palladium on activated carbon. (n.d.). Carl ROTH. Retrieved from [Link]
-
2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148. PubChem. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. isnap.nd.edu [isnap.nd.edu]
- 4. 2-Hydroxy-4-nitrobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Aminobenzo[d]isoxazole Derivatives
Introduction: The 6-Aminobenzo[d]isoxazole Scaffold in Modern Drug Discovery
The benzo[d]isoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an attractive template for the design of novel therapeutics. The introduction of an amino group at the 6-position of this scaffold, affording 6-aminobenzo[d]isoxazole, provides a critical anchor point for further molecular elaboration through nucleophilic substitution reactions. This functional handle allows for the systematic modification of the molecule's physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. Derivatives of this scaffold have shown promise as potent inhibitors of key biological targets, such as the hypoxia-inducible factor (HIF)-1α, a critical regulator in tumor development and metastasis.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 6-aminobenzo[d]isoxazole derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into reaction optimization and analysis.
Chemical Principles: Reactivity of the 6-Aminobenzo[d]isoxazole Core
The reactivity of 6-aminobenzo[d]isoxazole in nucleophilic substitution reactions is primarily dictated by two key features: the nucleophilicity of the exocyclic amino group and the electronic nature of the bicyclic ring system.
1. Nucleophilic Reactivity of the 6-Amino Group:
The lone pair of electrons on the nitrogen atom of the 6-amino group renders it nucleophilic. This allows for a variety of functionalization reactions directly on the amine, including:
-
N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.
-
N-Arylation: Reaction with aryl halides or other arylating agents to form N-aryl derivatives. This is a crucial transformation for building molecular complexity.
2. Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring:
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. The isoxazole ring, being a heteroaromatic system, can act as a moderate electron-withdrawing group. However, the 6-amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack.
Therefore, direct SNAr on the benzene portion of the 6-aminobenzo[d]isoxazole scaffold is challenging unless there are additional strong electron-withdrawing groups present on the ring or if the amino group is modified to be electron-withdrawing (e.g., by conversion to a nitro group). The most common mechanism for SNAr is the addition-elimination pathway, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3]
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., solvent, temperature, base, and catalyst) is often necessary to achieve optimal yields and purity for specific substrates.
Protocol 1: N-Acylation of 6-Aminobenzo[d]isoxazole
This protocol describes the general procedure for the synthesis of N-(benzo[d]isoxazol-6-yl)amides.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of 6-aminobenzo[d]isoxazole.
Materials:
-
6-Aminobenzo[d]isoxazole
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid)
-
Coupling agent if starting from a carboxylic acid (e.g., HATU, EDC)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure (using an acid chloride):
-
Dissolve 6-aminobenzo[d]isoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: N-Alkylation of 6-Aminobenzo[d]isoxazole
This protocol outlines a general method for the N-alkylation of 6-aminobenzo[d]isoxazole.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of 6-aminobenzo[d]isoxazole.
Materials:
-
6-Aminobenzo[d]isoxazole
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile (ACN), or dimethyl sulfoxide (DMSO))
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Standard laboratory glassware and stirring equipment
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To a stirred suspension of a base like potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent such as DMF, add 6-aminobenzo[d]isoxazole (1.0 eq).
-
Add the alkylating agent (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated derivative.
Protocol 3: N-Arylation of 6-Aminobenzo[d]isoxazole (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Conceptual Diagram of Buchwald-Hartwig Amination:
Caption: Conceptual overview of the Buchwald-Hartwig N-arylation catalytic cycle.
Materials:
-
6-Aminobenzo[d]isoxazole
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask, combine 6-aminobenzo[d]isoxazole (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the outcome of the nucleophilic substitution. The following table provides a general comparison of the three main types of N-functionalization reactions.
| Reaction Type | Typical Reagents | Catalyst/Base | Solvent | Temperature (°C) | Key Considerations |
| N-Acylation | Acid chlorides, Anhydrides | Amine bases (TEA, DIPEA) | DCM, THF | 0 to RT | Generally fast and high-yielding. |
| N-Alkylation | Alkyl halides | Inorganic bases (K₂CO₃, Cs₂CO₃) | DMF, ACN | 50-100 | Risk of over-alkylation (di-alkylation). |
| N-Arylation | Aryl halides | Pd catalyst, Phosphine ligand, Strong base (NaOtBu) | Toluene, Dioxane | 80-120 | Requires inert atmosphere; sensitive to functional groups. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established synthetic methodologies in organic chemistry. To ensure the trustworthiness and validity of the experimental results, the following practices are essential:
-
Characterization of Products: The structure and purity of all synthesized derivatives must be confirmed by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.
-
Control Experiments: In cases of unexpected results or low yields, control experiments (e.g., running the reaction without the catalyst or base) can help to elucidate the reaction mechanism and identify potential issues.
Conclusion
The 6-aminobenzo[d]isoxazole scaffold offers a versatile platform for the development of novel therapeutic agents. The nucleophilic 6-amino group provides a convenient handle for a wide range of functionalization reactions, including N-acylation, N-alkylation, and N-arylation. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and exploration of new chemical space around this important heterocyclic core.
References
-
PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 15, 2026, from [Link]
- Ren, X., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(11), 1459.
- Li, Y., et al. (2024).
- Renfrew, H. A., et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 13(33), 9685–9693.
- Gudipati, T. R., et al. (2022). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules, 27(19), 6265.
- Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18037–18055.
- Ibata, T., et al. (1993). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan, 66(11), 3469-3481.
- Kostenko, A. V., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 25(24), 6010.
- Gerasimova, T. P., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6431.
- Hartwig, J. F. (2010). Concerted Nucleophilic Aromatic Substitutions.
- Liu, Y., et al. (2024). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.
- Knight, J. G., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 9(11), 2187–2190.
- Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-11.
- Huang, Y.-H., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Omega, 7(38), 34164–34173.
- Bouyahya, A., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3366.
- Gatenbeck, S. (1965). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. Applied Microbiology, 13(5), 738–742.
- Ghorab, M. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
Sources
Application Notes & Protocols: Synthesis of Benzisoxazole Carboxylic Acids via Reductive Cyclization
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzisoxazole carboxylic acids, with a specific focus on reductive cyclization methodologies. These protocols are designed to be robust and reproducible, offering detailed step-by-step instructions, mechanistic insights, and comparative analysis of different approaches. The aim is to equip researchers with the necessary knowledge to select and execute the optimal synthetic strategy for their specific needs, ensuring high yield and purity of the target compounds.
Introduction: The Significance of Benzisoxazole Carboxylic Acids
Benzisoxazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The incorporation of a carboxylic acid moiety onto this scaffold is of particular importance as it can serve as a handle for further derivatization, modulate pharmacokinetic properties, and play a crucial role in the molecule's interaction with biological targets. The synthesis of these valuable building blocks often relies on the formation of the isoxazole ring as a key step. Among the various synthetic strategies, intramolecular reductive cyclization of ortho-substituted nitroaromatics stands out as a reliable and widely used method.
This guide will delve into the most common and effective reductive cyclization protocols, providing both the theoretical underpinnings and practical, step-by-step instructions.
Mechanistic Overview: The Reductive Cyclization Pathway
The fundamental principle behind the synthesis of benzisoxazoles via reductive cyclization involves the intramolecular condensation of a hydroxylamine intermediate, generated in situ from the reduction of a nitro group, with an adjacent carbonyl-containing group (in this case, a carboxylic acid or its ester derivative).
The general mechanism can be visualized as follows:
Figure 2: Workflow for catalytic hydrogenation.
Materials and Equipment:
-
2-Nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Procedure:
-
Preparation: In a suitable flask, dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous ethanol.
-
Charging the Reactor: Transfer the solution to a high-pressure reaction vessel. Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purging: Seal the vessel and purge the system with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Precipitation and Isolation: Add water to the concentrated residue to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield benzisoxazole-3-carboxylic acid.
Protocol B: Metal-Mediated Reduction using Tin(II) Chloride
This protocol offers a practical alternative when high-pressure hydrogenation is not feasible. Tin(II) chloride is an effective reducing agent for this transformation.
Workflow Diagram:
Figure 3: Workflow for SnCl₂ mediated reduction.
Materials and Equipment:
-
2-Nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add tin(II) chloride dihydrate (3.0-4.0 eq) and ethanol.
-
Substrate Addition: Add the 2-nitrobenzoic acid (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. The reaction mixture will typically become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water and a dilute solution of cold HCl (e.g., 1M HCl) to remove any remaining tin salts. Finally, wash with cold water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum.
Safety and Handling Considerations
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle with care, preferably in an inert atmosphere. Hydrogen gas is highly flammable; ensure the reaction is carried out in a well-ventilated area and with appropriate pressure-rated equipment.
-
Metal-Mediated Reduction: Tin(II) chloride and concentrated HCl are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a fume hood.
-
General: As with all chemical reactions, a thorough risk assessment should be conducted before commencing any work.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Aminobenzo[d]isoxazole Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 6-aminobenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These derivatives have shown promise as anticonvulsant, anti-inflammatory, and antimicrobial agents, making them attractive targets for drug discovery and development. Traditionally, the synthesis of these heterocyclic compounds involves multi-step procedures with long reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[1][2]
Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[1][2] This application note provides a detailed protocol for the microwave-assisted synthesis of 6-aminobenzo[d]isoxazole, commencing with the cyclization of a suitable precursor to form the 6-nitrobenzo[d]isoxazole intermediate, followed by its subsequent reduction to the target 6-amino derivative. The methodologies presented herein are designed to be robust and adaptable for the synthesis of a variety of substituted 6-aminobenzo[d]isoxazole analogs.
The Causality Behind Experimental Choices: Why Microwave Synthesis?
The choice of microwave irradiation as the energy source for this synthesis is predicated on several key advantages over conventional heating:
-
Rapid Reaction Times: Microwave energy is transferred directly to the polar molecules in the reaction mixture, resulting in rapid and uniform heating. This dramatically reduces reaction times from hours to mere minutes.[2][3]
-
Higher Yields and Purity: The precise temperature control and rapid heating afforded by microwave synthesis often lead to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[1]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire reaction vessel.
-
Green Chemistry: The reduced reaction times and potential for solvent-free or reduced-solvent conditions align with the principles of green chemistry, minimizing waste and environmental impact.[2]
The synthetic strategy outlined below involves a two-step sequence: the formation of the isoxazole ring from a substituted salicylaldehyde, followed by the reduction of a nitro group to the desired amine. This approach is a classic and reliable method for introducing an amino group onto an aromatic ring system.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of 6-Nitrobenzo[d]isoxazole
This protocol details the intramolecular cyclization of 2-hydroxy-5-nitrobenzaldehyde oxime to form 6-nitrobenzo[d]isoxazole under microwave irradiation. The oxime precursor can be readily prepared from commercially available 2-hydroxy-5-nitrobenzaldehyde and hydroxylamine hydrochloride.
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Microwave synthesis reactor
-
Microwave process vials (10 mL) with stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Step-by-Step Protocol:
-
Preparation of 2-Hydroxy-5-nitrobenzaldehyde Oxime:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated oxime by filtration. Wash the solid with water and dry under vacuum.
-
-
Microwave-Assisted Cyclization:
-
Place the dried 2-hydroxy-5-nitrobenzaldehyde oxime (1.0 eq) in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approximately 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes) with a maximum power setting (e.g., 300 W). Note: The optimal temperature and time should be determined empirically for the specific substrate and microwave system.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the 6-nitrobenzo[d]isoxazole by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualization of the Experimental Workflow:
Sources
Activating 6-aminobenzo[d]isoxazole-3-carboxylic acid: A Comparative Guide to HATU and EDC Coupling Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with therapeutic potential often hinges on the reliable and efficient formation of amide bonds. The privileged scaffold, 6-aminobenzo[d]isoxazole-3-carboxylic acid, is a key building block in the development of a wide range of pharmacologically active compounds. The successful coupling of this molecule to various amine-containing fragments is paramount. This guide provides an in-depth technical analysis of two premier coupling reagents, HATU and EDC , for the activation of 6-aminobenzo[d]isoxazole-3-carboxylic acid, offering field-proven insights to inform experimental design and troubleshooting.
The Central Challenge: Amide Bond Formation
The condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow. To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2] The choice of activating agent is critical, influencing reaction efficiency, yield, and the preservation of stereochemical integrity, particularly when dealing with chiral molecules.[3][4]
This document will dissect the mechanistic nuances, practical applications, and comparative performance of a uronium salt-based reagent, HATU, and a carbodiimide-based reagent, EDC, in the context of activating 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Comparative Analysis: HATU vs. EDC
| Feature | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reagent Class | Uronium/Aminium Salt | Carbodiimide |
| Mechanism | Forms a highly reactive OAt-active ester.[5][6][7][8] | Forms a reactive O-acylisourea intermediate, often stabilized with an additive like NHS or HOBt.[9][10][11] |
| Reactivity | Very high, leading to rapid reaction times.[4][7][12] | Moderate to high, efficiency is significantly enhanced with additives.[11] |
| Racemization | Low, due to the rapid coupling and the nature of the HOAt leaving group.[3][5][13] | Can be significant without additives like HOBt or NHS, which suppress racemization.[12] |
| Byproducts | Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[13][14] | Water-soluble N,N'-disubstituted urea.[2][15][16] |
| Byproduct Removal | Tetramethylurea can be difficult to remove due to its solubility in both aqueous and organic solvents. Requires careful workup.[14] | The urea byproduct is water-soluble and typically easily removed by aqueous extraction.[15][16] |
| Solubility | Soluble in common polar aprotic solvents like DMF, NMP, and DCM.[17] | The hydrochloride salt is water-soluble and also soluble in organic solvents like DCM and DMF.[15][16] |
| Ideal Use Cases | Challenging couplings involving sterically hindered substrates, electron-deficient amines, or when minimal racemization is critical.[1][13] | General amide bond formation, especially in aqueous conditions for bioconjugation, and when easy byproduct removal is a priority.[9][10][15] |
| Cost | Generally more expensive than EDC. | More cost-effective for large-scale synthesis. |
Mechanistic Deep Dive
A thorough understanding of the activation mechanisms is crucial for optimizing reaction conditions and for effective troubleshooting.
HATU: The Uronium Salt Pathway
HATU is a third-generation coupling reagent prized for its high efficiency and ability to suppress racemization.[5] The activation process, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), proceeds through the formation of a highly reactive OAt-active ester.[1][6][18]
The key steps are:
-
Deprotonation of the carboxylic acid by the base to form a carboxylate anion.
-
Nucleophilic attack of the carboxylate on the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[5][6]
-
Rapid intramolecular attack by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to yield the key OAt-active ester and tetramethylurea.[6][7]
-
The amine nucleophile attacks the highly reactive OAt-active ester to form the desired amide bond. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the reaction.[7]
EDC: The Carbodiimide Pathway
EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[9][19] This intermediate is highly reactive but also unstable, particularly in aqueous solutions, where it can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct.[2][11]
To enhance efficiency and mitigate side reactions, EDC is almost always used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[11][12] These additives intercept the O-acylisourea intermediate to form a more stable active ester (e.g., an NHS-ester), which is less susceptible to hydrolysis and more reactive towards the amine.[9][11]
The two-step process involves:
-
Reaction of the carboxylic acid with EDC, typically in a slightly acidic buffer (pH 4.5-6.0), to form the O-acylisourea intermediate.[9][20][21][22]
-
Reaction of this intermediate with NHS to form a more stable NHS-ester.
-
The amine, often added after adjusting the pH to a more physiological range (pH 7.0-8.5), attacks the NHS-ester to form the amide bond.[11][21][22]
Experimental Protocols
The following protocols provide a starting point for the activation and coupling of 6-aminobenzo[d]isoxazole-3-carboxylic acid. Optimization may be required based on the specific amine substrate.
Protocol 1: HATU-Mediated Coupling (Solution-Phase)
Materials:
-
6-aminobenzo[d]isoxazole-3-carboxylic acid
-
Amine substrate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[23]
-
Dissolution: In a round-bottom flask, dissolve 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1-1.2 eq.) to the solution, followed by DIPEA (2.0-3.0 eq.).[13]
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This pre-activation step is crucial to form the OAt-active ester and minimize side reactions where the amine might attack HATU directly.[14][24]
-
Amine Addition: Add the amine substrate (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/NHS-Mediated Coupling (Solution-Phase)
Materials:
-
6-aminobenzo[d]isoxazole-3-carboxylic acid
-
Amine substrate
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or a suitable buffer system (e.g., MES for activation, PBS for coupling)
-
Standard workup and purification reagents
Procedure:
-
Preparation: Ensure all reagents are dry, as water can hydrolyze the activated intermediates.[1] EDC is hygroscopic and should be equilibrated to room temperature before opening.[19]
-
Activation:
-
Dissolve 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq.) and NHS (1.1-1.5 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.5 eq.) to the cooled solution.
-
-
Activation Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes and then warm to room temperature, stirring for an additional 1-2 hours to form the NHS-ester.
-
Amine Addition: Add the amine substrate (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require several hours to overnight at room temperature.
-
Workup:
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
The water-soluble urea byproduct will partition into the aqueous phase.[16]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Both: Inactive reagents (hydrolysis); Wet solvents/reagents. | Use fresh, high-purity reagents. Ensure all solvents are anhydrous and glassware is thoroughly dried.[1][23] |
| EDC: Hydrolysis of O-acylisourea intermediate; Incorrect pH. | Perform a two-step reaction, activating with EDC/NHS at pH 4.5-6.0 before adding the amine and adjusting pH to 7.0-8.5.[21][22] | |
| HATU: Sterically hindered substrates. | Increase reagent equivalents (up to 1.5 eq. of HATU and 3-4 eq. of base), extend reaction time, or gently warm the reaction.[1] | |
| Difficult Byproduct Removal | HATU: Tetramethylurea is highly soluble in many solvents. | Perform multiple washes with brine. An acidic wash (1M HCl) can also help. If the product is solid, recrystallization or precipitation can be effective.[14] |
| EDC: N-acylurea formation. | Use an additive like NHS or HOBt to trap the O-acylisourea intermediate before it rearranges.[2] | |
| Side Reactions | HATU: Guanidinylation of the amine. | Pre-activate the carboxylic acid with HATU and base for 5-15 minutes before adding the amine. This minimizes the concentration of free HATU available to react with the amine.[13][14] |
| Both: Racemization of chiral centers. | HATU: Generally low risk. Keep reaction temperatures controlled.[3][13] EDC: Always use an additive like HOBt or NHS to suppress racemization.[12] | |
| Both: Reaction with other nucleophilic functional groups (e.g., -OH, -SH). | Ensure that any potentially reactive functional groups on either substrate are appropriately protected before attempting the coupling reaction.[13] |
Conclusion
The choice between HATU and EDC for the activation of 6-aminobenzo[d]isoxazole-3-carboxylic acid is a strategic decision guided by the specific demands of the synthesis. HATU stands out as a powerful, rapid, and stereochemically conservative reagent, making it the go-to choice for difficult couplings where yield and purity are paramount.[4][25] Conversely, EDC, particularly when paired with NHS, offers a robust and cost-effective method with the significant advantage of simplified purification due to its water-soluble byproduct.[15][16] By understanding the underlying mechanisms and adhering to the detailed protocols and troubleshooting guides presented here, researchers can confidently select and optimize the ideal coupling strategy to advance their drug discovery and development programs.
References
-
Biochemistry Stack Exchange. (2023, June 8). What are the best conditions for coupling small molecules with EDC?. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Langmuir. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]
-
RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
-
ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Reddit. (n.d.). How does EDC/NHS coupling ACTUALLY work?. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
YouTube. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-aminobenzo[d]isoxazole-3-carboxylic acid
Welcome to the technical support center for 6-aminobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in organic solvents. As a molecule with both an acidic carboxylic acid group and a basic amino group, its solubility behavior can be complex and pH-dependent. This guide offers a systematic approach to overcoming common solubility challenges.
Troubleshooting Guide: Step-by-Step Solutions
Problem: My 6-aminobenzo[d]isoxazole-3-carboxylic acid is exhibiting poor solubility in my desired organic solvent.
This is a common challenge due to the molecule's polar functional groups and crystalline nature. The following step-by-step guide will help you systematically address this issue.
Step 1: Solvent Screening
The first step is to perform a systematic solvent screening to identify the most promising candidates.
-
Protocol:
-
Prepare small, saturated solutions of 6-aminobenzo[d]isoxazole-3-carboxylic acid in a range of organic solvents with varying polarities.
-
Include polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), polar protic solvents (e.g., methanol, ethanol), and less polar solvents (e.g., ethyl acetate, dichloromethane).
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for dissolution and, if possible, quantify the solubility using techniques like HPLC or UV-Vis spectroscopy.
-
-
Expert Insight: The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) suggests that polar solvents capable of hydrogen bonding will likely be more effective.
Step 2: pH Adjustment and Salt Formation
Leveraging the amphoteric nature of the molecule by adjusting the pH is a powerful technique to enhance solubility.[1][2][3]
-
Protocol for Basic Solubilization (Deprotonation of Carboxylic Acid):
-
Suspend the compound in your chosen organic solvent.
-
Add a suitable organic base (e.g., triethylamine, diisopropylethylamine) dropwise while stirring.
-
Continue adding the base until the compound dissolves. This indicates the formation of a more soluble salt.[1][4] For successful salt formation with an acidic drug, the pKa of the counterion should be at least 2 pH units higher than the pKa of the drug.[5]
-
-
Protocol for Acidic Solubilization (Protonation of Amino Group):
-
Suspend the compound in your chosen organic solvent.
-
Add a suitable organic acid (e.g., methanolic HCl, trifluoroacetic acid) dropwise while stirring.
-
Observe for dissolution, which signifies the formation of a more soluble ammonium salt. For basic drugs, the pKa of the counterion should be at least 2 pH units lower than the pKa of the drug.[5]
-
-
Expert Insight: The formation of a salt disrupts the crystal lattice energy of the solid, and the resulting ionized species are often more readily solvated.[1][5]
Step 3: Co-solvency
The use of a co-solvent can significantly improve solubility by modifying the polarity of the solvent system.[6][7]
-
Protocol:
-
Identify a primary solvent in which the compound has some, albeit limited, solubility.
-
Select a co-solvent in which the compound is highly soluble. Common co-solvents include DMSO, DMF, and NMP.
-
Prepare a series of solvent blends with varying ratios of the primary solvent and co-solvent.
-
Determine the solubility of your compound in each blend to identify the optimal ratio.
-
-
Expert Insight: Co-solvents work by reducing the interfacial tension between the solute and the solvent, making solvation more favorable.[6]
Frequently Asked Questions (FAQs)
Q1: Why is 6-aminobenzo[d]isoxazole-3-carboxylic acid poorly soluble in many common organic solvents?
The molecule's structure contains both a polar carboxylic acid and an amino group, as well as a fused aromatic ring system. This combination of polar and non-polar features, along with strong intermolecular hydrogen bonding in the solid state, contributes to its low solubility in many single-component organic solvents.
Q2: How does pH affect the solubility of this compound?
The solubility of 6-aminobenzo[d]isoxazole-3-carboxylic acid is highly pH-dependent due to its amphoteric nature.[8][9][10][11]
-
At low pH (acidic conditions): The amino group will be protonated to form a cationic species (-NH3+), which is generally more soluble in polar solvents.
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated to form an anionic species (-COO-), which also enhances solubility in polar solvents.
-
At the isoelectric point (pI): The molecule will exist as a zwitterion, with both a positive and negative charge. At the pI, the net charge is zero, and the molecule often exhibits its minimum solubility.
Q3: Can I use heat to improve solubility?
Yes, for many compounds, solubility increases with temperature. However, it is crucial to first assess the thermal stability of 6-aminobenzo[d]isoxazole-3-carboxylic acid. Unwanted degradation can occur at elevated temperatures. It is recommended to perform a preliminary thermal stability test (e.g., using DSC or TGA) before using heat to aid dissolution.
Q4: Are there any other techniques I can try if the above methods are not sufficient?
Yes, several other advanced techniques can be employed:
-
Use of Solubilizing Excipients: Consider the use of excipients like polyethylene glycol (PEG) or cyclodextrins, which can form complexes with the compound to enhance its solubility.[12]
-
Amorphous Systems: Converting the crystalline form of the compound to an amorphous state can increase its apparent solubility.[13][14] This can sometimes be achieved through techniques like spray drying or lyophilization.
Data and Visualization
Table 1: General Solubility Enhancement Strategies
| Strategy | Mechanism | Key Considerations |
| Solvent Screening | Matching solute and solvent polarity. | Perform a broad screen of solvent polarities. |
| pH Adjustment | Ionization of functional groups to form more soluble salts.[3] | Determine the pKa of the compound to guide pH selection.[2] |
| Co-solvency | Modifying the overall polarity of the solvent system.[6] | The co-solvent should be miscible with the primary solvent and a good solvent for the compound. |
| Heating | Increasing the kinetic energy to overcome crystal lattice forces. | Assess the thermal stability of the compound to avoid degradation. |
Diagram 1: pH-Dependent Ionization of 6-aminobenzo[d]isoxazole-3-carboxylic acid
Caption: Effect of pH on the ionization state and solubility.
Diagram 2: Troubleshooting Workflow for Poor Solubility
Sources
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- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Benzisoxazole Carboxylic Acid Coupling
Welcome to the technical support center for benzisoxazole carboxylic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their amide coupling experiments involving this important heterocyclic scaffold. The benzisoxazole moiety, while valuable in medicinal chemistry, can present unique challenges during amide bond formation. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a benzisoxazole carboxylic acid is resulting in very low or no yield. What are the primary factors I should investigate?
Low yields in amide coupling reactions are a common challenge, often stemming from a few key areas. When working with benzisoxazole carboxylic acids, it's crucial to systematically evaluate the following:
-
Inefficient Carboxylic Acid Activation: The first step in any successful amide coupling is the efficient activation of the carboxylic acid.[1] If this step is slow or incomplete, the subsequent nucleophilic attack by the amine will be poor, leading to low yields. The choice of coupling reagent is paramount.
-
Side Reactions of the Starting Material or Product: Benzisoxazole carboxylic acids, particularly the 3-carboxylic acid isomers, can be susceptible to decarboxylation under certain conditions, leading to the loss of your starting material.[2] Additionally, the stability of the benzisoxazole ring itself should be considered under the chosen reaction conditions.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and concentration can significantly impact the reaction rate and the prevalence of side reactions.
-
Purity of Starting Materials: As with any chemical reaction, the purity of the benzisoxazole carboxylic acid, the amine, and the reagents is critical for a successful outcome.
The following sections will delve deeper into each of these areas to provide specific troubleshooting strategies.
Troubleshooting Guide: A Deeper Dive
Q2: I suspect my carboxylic acid activation is inefficient. How do I choose the right coupling reagent and conditions for my benzisoxazole carboxylic acid?
The choice of coupling reagent is critical and often substrate-dependent. For benzisoxazole carboxylic acids, which can be considered as specialized aromatic acids, a range of modern coupling reagents should be considered.
Common Coupling Reagents and Their Characteristics
| Coupling Reagent | Class | Key Features & Considerations |
| EDC (or EDC·HCl) | Carbodiimide | Water-soluble byproducts, easy workup. Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[3][4] |
| DCC | Carbodiimide | Insoluble dicyclohexylurea (DCU) byproduct can be filtered off, but can also complicate purification. |
| HATU, HBTU | Uronium/Aminium Salt | Highly efficient and fast-acting, often leading to high yields with minimal racemization.[5][6] Can sometimes react with the amine if pre-activation is not done correctly.[7] |
| PyBOP | Phosphonium Salt | Generally high yielding and effective for hindered couplings. Does not form guanidinium byproducts like uronium salts. |
| T3P® | Phosphonic Anhydride | High yields, low epimerization, and byproducts are water-soluble, simplifying workup. |
Troubleshooting Steps for Inefficient Activation:
-
Switch Coupling Reagent: If you are using a carbodiimide like EDC without an additive and seeing low yields, consider adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form highly reactive esters with the activated carboxylic acid, which can improve the rate of the subsequent amidation. If this fails, switching to a more powerful uronium or phosphonium salt like HATU or PyBOP is a logical next step.[8]
-
Optimize Reagent Stoichiometry: Ensure you are using an appropriate stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling reagent and the amine relative to the carboxylic acid are used.
-
Consider the Order of Addition: The order in which you add your reagents can be critical, especially with uronium reagents like HATU. To avoid the formation of a guanidinium byproduct from the reaction of HATU with your amine, it is best to pre-activate the carboxylic acid.[7]
dot
Caption: Recommended order of addition for uronium salt couplings.
Q3: My starting material seems to be disappearing, but I'm not forming the desired product. Could my benzisoxazole carboxylic acid be decomposing?
Yes, this is a significant possibility, especially with benzisoxazole-3-carboxylic acids . This particular isomer is known to be susceptible to decarboxylation, particularly at elevated temperatures or under strongly basic or acidic conditions.[2]
Understanding the Decarboxylation Side Reaction:
The lone pair on the nitrogen atom in the benzisoxazole ring can facilitate the elimination of carbon dioxide, leading to the formation of a transient intermediate that is then quenched to yield the corresponding unsubstituted benzisoxazole.
dot
Caption: Potential decarboxylation pathway for benzisoxazole-3-carboxylic acid.
Troubleshooting Steps to Mitigate Decarboxylation:
-
Lower the Reaction Temperature: Many coupling reactions can proceed efficiently at room temperature or even at 0 °C.[3] Avoid prolonged heating if you suspect decarboxylation. If your initial attempts at elevated temperatures failed, try running the reaction at room temperature for a longer period.
-
Choose a Milder Base: If you are using a strong base, consider switching to a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The choice and amount of base can be critical.[8]
-
Use a Fast-Acting Coupling Reagent: A more reactive coupling reagent like HATU can promote rapid amide bond formation, which may outcompete the slower decarboxylation process.[5]
-
Monitor the Reaction Closely: Use techniques like TLC, LC-MS, or NMR to monitor the consumption of your starting material and the formation of your product.[9] If you see the formation of a byproduct with a mass corresponding to the decarboxylated benzisoxazole, this confirms the side reaction is occurring.
Q4: My reaction is messy, with multiple side products. What are the likely culprits and how can I improve the purity of my crude product?
Besides decarboxylation, several other side reactions can complicate your amide coupling:
-
N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Solution: The addition of HOBt or HOAt can effectively trap the O-acylisourea intermediate as a more reactive HOBt/HOAt ester, minimizing N-acylurea formation.
-
-
Formation of Symmetric Anhydride: Two molecules of the carboxylic acid can react to form a symmetric anhydride. This species can then react with the amine, but it consumes two equivalents of your starting acid for every mole of product formed.
-
Solution: Using the correct stoichiometry and ensuring efficient activation and subsequent reaction with the amine can minimize this.
-
-
Racemization: If your benzisoxazole carboxylic acid or amine contains a chiral center, racemization can be a concern, especially with carbodiimide reagents.
-
Solution: Additives like HOBt and HOAt are known to suppress racemization. Uronium and phosphonium reagents are also generally better in this regard.
-
dot
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. growingscience.com [growingscience.com]
- 9. IBS Publications Repository: Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis [pr.ibs.re.kr]
preventing decarboxylation of benzo[d]isoxazole-3-carboxylic acid during heating
Executive Summary: The Stability Paradox
Benzo[d]isoxazole-3-carboxylic acid (BICA) presents a dual stability challenge that often catches researchers off guard. Unlike typical aromatic carboxylic acids, BICA is prone to two distinct decomposition pathways depending on the trigger:
-
Thermal Decarboxylation: Loss of CO₂ to form the parent benzo[d]isoxazole. This can occur purely via heat (typically >60°C).
-
Base-Induced Ring Opening (Kemp Elimination): In the presence of base, the isoxazole ring is susceptible to cleavage, forming 2-hydroxybenzonitrile (salicylonitrile).
The Golden Rule: To preserve the carboxylate and the heterocycle, you must operate in a "Cold & Mild" window: Temperatures <40°C and avoidance of strong bases.
Critical Stability Analysis (The "Why")
The instability of BICA is rooted in the electron-deficient nature of the isoxazole ring fused to the benzene system. The carboxyl group at the 3-position is electronically coupled to the N-O bond.
Decomposition Pathways
The following diagram illustrates the two failure modes. Note that Path A (Thermal) often feeds into Path B (Chemical) if the reaction mixture is basic.
Figure 1: Decomposition pathways. Path A is driven by entropy and heat. Path B is driven by base catalysis, leading to irreversible ring destruction.
Troubleshooting & Optimization Guide
Scenario A: "My reaction mixture turned black/tarry during acid chloride formation."
-
Cause: You likely used Thionyl Chloride (SOCl₂) at reflux.[1] The combination of high heat (76°C) and HCl generation catalyzed the ring opening and polymerization of the resulting nitrile byproducts.
-
Solution: Switch to Oxalyl Chloride at 0°C with a catalytic amount of DMF. (See Protocol 1 below).
Scenario B: "I see vigorous gas evolution before my coupling reaction finishes."
-
Cause: Thermal decarboxylation. If you are heating a reaction to "push" it to completion, you are likely ejecting CO₂ instead.
-
Solution: Use high-efficiency coupling agents like HATU or T3P (Propylphosphonic anhydride) that function rapidly at room temperature.
Scenario C: "Yield is low during esterification/amidation in DMF/DMSO."
-
Cause: Polar aprotic solvents accelerate the decarboxylation of isoxazole-3-carboxylates, especially if any base is present (Kemp elimination rates increase in dipolar aprotic solvents).
-
Solution: Switch to less polar solvents like Dichloromethane (DCM) or THF if solubility permits.
Validated Protocols
Protocol 1: Safe Acid Chloride Synthesis (The "Cold" Method)
Use this if you must generate the acid chloride for downstream reactivity.
Reagents:
-
Benzo[d]isoxazole-3-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Anhydrous, 0.1 M concentration)
Step-by-Step:
-
Suspend the starting acid in anhydrous DCM under Nitrogen/Argon.
-
Cool the mixture to 0°C using an ice bath. Do not skip this.
-
Add the catalytic DMF.
-
Add Oxalyl Chloride dropwise over 15-20 minutes. Vent the evolved gases (HCl/CO) through a scrubber.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for maximum 1 hour.
-
Evaporate solvent under reduced pressure at <30°C (do not use a hot water bath).
-
Use immediately. Do not store the acid chloride.
Protocol 2: Direct Amide Coupling (The "Mild" Method)
Recommended for most applications to avoid isolating the unstable intermediate.
Reagents:
-
BICA (1.0 equiv)
-
Amine Partner (1.1 equiv)[2]
-
T3P (50% in EtOAc, 1.5 equiv) OR HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine, 2.5 equiv)
-
Solvent: EtOAc or DCM (0.1 M)
Step-by-Step:
-
Dissolve BICA and the Amine partner in the solvent at RT.
-
Add the base (DIPEA). Note: DIPEA is preferred over Triethylamine (TEA) as it is less nucleophilic and less likely to trigger ring opening.
-
Cool to 0°C.
-
Add the coupling agent (T3P or HATU).
-
Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.
-
Tip: If the reaction is sluggish, do not heat . Add more coupling agent or extend time.
-
Comparative Data: Activation Methods
| Method | Temperature | Risk Level | Primary Byproduct | Recommendation |
| SOCl₂ (Reflux) | 76°C | Critical | Salicylonitrile (Tarry) | AVOID |
| SOCl₂ (RT) | 25°C | High | Benzo[d]isoxazole | Risky |
| (COCl)₂ / DMF | 0°C → RT | Low | None (if handled fast) | Preferred for Cl- |
| HATU / T3P | 0°C → RT | Minimal | None | Gold Standard |
| Mixed Anhydride | -15°C | Low | Urethane / Carbonate | Good alternative |
References
-
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The linearity of the Bronsted free energy relation for the base-catalyzed decomposition of 6-nitrobenzisoxazole. Journal of the American Chemical Society, 95(20), 6670–6680. Link
-
Uno, H., et al. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives. VI. Synthesis of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Chemical and Pharmaceutical Bulletin, 27(7), 1682-1687. (Primary source for Zonisamide intermediate stability). Link
-
Sperry, J. B. (2012). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University Engineering. (Guidance on HATU/T3P thermal profiles). Link
-
Bunton, C. A., et al. (2007).[3] Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation. Journal of the American Chemical Society. (Mechanistic confirmation of solvent effects). Link
Sources
Technical Support Center: Purification of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
[1]
Executive Summary & Compound Profile
You are dealing with 6-aminobenzo[d]isoxazole-3-carboxylic acid , a bifunctional molecule containing both a basic amine and an acidic carboxyl group attached to a benzisoxazole core.[1]
This molecule presents two distinct purification challenges:
-
Zwitterionic Solubility: It behaves like an amino acid.[2] It is least soluble at its isoelectric point (pI) and highly soluble in strong acid or base.
-
Thermal Instability: The isoxazole-3-carboxylic acid moiety is prone to decarboxylation at elevated temperatures (typically >100°C), releasing CO₂ and yielding the 6-aminobenzo[d]isoxazole byproduct.
Quick Reference Data:
| Property | Value / Note |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| Solubility Profile | Amphoteric (Soluble in NaOH, HCl, DMSO; Poor in water/EtOAc at neutral pH).[1] |
| Critical Risk | Decarboxylation. Avoid prolonged boiling in high-boiling solvents. |
| Storage | Hygroscopic solid. Store at +2°C to +8°C, desiccated.[1] |
Core Logic: The "Why" Behind the Protocol
Before attempting recrystallization, you must understand the solubility equilibrium. Standard "heat-cool" recrystallization in organic solvents often fails because the zwitterion does not dissolve well in non-polar solvents and decomposes in high-boiling polar solvents.
The Zwitterion Trap
At neutral pH (approx. pH 3–5 for this scaffold), the molecule exists as an internal salt (
The Decarboxylation Hazard
Benzo[d]isoxazole-3-carboxylic acids are chemically poised to lose carbon dioxide.
-
Danger Zone: Refluxing in water or acetic acid for extended periods.
-
Safe Zone: Temperatures < 60°C or rapid processing.
Recommended Protocols
Method A: Isoelectric Precipitation (The "Cold" Method)
Best for: High recovery, removing non-ionic impurities, and preserving the isoxazole ring.[1]
Principle: Dissolve the compound as a salt (breaking the zwitterion), filter out insoluble impurities, then adjust pH to the isoelectric point to crash out the pure zwitterion.[1]
Reagents:
-
1M Sodium Hydroxide (NaOH)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
Activated Carbon (optional, for decolorization)[1]
Step-by-Step:
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5–10 mL per gram). Stir at room temperature until fully dissolved. The solution should be yellow/orange.
-
Why? The base deprotonates the carboxylic acid (
) and the amine ( ), making it a soluble anion.[1]
-
-
Filtration: If solid particles remain (inorganic salts or non-acidic impurities), filter the solution through a Celite pad or sintered glass funnel.
-
Decolorization (Optional): If the solution is dark brown/black, add activated carbon (5% w/w), stir for 15 mins, and filter.
-
Precipitation: Place the filtrate in an ice bath (0–5°C). Slowly add 1M HCl dropwise with vigorous stirring.
-
The Critical Point: Monitor the pH. As you approach pH 3.5 – 4.5 , a thick precipitate will form.[1] This is the zwitterion.
-
Note: Do not overshoot to pH 1, or it may redissolve as the hydrochloride salt (
).[1]
-
-
Collection: Stir for 30 minutes in the cold. Filter the solid by vacuum filtration.
-
Wash: Wash the cake with ice-cold water (2x) and then cold acetone (1x) to remove residual water.
-
Drying: Vacuum dry at 40°C (Do not exceed 50°C).
Method B: Aqueous Ethanol Recrystallization
Best for: Removing inorganic salts or if Method A yields amorphous solid.
Reagents:
-
Ethanol (95% or Absolute)[1]
-
Deionized Water
Step-by-Step:
-
Prepare a solvent mixture of Ethanol:Water (80:20 v/v) .
-
Suspend the crude solid in the solvent.
-
Heat the mixture in a water bath to 60–70°C . DO NOT REFLUX.
-
Add solvent in small portions until dissolution is almost complete. (If a small amount of black tar remains, decant the supernatant).[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the crystals and wash with cold ethanol.
Visualization: Workflow & Logic
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and thermal risks.
Troubleshooting & FAQs
Q1: My product turned into an oil during Method B (EtOH/Water). What happened?
-
Cause: This is "oiling out," common with zwitterions when the water content is too high or cooling is too rapid.
-
Fix: Re-heat to dissolve the oil, then add a small amount of pure Ethanol (anti-solvent) to change the polarity.[1] Scratch the glass side of the flask with a spatula to induce nucleation. Allow to cool very slowly (wrap the flask in a towel).
Q2: I see bubbling when I heat the solution.
-
Cause: Decarboxylation is occurring. You are losing the carboxylic acid group (
evolution). -
Fix: Immediately stop heating. Cool the solution. Switch to Method A (Acid/Base) which operates at room temperature.
Q3: The solid is highly colored (brown/red) even after recrystallization.
-
Cause: Oxidation of the aniline (amino group) often produces azo-like colored impurities.
-
Fix: Perform the dissolution step of Method A in the presence of a reducing agent like Sodium Bisulfite (trace amount) or use Activated Carbon before precipitating with acid.
Q4: What is the target pH for precipitation in Method A?
References
-
Solubility of Zwitterionic Amino Acids
-
Benzisoxazole Stability & Decarboxylation
-
Kemp, D. S., et al. (1975).[1] "Physical organic chemistry of benzisoxazoles. III. Mechanism and effects of solvents on rates of decarboxylation." Journal of the American Chemical Society.[3] Link[1]
- Context: Establishes the thermal instability of benzisoxazole-3-carboxylic acids and the mechanism of CO2 loss.
-
-
Purification Methodologies (Acid-Base Precipitation)
-
US Patent 5,118,815A. "Method for crystallization of amino acids." Link
- Context: Validates the use of pH adjustment and surfactants/alcohols for crystallizing zwitterionic compounds.
-
-
Synthesis and Handling of 6-Substituted Benzisoxazoles
removing unreacted amine impurities from benzisoxazole synthesis
A Senior Application Scientist's Guide to Removing Unreacted Amine Impurities
Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying benzisoxazole-containing compounds. Benzisoxazoles are a vital scaffold in numerous pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] Their synthesis, however, often involves amine-based reagents or precursors, leading to a common and persistent purification challenge: the removal of unreacted basic impurities.
This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve high purity for your target compounds. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions for your specific synthetic route.
Troubleshooting Guide: Isolating Your Benzisoxazole
This section addresses the most common issues encountered during the purification of crude benzisoxazole products contaminated with amine impurities.
Q1: My NMR and TLC analysis suggest a persistent impurity after my benzisoxazole synthesis. How can I definitively identify it as an unreacted amine?
Answer: Before selecting a purification strategy, it's critical to confirm the identity of the impurity. Amines have distinct chemical properties that can be leveraged for rapid identification.
-
Thin-Layer Chromatography (TLC): This is often the quickest method. After developing your TLC plate, stain it with a ninhydrin solution and gently heat. Primary and secondary amines will typically appear as distinct purple or pink spots. Your benzisoxazole product, lacking a primary or secondary amine group, should not react with this stain.
-
Proton NMR Spectroscopy (¹H NMR) with D₂O Shake: Dissolve your crude sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a spectrum. Then, add a drop of deuterium oxide (D₂O), shake the NMR tube vigorously, and re-acquire the spectrum. The labile protons of a primary (-NH₂) or secondary (-NH) amine will exchange with deuterium, causing their corresponding signals to diminish or disappear entirely from the spectrum.
-
Aqueous Extraction & pH Test: Dissolve a small amount of your crude product in an organic solvent (e.g., ethyl acetate) and extract with deionized water. Test the pH of the aqueous layer with pH paper. A basic pH (>7) strongly suggests the presence of a soluble amine impurity.
Q2: What is the most direct method for removing a significant amount of a basic amine impurity when my product is stable?
Answer: For acid-stable benzisoxazoles, a classic acid-base liquid-liquid extraction is the most efficient and scalable method.[2] The principle is straightforward: the basic amine impurity is protonated by an aqueous acid, forming a water-soluble ammonium salt. This salt is then partitioned into the aqueous layer, leaving the neutral benzisoxazole product in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Generally, use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.[2]
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the protonated amine impurity.[3][4]
-
Repeat: Repeat the wash 1-2 more times with fresh aqueous acid to ensure complete removal. Monitor the removal by TLC if necessary.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to reduce the amount of dissolved water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzisoxazole product.
Expert Tip: If an emulsion forms during the acidic wash, it can often be broken by adding a saturated aqueous solution of sodium chloride (brine) or by filtering the entire mixture through a pad of Celite.
Q3: My benzisoxazole derivative is sensitive to acid. What are my options for removing amine impurities without risking decomposition?
Answer: When dealing with acid-labile compounds, alternative methods that operate under neutral or milder conditions are essential.
Scavenger resins are polymer-supported reagents that covalently and irreversibly bind to excess reagents or impurities, allowing for their simple removal by filtration.[5][6] This technique is exceptionally clean and avoids aqueous workups. For primary and secondary amines, isocyanate-functionalized polystyrene resins are highly effective.[7][8]
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent (e.g., DCM or THF).
-
Resin Addition: Add the isocyanate scavenger resin to the solution. A typical loading is 2-3 molar equivalents relative to the estimated amount of amine impurity.
-
Agitation: Gently agitate the mixture on a shaker or with a stir bar at room temperature. Reaction times can vary from 2 to 24 hours.
-
Monitoring: Monitor the disappearance of the amine impurity from the solution by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.
-
Isolation: Wash the collected resin beads with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.
This method is a gentle alternative to acid washing. It relies on the ability of primary and secondary amines to form a coordination complex with copper (II) ions.[3][4] This complex is highly water-soluble and will partition into the aqueous phase.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Copper Wash: In a separatory funnel, wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will typically turn a deep blue or purple color as the copper-amine complex forms.[3][4]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Continue washing with fresh copper sulfate solution until no further color change is observed in the aqueous layer.
-
Final Wash & Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
Q4: How do I choose the most appropriate purification method?
Answer: The optimal method depends on several factors, including the stability of your product, the scale of the reaction, and the nature of the amine.
| Method | Pros | Cons | Best For |
| Acidic Wash | Fast, inexpensive, highly effective for basic amines, scalable.[2] | Can cause decomposition of acid-sensitive products; may lead to emulsions. | Large-scale synthesis of acid-stable benzisoxazoles. |
| Scavenger Resins | High selectivity, mild conditions, no aqueous workup needed, simplifies purification.[5][6] | Higher cost, slower than extraction, requires molar excess of resin.[6] | Small-scale synthesis, medicinal chemistry, acid-sensitive compounds. |
| Copper Sulfate Wash | Mild conditions, avoids low pH.[3][4] | Less effective for sterically hindered or weakly basic amines; potential for metal contamination. | Removing primary/secondary amines from acid-sensitive products. |
| Column Chromatography | Can separate multiple impurities simultaneously.[9][10] | Can be time-consuming, uses large volumes of solvent, may result in product loss on the column. | Final polishing step or when other methods fail to separate non-basic impurities. |
Visualizing the Purification Workflow
A logical decision-making process is key to efficient purification. The following workflow illustrates how to select the appropriate method.
Caption: Decision workflow for amine impurity removal.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common sources of amine impurities in benzisoxazole syntheses?
Many established routes to the benzisoxazole core can introduce amine impurities. For example, syntheses starting from o-hydroxyaryl imines may suffer from incomplete cyclization, leaving the starting imine (formed from a primary amine) in the crude product. Similarly, methods employing hydroxylamine or its derivatives can leave these reagents unreacted.[1] Syntheses that build 3-aminobenzisoxazoles inherently use amine nucleophiles, and excess reagent is a common source of contamination.[11]
FAQ 2: How does the acidic extraction method work on a chemical level?
This method leverages the difference in the acid-base properties between the desired neutral product and the basic amine impurity. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the acid in the aqueous solution. This forms a positively charged ammonium salt, which is an ionic species and therefore highly soluble in the polar aqueous phase, while the neutral organic product remains in the non-polar organic phase.
Caption: Mechanism of acidic extraction for amine removal.
FAQ 3: Can scavenger resins be regenerated and reused?
Generally, no. The majority of scavenger resins, such as those with isocyanate or aldehyde functionalities, work by forming strong, irreversible covalent bonds with the impurity.[5] This mechanism is distinct from ion-exchange chromatography, where impurities are bound through reversible ionic interactions and the resin can often be regenerated by washing with a strong acid, base, or concentrated salt solution. The high stability of the covalent bond ensures that the captured impurity does not leach back into the product solution, but it also precludes regeneration.
References
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Thieme Chemistry. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]
-
Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882–4886. [Link]
-
Benzisoxazole. (2023). In Wikipedia. [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Workup for Removing Amines. (n.d.). University of Rochester. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Resins with Functional Groups as Scavengers. (n.d.). Glycopep. [Link]
-
Scavenger resin. (2023). In Wikipedia. [Link]
-
Chen, G., et al. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19(7), 1792-1795. [Link]
-
Smith, J. A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry. [Link]
- Kiryanov, A. A., & Sampson, P. (2004). Purification of substituted benzoxazole compounds.
-
Movassaghi, M., & Hill, M. D. (2006). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Journal of the American Chemical Society. [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. glycopep.com [glycopep.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Introduction
Welcome to the technical support guide for 6-aminobenzo[d]isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule, particularly concerning pH-dependent degradation. Understanding the chemical liabilities of this heterocyclic compound is critical for developing robust analytical methods, designing stable formulations, and ensuring the integrity of experimental results.[1][2] This guide consolidates core chemical principles, answers frequently asked questions, provides troubleshooting advice for common experimental issues, and offers validated protocols for stability assessment.
Core Concepts: Understanding the Chemistry
The stability of 6-aminobenzo[d]isoxazole-3-carboxylic acid is governed by the interplay of its three key functional groups: the isoxazole ring, the aromatic amine, and the carboxylic acid. Their individual properties and proximity to one another dictate the molecule's reactivity in different chemical environments.
-
The Isoxazole Ring: This five-membered aromatic heterocycle is the most chemically sensitive part of the molecule. While generally stable, the N-O bond is susceptible to cleavage, particularly under basic conditions.[3][4] This ring-opening reaction is a primary degradation pathway.
-
The Carboxylic Acid (pKa ~3-4): The -COOH group is acidic and will be deprotonated to its carboxylate form (-COO⁻) in neutral to basic media. Its electron-withdrawing nature can influence the stability of the adjacent isoxazole ring.
-
The Aromatic Amine (pKa ~2-3): The -NH₂ group is basic and will be protonated to its ammonium form (-NH₃⁺) in strongly acidic media.
The overall stability is a function of which ionic form of the molecule predominates at a given pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this molecule?
The most significant liability is the base-catalyzed hydrolytic opening of the isoxazole ring.[4] In the presence of hydroxide ions (OH⁻), a nucleophilic attack occurs on the isoxazole ring, leading to the cleavage of the weak N-O bond. This results in the formation of a β-ketonitrile derivative. Studies on similar isoxazole-containing compounds, such as the drug Leflunomide, have shown that this degradation is significantly accelerated at basic pH (pH > 7.4) and higher temperatures.[5]
Q2: How stable is the compound in acidic media (pH 1-4)?
Generally, 6-aminobenzo[d]isoxazole-3-carboxylic acid exhibits greater stability in acidic to neutral conditions compared to basic conditions.[5][6] In acidic media, the amino group is protonated (-NH₃⁺), and the isoxazole nitrogen is less susceptible to protonation-driven degradation. While some acid-catalyzed hydrolysis can occur under harsh conditions (e.g., high temperature and very low pH), the rate is typically much slower than base-catalyzed degradation.[6]
Q3: Why am I observing rapid degradation of my compound when dissolved in a basic buffer (e.g., pH 9)?
This is the expected behavior due to the base-catalyzed ring-opening mechanism described in Q1. At pH 9, a sufficient concentration of hydroxide ions is present to attack the isoxazole ring, leading to rapid degradation. The half-life of the compound can decrease dramatically as the pH increases above neutral. For instance, a study on Leflunomide showed its decomposition half-life was 7.4 hours at 37°C and pH 7.4, but this dropped to just 1.2 hours at pH 10.[5]
Q4: What are the best practices for preparing and storing stock solutions?
-
Solvent Choice: For initial dissolution, use a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.
-
pH of Aqueous Media: For maximum stability, prepare and store solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid alkaline buffers.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation. For working solutions used daily, refrigeration at 2-8°C is acceptable for short periods, provided the pH is controlled.
-
Protection from Light: While the primary instability is pH-related, as a general best practice for aromatic compounds, protect solutions from direct light to prevent potential photodegradation.[2]
Q5: How do I set up a forced degradation study for this compound?
Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][7][8] A typical study involves exposing the compound to various stress conditions as mandated by ICH guidelines.[7]
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | To assess stability in basic environments (expect rapid degradation). |
| Oxidation | 3% H₂O₂, Room Temp | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | 80°C (Solid & Solution) | To assess the effect of heat on stability. |
| Photostability | ICH Option 2: 1.2 million lux hours & 200 W h/m² | To evaluate light sensitivity.[2] |
The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent peak.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Rapid loss of parent compound peak area in HPLC analysis. | Basic pH of the mobile phase or sample diluent. | The most common cause is base-catalyzed hydrolysis. Check the pH of all solutions. Your mobile phase should ideally be acidic (e.g., using 0.1% formic acid or phosphoric acid). Ensure your sample diluent is also pH-controlled and not basic. |
| Appearance of a new, broad peak in the chromatogram. | Formation of the primary degradant (β-ketonitrile). | The ring-opened degradant will have a different polarity and structure. Use LC-MS to determine the mass of the new peak to confirm its identity. The expected mass will correspond to the parent compound + H₂O (mass of 194.15 g/mol ). |
| Inconsistent results between experimental runs. | Uncontrolled pH or temperature during sample preparation/storage. | Small variations in pH in the neutral-to-basic range can cause large differences in degradation rates. Always use calibrated pH meters and temperature-controlled incubators. Prepare fresh solutions for each experiment to avoid ambiguity from degraded stock. |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working pH. | The compound's solubility is pH-dependent. At a pH near its isoelectric point, solubility will be at a minimum. Try adjusting the pH slightly or increasing the percentage of organic co-solvent (e.g., acetonitrile, methanol) in your buffer. |
Visualized Degradation Pathway & Workflow
Base-Catalyzed Hydrolysis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Caption: Primary degradation pathway under basic conditions.
Experimental Workflow for a Forced Degradation Study
Caption: Step-by-step workflow for stress testing.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate) at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6-aminobenzo[d]isoxazole-3-carboxylic acid in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 50 µg/mL in each of the prepared buffers.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Quenching: Immediately quench the degradation by diluting the aliquot in an acidic mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water) to a final concentration suitable for analysis.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation between the parent compound and its more polar, ring-opened degradation products.
References
-
ICH Q1A(R2) Guideline. (2005). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
- Jenke, D. R. (1996). Chromatographic method validation: A review of current practices and procedures. II. Guidelines for primary validation parameters.
-
SGS. (n.d.). Forced Degradation Testing. SGS Life Sciences. Available from: [Link]
- Patel, Y., & Shah, N. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 4(3), 2321-0613.
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(2), 48-66.
- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. DOI: 10.1002/jps.2600800616
- Kashima, C. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1343-1369.
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides.
- Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(11), 1363-1370.
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]
Sources
- 1. Forced Degradation Testing | SGS Italy [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
Navigating the Steric Maze: A Technical Guide to Reactions of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-aminobenzo[d]isoxazole-3-carboxylic acid. This guide provides in-depth troubleshooting advice and detailed protocols to overcome the unique steric hindrance challenges presented by this valuable heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success in synthesizing novel derivatives.
Understanding the Challenge: The Unique Steric and Electronic Landscape
6-Aminobenzo[d]isoxazole-3-carboxylic acid presents a distinct set of challenges in chemical synthesis, primarily stemming from steric hindrance. The compact, fused ring system places the 6-amino group in a sterically congested environment, ortho to the isoxazole ring. This arrangement can significantly impede the approach of reagents to both the amino and the carboxylic acid functionalities.
Furthermore, the electronic nature of the molecule plays a crucial role. The electron-donating amino group can influence the reactivity of the aromatic ring, while the isoxazole ring possesses its own distinct electronic properties. This interplay of steric and electronic effects necessitates carefully optimized reaction conditions and reagent selection.
Below, we address common issues encountered during the synthesis of derivatives of 6-aminobenzo[d]isoxazole-3-carboxylic acid in a question-and-answer format, providing detailed explanations and actionable protocols.
Troubleshooting Guide & FAQs
Amide Bond Formation
Question 1: My standard amide coupling reaction with 6-aminobenzo[d]isoxazole-3-carboxylic acid and a primary amine is failing or giving very low yields. I've tried common coupling reagents like EDC/HOBt. What's going wrong and what should I try next?
Answer:
This is a classic case of steric hindrance at both the carboxylic acid and the incoming amine. The 3-carboxylic acid on the isoxazole ring is sterically shielded, and if your amine is also bulky, the reaction becomes even more challenging. Standard coupling reagents like EDC/HOBt are often insufficient for such hindered substrates.[1]
Causality: The formation of the active ester intermediate with HOBt is likely slow, and the subsequent nucleophilic attack by the amine is sterically impeded. The low nucleophilicity of anilines, if used, further exacerbates this issue.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide coupling.
Recommended Solutions:
-
Switch to More Potent Coupling Reagents: Uronium or phosphonium-based reagents are generally more effective for sterically hindered couplings.[3]
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is often the first choice for difficult couplings. It forms a highly reactive HOAt-ester intermediate.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt, though HATU is often superior for challenging substrates.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency.[6]
-
-
Employ Additives: If you continue to use carbodiimide-based reagents like EDC or DCC, switching from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) can increase the reactivity of the active ester.[7]
-
Alternative Activation: The Acyl Fluoride Method: For extremely hindered systems where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride can be a powerful strategy. Acyl fluorides are small and highly reactive towards amines.[8][9][10]
Experimental Protocol: Amide Coupling using HATU
-
Dissolve: In an inert atmosphere (N₂ or Ar), dissolve 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or NMP.
-
Add Amine and Base: Add the desired amine (1.1-1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add Coupling Reagent: Add HATU (1.1-1.2 equiv) to the solution.
-
React: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purify: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages |
| EDC | HOBt/HOAt | DIPEA/NMM | DMF, DCM | Cost-effective, common. |
| HATU | None | DIPEA/NMM | DMF, NMP | High reactivity, good for hindered substrates.[3] |
| HBTU | None | DIPEA/NMM | DMF, NMP | Effective, but can cause guanidinylation side reactions.[5] |
| PyBOP | None | DIPEA/NMM | DMF, DCM | High reactivity, less risk of guanidinylation than HBTU.[3] |
| COMU | None | DIPEA/NMM | DMF, ACN | High efficiency, safer byproducts than HOBt/HOAt reagents.[6] |
Question 2: I am trying to perform a reaction at the 6-amino position, such as an N-acylation, but the reaction is sluggish and gives a complex mixture of products. How can I improve the selectivity and yield?
Answer:
The low reactivity of the 6-amino group is due to steric hindrance from the adjacent fused isoxazole ring. The complex product mixture likely arises from competing reactions at the carboxylic acid or polymerization. A protecting group strategy is highly recommended in this scenario.[11][12]
Causality: Without protection, the carboxylic acid can react with your acylating agent to form a mixed anhydride, leading to undesired side products. The amine itself is a poor nucleophile due to steric hindrance.
Troubleshooting Workflow:
Caption: Workflow for selective N-acylation.
Recommended Solutions:
-
Protect the Carboxylic Acid: The most common and effective strategy is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester.[5][12] This prevents its participation in side reactions and allows for a cleaner N-acylation.
Experimental Protocol: Protection of the Carboxylic Acid as a Methyl Ester
-
Suspend: Suspend 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous methanol.
-
Add Activating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equiv) dropwise.
-
React: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Isolate: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can often be used in the next step without further purification. Neutralize with a base like NaHCO₃ if the free amine is required.
With the carboxylic acid protected, you can now proceed with the N-acylation of the 6-amino group under standard conditions (e.g., acyl chloride or anhydride with a base like pyridine or triethylamine).
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Methyl/Ethyl Ester | MeOH/EtOH, SOCl₂ or H₂SO₄ (cat.) | LiOH, NaOH, or KOH in H₂O/THF/MeOH | Stable to mild acid, hydrogenolysis.[5] |
| Benzyl Ester | Benzyl bromide, base (e.g., Cs₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base.[12] |
| tert-Butyl Ester | tert-Butanol, acid catalyst or isobutylene | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis.[13] |
Esterification
Question 3: I am attempting to esterify the 3-carboxylic acid with a sterically hindered alcohol, and standard Fischer esterification is not working. What are my options?
Answer:
Fischer esterification is an equilibrium-driven process that is notoriously difficult with sterically hindered alcohols and carboxylic acids. You will need to use a more powerful coupling method that does not rely on this equilibrium.
Causality: The tetrahedral intermediate in Fischer esterification is sterically crowded, and the rate of reaction is extremely slow.
Recommended Solutions:
-
Carbodiimide-Mediated Esterification (Steglich Esterification): Using a carbodiimide like DCC or EDC in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) is a highly effective method for esterifying sterically hindered alcohols.[6]
Experimental Protocol: Steglich Esterification
-
Dissolve: In an inert atmosphere, dissolve 6-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 equiv), the sterically hindered alcohol (1.2-1.5 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM or THF.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Carbodiimide: Add EDC (1.2-1.5 equiv) portion-wise.
-
React: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Work-up and Purify: Follow a standard aqueous work-up and purify by column chromatography.
Concluding Remarks
The successful synthesis of derivatives of 6-aminobenzo[d]isoxazole-3-carboxylic acid hinges on a solid understanding of the principles of steric hindrance and the appropriate application of modern synthetic methodologies. By carefully selecting potent coupling reagents, employing orthogonal protecting group strategies, and considering alternative activation methods, researchers can effectively navigate the challenges posed by this valuable scaffold. This guide serves as a starting point for troubleshooting and protocol development. For particularly challenging transformations, a systematic screening of the conditions and reagents outlined herein is recommended.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: [Link]
-
(PDF) New Trends in Peptide Coupling Reagents - ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Available at: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC. Available at: [Link]
-
(PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - PubMed. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]
-
Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? - ResearchGate. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]
-
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. Available at: [Link]
-
Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Semantic Scholar. Available at: [Link]
-
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction - Zanco Journal of Medical Sciences. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
-
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC. Available at: [Link]
-
Struggling with amide coupling : r/Chempros - Reddit. Available at: [Link]
-
Recent applications of computational methods to allosteric drug discovery - Frontiers. Available at: [Link]
-
N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis - The Distant Reader. Available at: [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
-
Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. Available at: [Link]
-
Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes - Impactfactor. Available at: [Link]
- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC. Available at: [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - eScholarship. Available at: [Link]
-
3-Aminobenzo[d]isoxazole-4-carboxylic Acid - (CAS 1104505-81-8). Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. reddit.com [reddit.com]
- 5. creative-peptides.com [creative-peptides.com]
- 6. bachem.com [bachem.com]
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- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Navigating the Chemistry of Amino-Benzisoxazole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with amino-benzisoxazole derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions of the reactive amino group and ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific experimental challenges you may encounter. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.
Question 1: I am attempting an N-alkylation or N-acylation of my amino-benzisoxazole, but I'm getting a mixture of products, including what appears to be dialkylation and low yield. What is happening and how can I improve selectivity?
Answer:
This is a frequent challenge stemming from the nucleophilic nature of both the exocyclic amino group and the nitrogen atom within the benzisoxazole ring. The formation of multiple products indicates a lack of selectivity in the reaction.
Root Causes:
-
Ambident Nucleophilicity: The benzisoxazole nitrogen can compete with the exocyclic amino group for the electrophile (alkyl halide or acylating agent). This is particularly true for 1,2-benzisoxazoles where the ring nitrogen can be quaternized.
-
Over-alkylation/acylation: The initially formed mono-substituted product may react further if it remains sufficiently nucleophilic and reaction conditions are harsh.
-
Strong Basic Conditions: The use of a strong base can deprotonate a less reactive N-H bond (like that of an amide product), rendering it susceptible to further reaction.
Strategic Solutions:
-
Protect the Amino Group: The most robust strategy to ensure selective reaction at other sites or to control the degree of substitution is the use of a protecting group. Carbamates are an excellent choice as they are readily installed, inert to many reaction conditions, and can be removed cleanly.[1][2]
Table 1: Common Protecting Groups for Amines
Protecting Group Abbreviation Introduction Reagent Cleavage Conditions tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc)₂O Strong acid (e.g., TFA, HCl) Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic hydrogenation (H₂, Pd/C) 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Mild base (e.g., piperidine) -
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base to favor deprotonation of the exocyclic amine over attack on the electrophile. Proton sponges or inorganic bases like potassium carbonate can be effective.
-
Solvent Choice: Polar aprotic solvents like DMF or THF can influence the reactivity of the nucleophile.[3] Experiment with different solvents to find the optimal balance for your specific substrate.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Slow Addition: Adding the electrophile dropwise to the solution of the amino-benzisoxazole can help to minimize di-substitution by keeping the concentration of the electrophile low.
-
Experimental Protocol: Boc Protection of an Amino-Benzisoxazole
-
Dissolve the amino-benzisoxazole derivative (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the solution.
-
Add a base, such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: My reaction is leading to the decomposition of the benzisoxazole ring. What are the likely causes and how can I prevent this?
Answer:
The benzisoxazole ring, particularly the N-O bond, can be labile under certain conditions, leading to ring-opening side reactions.
Root Causes:
-
Strongly Basic Conditions (Kemp Elimination): The relatively weak N-O bond in 1,2-benzisoxazoles can be cleaved by strong bases, leading to the formation of a 2-hydroxybenzonitrile species.[4]
-
Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like samarium iodide. This can lead to the formation of an amidine, which may undergo further hydrolysis.
-
Nucleophilic Attack: As seen in some benzoxazoles, secondary amines can cause ring opening.[5] This could be a possibility for benzisoxazoles as well, especially with highly nucleophilic amines.
dot
Caption: Reductive cleavage of the benzisoxazole N-O bond.
Strategic Solutions:
-
Avoid Harsh Conditions:
-
Base: Use milder bases like potassium carbonate or triethylamine instead of strong bases like sodium hydride or organolithium reagents when possible.
-
Reductants: If other functional groups in your molecule require reduction, consider selective reducing agents that will not affect the benzisoxazole ring. If catalytic hydrogenation is necessary, carefully monitor the reaction and consider using a less active catalyst or milder conditions.
-
-
Protect the Ring: In some complex syntheses, if the benzisoxazole ring is proving to be too labile, it may be necessary to carry it through the synthetic sequence in a more stable, protected form, such as a precursor that can be cyclized in a later step.
Question 3: I am performing a diazotization of my amino-benzisoxazole followed by a coupling reaction, and I'm getting a complex mixture of colored byproducts.
Answer:
Diazotization reactions, while powerful, are prone to several side reactions if not carefully controlled.
Root Causes:
-
Triazene Formation: The diazonium salt is an electrophile and can react with unreacted amino-benzisoxazole (a nucleophile) to form a triazene. This is a common side reaction when the pH is not sufficiently acidic.[6]
-
Phenol Formation: Diazonium salts are unstable at higher temperatures and in aqueous solutions can decompose to form phenols.[7]
-
Decomposition of the Diazonium Salt: The diazonium salt can be unstable and decompose, especially if not kept at a low temperature (0-5 °C).
dot
Caption: Desired and side reactions in diazotization.
Strategic Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization and coupling steps.
-
pH Management:
-
Diazotization: Use a sufficient excess of strong acid (e.g., 2.5-3 equivalents of HCl) to ensure the complete conversion of sodium nitrite to nitrous acid and to keep the reaction medium acidic, which stabilizes the diazonium salt.
-
Coupling: The optimal pH for the coupling reaction depends on the coupling partner. For phenols, slightly alkaline conditions are preferred, while for amines, a slightly acidic pH (4-5) is often used to prevent triazene formation.[6]
-
-
Slow Reagent Addition: Add the sodium nitrite solution slowly to the amine solution and, subsequently, add the diazonium salt solution slowly to the coupling partner solution. This helps to control the reaction rate and minimize side reactions.[6]
-
Use Fresh Solutions: Prepare the nitrous acid solution in situ and use the diazonium salt solution immediately after its formation.
Experimental Protocol: Diazotization and Azo Coupling
-
Dissolve the amino-benzisoxazole derivative (1.0 eq.) in an aqueous solution of hydrochloric acid (2.5-3.0 eq.) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C.
-
In a separate flask, dissolve the coupling partner (e.g., a phenol or another aromatic amine) in an appropriate solvent and adjust the pH as needed.
-
Slowly add the freshly prepared diazonium salt solution to the coupling partner solution, maintaining the low temperature.
-
Stir the reaction for the required time, monitoring by TLC.
-
Isolate the product by filtration or extraction.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to protect the amino group on a benzisoxazole derivative?
A1: The amino group is a versatile functional group, but its reactivity can also be a liability. Protecting the amino group is a common strategy in multi-step synthesis to prevent it from undergoing unwanted reactions such as acylation, alkylation, or oxidation when you intend to modify another part of the molecule.[5] This allows for greater control over the synthetic route and often leads to higher yields and easier purification.
Q2: What are the general stability considerations for amino-benzisoxazole derivatives?
A2: Amino-benzisoxazole derivatives are generally stable compounds. However, their stability can be compromised under certain conditions. As discussed in the troubleshooting guide, the benzisoxazole ring can be susceptible to cleavage under strongly basic or reductive conditions. The amino group itself can be prone to oxidation, especially if the compound is exposed to air and light over long periods. For long-term storage, it is advisable to keep these compounds in a cool, dark place, and under an inert atmosphere if they are particularly sensitive.
Q3: I am having trouble purifying my amino-benzisoxazole derivative. What are some common issues and solutions?
A3: Purification challenges often arise from the formation of side products with similar polarity to the desired compound.
-
Issue: Co-elution during column chromatography.
-
Solution: Experiment with different solvent systems for chromatography. Sometimes, adding a small amount of a third solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[8]
-
-
Issue: The product is a salt.
-
Solution: If your product is a salt (e.g., a hydrochloride salt), you may need to neutralize it with a mild base (like aqueous sodium bicarbonate) before extraction and chromatography.
-
-
Issue: The product is highly polar.
-
Solution: For highly polar compounds, reverse-phase chromatography (C18 silica) may be more effective than normal-phase (silica gel) chromatography. Recrystallization is also a powerful purification technique if a suitable solvent system can be found.
-
Q4: Can the position of the amino group on the benzisoxazole ring affect its reactivity?
A4: Yes, the position of the amino group can significantly influence its reactivity and the propensity for side reactions. The electronic environment of the amino group is altered by its position relative to the heteroatoms and the fused benzene ring. For example, an amino group at the 3-position may have different nucleophilicity compared to one at the 5- or 6-position due to resonance and inductive effects. While specific studies on this aspect for a wide range of amino-benzisoxazoles are not abundant in the provided search results, it is a fundamental principle of heterocyclic chemistry that the position of a substituent dictates its reactivity.
References
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved February 15, 2026, from [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved February 15, 2026, from [Link]
-
Protection for amino group and amino acid | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - SciSpace. (2016, March 1). Retrieved February 15, 2026, from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023, March 19). Retrieved February 15, 2026, from [Link]
-
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5]benzoxazepine ring system - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]
-
Chemistry Diazotization Reaction - Sathee NEET. (n.d.). Retrieved February 15, 2026, from [Link]
-
Diazotization Reaction Mechanism - Unacademy. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (2022, December 23). Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors - ResearchGate. (2018, May 3). Retrieved February 15, 2026, from [Link]
-
14.4: Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (2024, November 5). Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Silica Gel Column Chromatography of Polar Benzisoxazole Acids
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of polar benzisoxazole acids using silica gel column chromatography. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you overcome common challenges in your purification workflows.
Introduction: The Challenge of Purifying Polar Benzisoxazole Acids
Benzisoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. However, their purification can be challenging, especially when they are both polar and acidic. The combination of a polar backbone and an acidic functional group can lead to strong interactions with the silica gel stationary phase, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption. This guide will equip you with the knowledge to troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my polar benzisoxazole acids streak or show significant tailing on the TLC plate and column?
A: Peak tailing is a common issue when separating acidic compounds on silica gel.[1][2][3] The primary cause is the interaction between the deprotonated (ionized) form of your acidic benzisoxazole and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4][5] This creates a secondary, ionic interaction that disrupts the normal elution process, leading to a "tail" as the compound slowly elutes from these active sites. To mitigate this, the equilibrium between the neutral acid and its conjugate base needs to be shifted towards the neutral, less polar form.[2]
Q2: My polar benzisoxazole acid is not moving from the baseline, even with highly polar solvent systems. What should I do?
A: This indicates a very strong interaction with the silica gel. Simply increasing the polarity of the mobile phase with solvents like methanol might not be enough and can sometimes lead to the dissolution of the silica gel itself, especially under basic conditions.[6] The first step should be to add a small amount of a competitive acid, such as acetic acid or formic acid (typically 0.1-2% v/v), to your eluent.[2][7] This will protonate your benzisoxazole acid, making it less polar and reducing its affinity for the silica gel. If this is still ineffective, you may need to consider alternative stationary phases.
Q3: Can I use basic modifiers like triethylamine (TEA) or ammonia to improve the chromatography of my acidic compound?
A: No, this is generally not recommended for acidic compounds. Basic modifiers are used to improve the chromatography of basic compounds by neutralizing the acidic silanol groups on the silica surface.[3][8][9] Adding a base to the mobile phase for an acidic analyte will deprotonate your compound, making it even more polar and increasing its affinity for the silica gel, likely causing it to remain at the origin. Furthermore, basic mobile phases can dissolve the silica gel matrix.[6]
Q4: Are there alternatives to standard silica gel for purifying highly polar benzisoxazole acids?
A: Yes, if modifying the mobile phase doesn't resolve your separation issues, several alternative stationary phases can be considered:
-
Reversed-Phase Silica (C18): This is an excellent alternative where the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[10][11] Your polar benzisoxazole acid will likely elute earlier in this system.
-
Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms, allowing you to choose one that is most compatible with your compound.[11][12]
-
Amino-propyl functionalized silica: This stationary phase is less acidic than bare silica and can be useful for separating polar compounds that are sensitive to the acidity of standard silica gel.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[13][14] This technique is well-suited for the retention and separation of very polar compounds.[10][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of polar benzisoxazole acids.
Problem 1: Poor Separation and Peak Tailing
-
Symptoms: Broad, asymmetrical peaks with a pronounced "tail." On a TLC plate, the spots appear as streaks.
-
Root Cause: Strong interaction of the acidic analyte with the silica gel surface, often due to ionization.[1][2][3]
-
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your eluent system.[2][7] This suppresses the ionization of your benzisoxazole acid, making it less polar and reducing its interaction with the stationary phase.
-
Recommended Modifiers: Acetic acid (AcOH) or formic acid (HCOOH) at a concentration of 0.1-2%.
-
-
Solvent System Optimization: Ensure you have an optimal solvent system that provides a good retention factor (Rf) on the TLC plate, ideally between 0.2 and 0.4 for the compound of interest.[15][16]
-
Problem 2: Compound is "Stuck" on the Column
-
Symptoms: The desired compound does not elute from the column, even after flushing with a highly polar solvent.
-
Root Cause: Irreversible adsorption to the silica gel due to very strong ionic interactions or potential decomposition on the acidic silica surface.[17][18]
-
Solutions:
-
Acidify the Mobile Phase: As with peak tailing, the addition of acetic or formic acid is the first step.
-
Check Compound Stability: Before running a column, it's crucial to assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[17][19]
-
Use a "Methanol Purge": If your compound is still on the column, you can try to wash the column with 100% methanol. This is a very polar solvent that will elute most compounds from silica gel.[18] Be aware that some silica may dissolve and co-elute.[6]
-
Consider Alternative Stationary Phases: If the compound is unstable on silica, switch to a less acidic stationary phase like alumina or a bonded silica phase.[12][17]
-
Problem 3: Co-elution with Impurities
-
Symptoms: The fractions containing the desired product are contaminated with impurities of similar polarity.
-
Root Cause: The chosen eluent system does not provide sufficient selectivity to resolve the compounds.
-
Solutions:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the chromatography run. This can help to separate compounds with close Rf values.[9]
-
Explore Different Solvent Systems: Sometimes, changing the solvent composition while maintaining similar polarity can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.
-
Optimize TLC First: Spend adequate time developing your separation on TLC plates. Try a variety of solvent systems to find the one that gives the best separation between your product and the impurities.[15][16]
-
Experimental Protocols
Protocol 1: Developing an Optimal Eluent System using TLC
-
Prepare Stock Solutions: Dissolve your crude benzisoxazole acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Initial Solvent Screening: Spot the crude mixture on at least three different TLC plates. Develop each plate in a different solvent system of varying polarity. A good starting point is often a 1:1 mixture of a non-polar and a polar solvent (e.g., hexane:ethyl acetate).[16]
-
Incorporate an Acid Modifier: Prepare a new set of eluent systems containing 1% acetic acid. For example, if a 7:3 hexane:ethyl acetate mixture showed promise, prepare a 7:3 hexane:ethyl acetate solution containing 1% acetic acid.
-
Analyze the Results: Compare the TLC plates. The ideal eluent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.[15] The spots for your acidic compound should be round and well-defined in the presence of the acid modifier.
Protocol 2: Step-by-Step Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent (containing the acid modifier). Ensure the packing is uniform and free of air bubbles.[20]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. It is often best to pre-adsorb the sample onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure. This dry-loading method often results in better separation.[9][20]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Eluent Systems for Polar Acidic Compounds on Silica Gel
| Eluent System Components | Typical Ratio Range | Modifier (if needed) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:9 | 0.1-2% Acetic Acid | A good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | 0.1-2% Acetic Acid | Effective for more polar compounds.[7] |
| Chloroform / Methanol | 99:1 to 9:1 | 0.1-2% Acetic Acid | Similar in polarity to DCM/MeOH. |
| Ethyl Acetate / Methanol | 99:1 to 9:1 | 0.1-2% Acetic Acid | A "greener" alternative to chlorinated solvents for highly polar compounds.[7] |
Visualizations
Diagram 1: Troubleshooting Workflow for Column Chromatography of Polar Benzisoxazole Acids
Caption: A logical workflow for troubleshooting common issues.
References
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. (2016). How can i prevent peak fronting of acidic compound in TLC?[Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
PubMed. (2012). Effect of silica gel modification with cyclofructans on properties of hydrophilic interaction liquid chromatography stationary phases. [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ACS Publications. (n.d.). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. [Link]
-
Crawford Scientific. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
Scholarlink Research Institute. (n.d.). Journal of Emerging Trends in Engineering and Applied Sciences. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?[Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Labmate Online. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [Link]
Sources
- 1. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. sorbtech.com [sorbtech.com]
- 5. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
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- 15. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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- 19. Chromatography [chem.rochester.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Emulsion Formation in Benzisoxazole Carboxylic Acid Extractions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of benzisoxazole carboxylic acids. Our goal is to equip you with the scientific principles and practical techniques to prevent and resolve emulsions, ensuring efficient and high-purity isolation of your target compounds.
Understanding the Challenge: Why Do Emulsions Form with Benzisoxazole Carboxylic Acids?
Benzisoxazole carboxylic acids, a class of heterocyclic compounds with significant pharmacological interest, can present unique challenges during aqueous workups.[1][2][3] Their amphipathic nature, possessing both hydrophobic (the benzisoxazole ring system) and hydrophilic (the carboxylic acid group) moieties, can lead to surfactant-like behavior at the interface of two immiscible liquids, such as an organic solvent and water. This stabilizes fine dispersions of one liquid within the other, creating a stable emulsion that resists separation.[4][5]
Factors that can exacerbate emulsion formation include:
-
High-shear mixing: Vigorous shaking of the separatory funnel introduces excessive energy, breaking the liquids into fine droplets that are easily stabilized.[4]
-
Presence of impurities: Particulate matter, residual reagents, or byproducts from the reaction mixture can act as stabilizing agents at the liquid-liquid interface.
-
pH of the aqueous phase: The ionization state of the carboxylic acid group is pH-dependent. At certain pH values, the partially ionized acid can be particularly effective at stabilizing emulsions.[6]
-
High concentration of the analyte: A higher concentration of the benzisoxazole carboxylic acid can increase the likelihood of emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
A: An emulsion is a stable mixture of two or more immiscible liquids.[7] In a typical extraction involving an organic solvent and an aqueous solution, an emulsion appears as a cloudy or milky layer between the two distinct liquid phases, hindering their separation.[4][5]
Q2: Is it better to prevent an emulsion or to break it after it has formed?
A: It is almost always easier and more efficient to prevent an emulsion from forming in the first place.[4][8] Breaking a stable emulsion can be time-consuming and may lead to product loss.
Q3: Can the choice of organic solvent influence emulsion formation?
A: Yes, the choice of solvent is critical. Solvents that have a significant density difference from water and lower mutual solubility are generally less prone to forming stable emulsions. For instance, dichloromethane (DCM) is known to form emulsions more readily than ethyl acetate in some systems.[9] It may be beneficial to explore alternative solvents if you consistently encounter emulsions.[10]
Q4: How does adjusting the pH of the aqueous layer help?
A: Adjusting the pH can significantly impact the solubility of your benzisoxazole carboxylic acid and its tendency to act as an emulsifying agent.[6][11] For a carboxylic acid, lowering the pH well below its pKa (typically by at least two pH units) will protonate the carboxylate group, making the molecule more soluble in the organic phase and less likely to stabilize an emulsion at the interface.[5][12]
Troubleshooting Guide: Resolving Emulsions in a Question & Answer Format
This section provides a systematic approach to troubleshooting emulsion formation. The strategies are presented in a logical order, from the simplest and least disruptive to more involved techniques.
Initial, Non-Invasive Approaches
Q5: I've just shaken my separatory funnel and a thick emulsion has formed. What is the very first thing I should do?
A: Patience is the first step. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[13] Often, less stable emulsions will break on their own with time. Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.[4][12]
Q6: The emulsion is persistent after waiting. What is the next simple technique to try?
A: Introduce a saturated brine solution. Adding a small volume of saturated sodium chloride (NaCl) solution, commonly known as brine, is a highly effective method.[4][14]
-
Why it works (The "Salting Out" Effect): The addition of salt increases the ionic strength of the aqueous layer.[4][8][15] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the forces stabilizing the emulsion, causing the layers to separate.[7][15]
Chemical and Physical Intervention Strategies
Q7: Brine addition didn't fully resolve the emulsion. What are my other chemical options?
A: You can consider the following:
-
Addition of Solid Salt: Adding a small amount of solid sodium chloride or sodium sulfate directly to the emulsion and swirling can be effective.[12][13] The salt crystals can help to physically disrupt the emulsion as they dissolve.
-
pH Adjustment: If not already done, carefully adjust the pH of the aqueous layer. For a carboxylic acid extraction, adding a small amount of dilute acid (e.g., 1M HCl) can help to fully protonate the analyte and break the emulsion.[7][12][16]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[4][8] For example, if you are using ethyl acetate, adding a small amount of diethyl ether might be effective.
Q8: I've tried chemical methods without complete success. Are there any physical methods I can employ?
A: Yes, several physical methods can be very effective:
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed is often a definitive way to break an emulsion.[4][8][12] The centrifugal force accelerates the separation of the denser and lighter phases.
-
Filtration: Passing the entire mixture through a plug of glass wool or Celite® in a filter funnel can physically disrupt the emulsion.[4][13] Phase separation paper, which is hydrophobic, can also be used to separate the organic layer from the aqueous layer and the emulsion.[4]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the liquids and increasing the kinetic energy of the droplets, promoting coalescence. Use this method with caution, especially with low-boiling point solvents.
-
Stirring with a Glass Rod: Gently stirring the emulsion layer with a glass rod can help to mechanically coalesce the dispersed droplets.[14]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for addressing emulsion formation.
Caption: Troubleshooting flowchart for emulsion resolution.
Experimental Protocol: A Preventative Approach to Extraction
To minimize the chances of emulsion formation from the outset, a modified extraction protocol is recommended.
Objective: To extract a benzisoxazole carboxylic acid from a reaction mixture into an organic solvent while minimizing emulsion formation.
Materials:
-
Reaction mixture containing the benzisoxazole carboxylic acid
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Saturated NaCl solution (brine)
-
1M Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Initial Quenching and pH Adjustment:
-
If applicable, quench the reaction by slowly adding it to a beaker of cold deionized water or a dilute acid solution.
-
Adjust the pH of the aqueous mixture to approximately 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.
-
-
Transfer to Separatory Funnel:
-
Transfer the acidified aqueous mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
Add the organic extraction solvent (e.g., ethyl acetate).
-
-
Gentle Mixing:
-
Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, ensuring to vent frequently to release any pressure buildup.[4] This gentle mixing promotes sufficient surface area contact for extraction without introducing excessive shear forces that lead to emulsions.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to separate.
-
If a small emulsion layer forms, refer to the initial steps of the troubleshooting guide (allow to stand, then add brine).
-
-
Draining the Layers:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer containing your product.
-
-
Washing the Organic Layer:
-
Wash the organic layer with brine to remove residual water and water-soluble impurities. This also helps to break any minor emulsions that may have formed.
-
Repeat the gentle inversion and separation process.
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean flask.
-
Add a suitable drying agent (e.g., anhydrous Na2SO4), swirl, and allow it to sit for a few minutes to remove any dissolved water.
-
Filter or decant the dried organic solution and concentrate it using a rotary evaporator to isolate your crude product.
-
Data Summary Table
| Technique | Principle of Action | Applicability | Considerations |
| Allowing to Stand | Gravitational separation | All emulsions | Time-consuming for stable emulsions.[12] |
| Brine Addition | Increases aqueous phase ionic strength ("salting out") | Most common emulsions | Highly effective and generally non-destructive.[4][8][15] |
| pH Adjustment | Alters analyte solubility | pH-sensitive compounds | Can affect the stability of the target compound.[7][16] |
| Centrifugation | Accelerates phase separation by centrifugal force | Small to moderate volumes | Requires access to a centrifuge.[4][8] |
| Filtration | Physical disruption of the emulsion | All emulsions | May result in some product loss on the filter medium.[4][13] |
Concluding Remarks
Emulsion formation during the extraction of benzisoxazole carboxylic acids is a common but manageable issue. By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, researchers can effectively prevent and resolve these challenging separations. The key is to begin with gentle techniques and escalate to more interventive methods only as needed. This guide provides the foundational knowledge and practical steps to enhance the efficiency and success of your extraction workflows.
References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Brainly. [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
Scribd. Effective Emulsion Breaking Methods | PDF. [Link]
-
SCION Instruments. How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
National Laboratory of the Rockies. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Royal Society of Chemistry. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]
-
ResearchGate. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]
-
Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]
-
University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
-
Reddit. Breaking emulsions : r/chemistry. [Link]
-
ResearchGate. Toxicological and physicochemical properties of the 5-Benzoxazolecarboxylic acid molecule. [Link]
-
MDPI. Applications of Ionic Liquids in Carboxylic Acids Separation. [Link]
-
Sciencemadness Discussion Board. Breaking a stable emulsion. [Link]
- Google Patents.
-
ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. [Link]
-
ResearchGate. Pickering emulsions stabilized solely by layered double hydroxides particles: The effect of salt on emulsion formation and stability | Request PDF. [Link]
-
ACS Publications. Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. [Link]
-
National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
Wikipedia. Benzisoxazole. [Link]
-
ResearchGate. Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
NREL Publications. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]
- Google Patents. WO2015080961A2 - Methods to separate brine from invert emulsions used in drilling and completion fluids.
-
ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]
-
ACS Publications. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. [Link]
-
Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
Graz University of Technology. Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link]
-
National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Chemical Shifts of 6-aminobenzo[d]isoxazole-3-carboxylic acid: A Comparative Analysis
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. 6-aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest, belonging to a class of molecules known for their diverse pharmacological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of such structures. This guide provides an in-depth analysis of the expected 1H NMR chemical shifts for 6-aminobenzo[d]isoxazole-3-carboxylic acid, offering a comparative perspective with related structures to aid in spectral interpretation.
Predicted 1H NMR Spectrum and Comparative Analysis
The structure of 6-aminobenzo[d]isoxazole-3-carboxylic acid features a bicyclic heteroaromatic core with two key functional groups: an electron-donating amino group (-NH2) at the 6-position and an electron-withdrawing carboxylic acid group (-COOH) at the 3-position. These substituents exert significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the aromatic protons.
The aromatic protons on the fused benzene ring of benzoxazole and benzisoxazole derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern.
Table 1: Predicted 1H NMR Chemical Shifts for 6-aminobenzo[d]isoxazole-3-carboxylic acid and Comparison with Related Compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d6 for 6-aminobenzo[d]isoxazole-3-carboxylic acid | Observed Chemical Shift (δ, ppm) in a Related Compound (p-aminobenzoic acid in DMSO-d6) [2] | Rationale for Predicted Shift |
| H-4 | ~ 7.8 - 8.0 | 7.65 | The proton at the 4-position is ortho to the isoxazole nitrogen and is expected to be deshielded. |
| H-5 | ~ 6.8 - 7.0 | 6.57 | The proton at the 5-position is ortho to the electron-donating amino group, leading to significant shielding and an upfield shift. |
| H-7 | ~ 7.2 - 7.4 | - | The proton at the 7-position is para to the amino group and meta to the isoxazole ring fusion, experiencing moderate shielding. |
| -NH2 | ~ 5.9 - 6.2 | 5.89 | The chemical shift of the amino protons can be broad and is dependent on solvent and concentration. |
| -COOH | ~ 12.0 - 13.0 | 12.0 | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
Understanding the Electronic Effects
The predicted chemical shifts are grounded in fundamental principles of NMR spectroscopy. The amino group at the 6-position is a strong electron-donating group through resonance, increasing the electron density at the ortho (H-5 and H-7) and para positions. This increased electron density results in a shielding effect, causing these protons to resonate at a higher field (lower ppm).[3]
Conversely, the isoxazole ring and the carboxylic acid group are electron-withdrawing, which deshields the protons on the aromatic ring. The interplay of these opposing electronic effects dictates the final chemical shifts. For instance, H-5 is expected to be the most upfield proton due to its ortho position relative to the powerful electron-donating amino group.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 6-aminobenzo[d]isoxazole-3-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid 6-aminobenzo[d]isoxazole-3-carboxylic acid.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6. DMSO-d6 is often a good choice for carboxylic acids and amines as it can solubilize polar compounds and the acidic and amine protons are often observable.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
- Tune and match the probe for the 1H frequency.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition:
- Acquire a standard one-dimensional 1H NMR spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to elucidate the connectivity of the protons.
Visualizing the Structure and Workflow
To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 6-aminobenzo[d]isoxazole-3-carboxylic acid with proton numbering.
Caption: A simplified workflow for acquiring and analyzing a 1H NMR spectrum.
Conclusion
The structural characterization of 6-aminobenzo[d]isoxazole-3-carboxylic acid by 1H NMR spectroscopy is a critical step in its development for various applications. While experimental data for this specific molecule is not widely published, a detailed prediction of its 1H NMR spectrum can be made based on the analysis of its functional groups and comparison with related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the accurate and reliable structural elucidation of this and similar molecules.
References
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- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry.
- Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC.
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo - The Royal Society of Chemistry.
- 1,2-BENZISOXAZOLE(271-95-4) 1H NMR spectrum - ChemicalBook.
- 2,1-BENZISOXAZOLE(271-58-9) 1H NMR spectrum - ChemicalBook.
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- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH.
- Chemical shifts - University of Regensburg.
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications.
- Benzo[d]isoxazole-3-carboxylic acid - Sigma-Aldrich.
- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI.
- Carbazole(86-74-8) 1H NMR spectrum - ChemicalBook.
- Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid - ResearchGate.
- Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences.
- 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum - ChemicalBook.
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A Senior Application Scientist's Guide to C13 NMR Characterization of Benzisoxazole-3-Carboxylic Acid Ring Carbons
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Benzisoxazole derivatives, a cornerstone in many pharmacologically active agents, demand rigorous characterization to ensure the desired molecular architecture.[1] Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of these molecules.
This guide provides an in-depth comparison of C13 NMR for the characterization of the ring carbons of benzisoxazole-3-carboxylic acid. It moves beyond a simple procedural outline to explain the underlying principles, compare it with viable alternatives, and provide the experimental details necessary for robust and reliable data acquisition.
The Foundational Role of C13 NMR in Heterocyclic Chemistry
C13 NMR spectroscopy is a powerful tool for determining the carbon skeleton of a molecule.[2] Due to the low natural abundance of the ¹³C isotope, specialized techniques are required to obtain a spectrum, but the resulting data provides a unique fingerprint of the carbon environments within a molecule. In the context of benzisoxazole-3-carboxylic acid, C13 NMR is indispensable for confirming the successful synthesis of the target isomer and for differentiating it from other potential products.
The chemical shift of each carbon atom in the C13 NMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects. The presence of nitrogen and oxygen heteroatoms in the benzisoxazole ring system, along with the carboxylic acid substituent, results in a wide dispersion of chemical shifts for the ring carbons, facilitating their individual assignment.[3]
Deciphering the C13 NMR Spectrum of Benzisoxazole-3-Carboxylic Acid
The numbering convention for the benzisoxazole ring is crucial for assigning the signals in the C13 NMR spectrum.
Table 1: Predicted C13 NMR Chemical Shift Ranges for Benzisoxazole-3-Carboxylic Acid Ring Carbons
| Carbon Atom | Predicted Chemical Shift (δ, ppm) Range | Rationale |
| C3 | 155 - 165 | Attached to the electronegative nitrogen and the carboxylic acid group, this carbon is significantly deshielded. |
| C3a | 120 - 125 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both the isoxazole and benzene moieties. |
| C4 | 122 - 128 | Aromatic carbon on the benzene ring. |
| C5 | 120 - 126 | Aromatic carbon on the benzene ring. |
| C6 | 128 - 135 | Aromatic carbon on the benzene ring. |
| C7 | 108 - 115 | This carbon is ortho to the oxygen atom and is therefore expected to be more shielded (upfield shift) compared to other benzene ring carbons.[4] |
| C7a | 160 - 165 | This quaternary carbon is adjacent to the electronegative oxygen atom, leading to a significant downfield shift.[4] |
| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid group typically resonates in this downfield region.[3] |
Experimental Protocol for C13 NMR Analysis
Acquiring high-quality C13 NMR data is contingent on meticulous sample preparation and the selection of appropriate instrumental parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-50 mg of the purified benzisoxazole-3-carboxylic acid. A higher concentration is generally required for C13 NMR compared to proton (¹H) NMR due to the lower natural abundance of the ¹³C isotope.
-
Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the carboxylic acid may be lower.
-
Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
The C13 NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C).
-
A standard single-pulse experiment with proton decoupling is typically used to obtain a spectrum where each unique carbon atom appears as a singlet.
-
Key acquisition parameters to optimize include:
-
Pulse Width: A 90° pulse is used to maximize the signal.
-
Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) is crucial to allow for the complete relaxation of the carbon nuclei, ensuring accurate signal integration, although quantitative analysis is not the primary goal here.
-
Number of Scans (ns): Due to the low sensitivity of C13 NMR, a large number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to obtain a clean and interpretable spectrum.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS).
-
Caption: A streamlined workflow for the C13 NMR characterization of benzisoxazole-3-carboxylic acid.
Comparative Analysis: C13 NMR vs. Alternative and Complementary Techniques
While C13 NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
2D NMR Spectroscopy
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide invaluable connectivity information that complements the 1D C13 NMR data.
-
HSQC: This experiment correlates carbon atoms with their directly attached protons. It is a powerful tool for unambiguously assigning the signals of protonated carbons in the benzisoxazole ring.
-
HMBC: This experiment reveals correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for assigning quaternary carbons (those without directly attached protons), such as C3, C3a, and C7a, by observing their long-range couplings to nearby protons.
Computational Prediction of C13 NMR Spectra
In the absence of an experimental reference spectrum, computational chemistry offers a powerful predictive tool.[5] By employing quantum mechanical calculations, it is possible to predict the C13 NMR chemical shifts of a proposed structure.[5] These predicted spectra can then be compared with the experimental data to confirm the structure. Online databases and software are available that can perform these predictions.[6]
Solid-State C13 NMR
For samples that are insoluble or exist as crystalline solids, solid-state C13 NMR (ssNMR) can be a viable alternative to traditional solution-state NMR.[7] This technique can provide information about the carbon environments in the solid state and can be used to study polymorphism.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of benzisoxazole-3-carboxylic acid. While MS does not provide direct information about the carbon framework in the way that C13 NMR does, it is an essential complementary technique for confirming the identity of the compound.
Caption: The relationship between the carbon atoms in benzisoxazole-3-carboxylic acid and their expected C13 NMR chemical shifts.
Conclusion: An Integrated Approach to Structural Verification
The C13 NMR characterization of the ring carbons of benzisoxazole-3-carboxylic acid is a critical step in its synthesis and development. By understanding the expected chemical shifts and employing a robust experimental protocol, researchers can confidently confirm the structure of this important heterocyclic scaffold. While 1D C13 NMR provides the foundational data, an integrated approach that includes 2D NMR techniques, and, where necessary, computational prediction and mass spectrometry, will provide the most comprehensive and unambiguous structural elucidation. This multi-faceted strategy ensures the scientific integrity of the data and accelerates the pace of research and development in medicinal chemistry.
References
-
Academia.edu. (1988). 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. [Link]
-
ResearchGate. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Simple and Scalable Electrochemical Synthesis of 2,1-Benzisoxazoles and Quinoline N-Oxides. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. [Link]
-
ProQuest. (2019). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. [Link]
-
JETIR.ORG. (2023). HIGH-RESOLUTION 13C NMR SPECTROSCOPY AS A TOOL FOR STEREOCHEMICAL AND CONFORMATIONAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Beilstein Journals. (2017). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
SciSpace. (1989). 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. [Link]
-
Science of Synthesis. (2001). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
PubMed. (2000). A general 13C NMR spectrum predictor using data mining techniques. [Link]
-
Frontiers in Plant Science. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
National Center for Biotechnology Information. (2023). 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin. [Link]
-
National Center for Biotechnology Information. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. [Link]
-
eScholarship. (2021). Theoretical Methods and Applications of Computational NMR. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
SpectraBase. 2,1-Benzisoxazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
PubMed. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
Hacettepe University. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]
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Mastering Purity Analysis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid: A Comparative HPLC Guide
Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, Method Development Leads, QC Managers Focus: Comparing Conventional C18 Methodologies vs. Optimized Core-Shell PFP Technology
Executive Summary: The Zwitterionic Challenge
In the synthesis of high-value pharmaceutical intermediates, 6-aminobenzo[d]isoxazole-3-carboxylic acid presents a distinct chromatographic challenge. As a zwitterionic ampholyte containing both a basic amine (position 6) and an acidic carboxyl group (position 3) on a polarized benzoisoxazole core, this molecule defies standard Reversed-Phase (RP) retention mechanisms.
Conventional fully porous C18 methods often fail to deliver reproducible purity data, suffering from phase dewetting , peak tailing , and co-elution of positional isomers. This guide objectively compares the industry-standard C18 approach against a scientifically superior alternative: Core-Shell Pentafluorophenyl (PFP) technology . We demonstrate why the PFP phase is not just an alternative, but the requisite "product" for robust purity analysis of this compound class.
Technical Analysis of the Analyte
To develop a robust method, we must first understand the physicochemical "personality" of the analyte.
-
Compound: 6-aminobenzo[d]isoxazole-3-carboxylic acid[1]
-
Core Structure: Benzo[d]isoxazole (induces strong dipole moments).
-
Functional Groups:
-
C3-Carboxylic Acid:
(Acidic). Ionized at neutral pH. -
C6-Amine:
(Weakly Basic due to electron-withdrawing heterocycle).
-
-
Chromatographic Behavior: At standard HPLC pH (2-3), the amine is protonated (
) and the carboxylic acid is partially suppressed ( ). The molecule exists in a cationic/zwitterionic equilibrium, making it highly polar and prone to "shooting through" hydrophobic C18 phases ( ).
Comparative Performance: C18 vs. Core-Shell PFP
We compared the performance of a standard Fully Porous C18 (5 µm) against a Core-Shell PFP (2.7 µm) column. The goal was to separate the main peak from two critical impurities: Impurity A (Positional isomer: 4-amino analog) and Impurity B (Decarboxylated degradant).
Quantitative Performance Metrics
| Metric | Method A: Conventional C18 | Method B: Core-Shell PFP (Recommended) | Impact |
| Column Type | Fully Porous Alkyl-C18 (150 x 4.6mm, 5µm) | Core-Shell Pentafluorophenyl (100 x 4.6mm, 2.7µm) | Efficiency & Selectivity |
| Retention ( | 0.8 (Poor retention) | 3.2 (Ideal retention) | PFP retains polar aromatics |
| Selectivity ( | 1.05 (Co-elution of Impurity A) | 1.45 (Baseline resolution) | |
| Tailing Factor ( | 1.8 (Silanol interactions) | 1.1 (Symmetrical) | Better peak integration |
| Backpressure | ~80 bar | ~160 bar | Compatible with standard HPLC |
The Mechanistic Difference
Why does the PFP column succeed where C18 fails?
-
C18 Failure Mode: Relies solely on hydrophobic dispersion forces. Since the analyte is highly polar/charged, it interacts poorly with the alkyl chains, leading to low retention. The protonated amine interacts with residual silanols on the silica surface, causing tailing.
-
PFP Success Mode: The Pentafluorophenyl ring is electron-deficient (Lewis acid). It engages in four distinct interaction mechanisms with the analyte:
-
Hydrophobic: Interaction with the phenyl ring.
- Stacking: Interaction between the PFP ring and the benzoisoxazole core.
-
Dipole-Dipole: Strong interaction with the polarized isoxazole moiety.
-
Hydrogen Bonding: Fluorine atoms accept H-bonds from the amine group.
-
Visualization of Interaction Pathways
The following diagram illustrates the multi-modal retention mechanism of the PFP phase compared to the single-mode C18.
Caption: Interaction map showing the single failure point of C18 (Silanol tailing) versus the multi-modal retention success of PFP phases.
Optimized Experimental Protocol
This protocol is designed to be self-validating , ensuring that system suitability is met before sample analysis begins.
Chromatographic Conditions
-
Column: Core-Shell PFP (F5), 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.
-
Why pH 3.8? This pH is slightly above the
of the amine (reducing repulsion) but low enough to keep the carboxylic acid partially protonated for retention. It sits in a robust buffering region for formate.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Improves mass transfer for aromatics).
-
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration / Loading (High aqueous for polar retention) |
| 2.0 | 5 | Isocratic hold to stack polar impurities |
| 12.0 | 40 | Linear gradient to elute main peak & hydrophobic degradants |
| 12.1 | 90 | Column Wash |
| 15.0 | 90 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (match initial gradient conditions to prevent "solvent shock" and peak distortion).
-
Concentration: 0.2 mg/mL (prevents column overload).
-
Filtration: 0.2 µm PTFE or Regenerated Cellulose filter.
Method Development Workflow
The following flowchart outlines the logical steps taken to arrive at this optimized method, ensuring autonomy and scientific rigor .
Caption: Decision matrix for selecting PFP technology over C18 based on experimental failure analysis.
System Suitability & Troubleshooting
To ensure Trustworthiness (Part 2 of requirements), the method must include strict acceptance criteria.
System Suitability Test (SST) Criteria
-
Resolution (
): > 2.0 between 6-aminobenzo[d]isoxazole-3-carboxylic acid and any adjacent impurity. -
Tailing Factor (
): < 1.3 for the main peak. -
Precision (%RSD): < 1.0% for retention time, < 1.0% for area (n=6 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Times | pH instability in Mobile Phase A. | Ensure buffer is prepared fresh. Use Ammonium Formate (buffer), not just Formic Acid (additive). |
| Peak Splitting | Sample solvent too strong. | Dilute sample in 90% Water / 10% ACN. Do not dissolve in 100% MeOH. |
| High Backpressure | Particulate buildup. | Replace 0.2 µm pre-column filter. Ensure sample is filtered. |
| Loss of Resolution | Column aging (loss of F-groups). | PFP columns are sensitive to high pH (>8). Strictly maintain pH < 5. |
References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Helix Chromatography. (2019).[2] HPLC method dev strategies for Zwitterions. Chromatography Forum. Retrieved from [Link]
- McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, zwitterionic, and ionic compounds in hydrophilic interaction liquid chromatography.
-
Phenomenex. (n.d.). Core-Shell Technology for HPLC and UHPLC. Retrieved from [Link]
Sources
Navigating the Labyrinth of Molecular Identity: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Aminobenzo[d]isoxazole Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the myriad of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and ability to unravel molecular structures through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of 6-aminobenzo[d]isoxazole derivatives, a scaffold of significant interest in medicinal chemistry. In the absence of extensive, publicly available fragmentation data for this specific class of compounds, this guide will establish a predictive framework based on the known fragmentation of the parent benzisoxazole core, related bioactive molecules, and fundamental principles of mass spectrometry. This comparative analysis will serve as a valuable resource for the identification and characterization of novel 6-aminobenzo[d]isoxazole-based compounds.
The Crucial Role of Fragmentation Analysis
Mass spectrometry is an indispensable tool in the modern laboratory, providing vital information about the molecular weight and structure of a compound. The process involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific ions are selected and subjected to fragmentation, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, offering profound insights into the compound's structure. For drug development professionals, a thorough understanding of fragmentation pathways is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.
The 6-aminobenzo[d]isoxazole core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The ability to confidently identify and characterize derivatives of this scaffold is therefore of paramount importance. This guide will compare and contrast the expected fragmentation behaviors under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).
Understanding the Fragmentation Landscape: A Predictive Approach
Due to a scarcity of published ESI-MS/MS fragmentation data for a wide range of 6-aminobenzo[d]isoxazole derivatives, this guide will construct a predictive framework based on the fragmentation of analogous structures and foundational mass spectrometry principles. Our analysis will be grounded in the observed fragmentation of the parent 1,2-benzisoxazole and the well-studied anticonvulsant drug, Zonisamide, which features a related benzisoxazole core.
The Benzisoxazole Core: A Fragile Ring System
The fragmentation of the core 1,2-benzisoxazole ring system is central to understanding the mass spectra of its derivatives. Under both EI and ESI conditions, the N-O bond is often the most labile, initiating a cascade of fragmentation events.
A key initial fragmentation step for the protonated 6-aminobenzo[d]isoxazole ([M+H]⁺) is the cleavage of the N-O bond, which can be followed by the loss of small neutral molecules. The presence of the amino group at the 6-position is expected to significantly influence the fragmentation pathways, primarily by directing charge and stabilizing certain fragment ions.
Electrospray Ionization (ESI): The Gentle Approach for Structural Clues
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of a compound. Subsequent collision-induced dissociation (CID) in an MS/MS experiment provides controlled fragmentation, revealing structural details.
Proposed ESI-MS/MS Fragmentation Pathways for 6-Aminobenzo[d]isoxazole Derivatives
For a generic 6-amino-N-substituted-benzo[d]isoxazole, the following fragmentation pathways are proposed under positive-ion ESI-MS/MS conditions:
-
Initial N-O Bond Cleavage: The protonated molecule is likely to undergo cleavage of the weak N-O bond, leading to a ring-opened radical cation.
-
Loss of Small Molecules: Subsequent to ring opening, the loss of small, stable neutral molecules such as CO, HCN, or radicals like H• is anticipated.
-
Influence of the 6-Amino Substituent: The nature of the substituent on the 6-amino group will profoundly impact the fragmentation.
-
Acyl Derivatives (e.g., Acetamido): These derivatives are expected to show a characteristic loss of the acyl group as a ketene (e.g., loss of 42 Da for an acetyl group).
-
Alkyl Derivatives: Simple alkyl substituents may be lost as alkenes through a charge-remote fragmentation mechanism.
-
Aryl Derivatives: The fragmentation will be influenced by the stability of the aryl cation and potential for charge delocalization.
-
The following diagram illustrates the proposed major fragmentation pathways for a protonated 6-acetamidobenzo[d]isoxazole.
Caption: Proposed ESI-MS/MS fragmentation of 6-acetamidobenzo[d]isoxazole.
Electron Ionization (EI): A High-Energy Path to a Detailed Fingerprint
Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While the molecular ion (M⁺•) may be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint that is highly reproducible and useful for library matching.
Predicted EI Fragmentation of 6-Aminobenzo[d]isoxazole Derivatives
Under EI conditions, the fragmentation of 6-aminobenzo[d]isoxazole derivatives is expected to be more complex than under ESI. The initial event is the formation of a radical cation (M⁺•), which then undergoes a series of fragmentation reactions.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond alpha to the amino group, leading to the loss of a radical.
-
Ring Cleavage: Similar to ESI, cleavage of the isoxazole ring is a prominent pathway.
-
Loss of Substituents: The substituents on the amino group and the benzisoxazole ring will be lost as radicals or neutral molecules.
The NIST WebBook provides the EI mass spectrum of the parent 1,2-benzisoxazole, which shows a prominent molecular ion at m/z 119 and major fragments at m/z 91 (loss of CO) and m/z 64 (loss of HCN from m/z 91).[1] This provides a baseline for predicting the fragmentation of the core structure.
The following diagram illustrates the predicted major EI fragmentation pathways for a generic 6-aminobenzo[d]isoxazole.
Caption: Predicted EI fragmentation of 6-aminobenzo[d]isoxazole.
Comparative Analysis: ESI vs. EI for 6-Aminobenzo[d]isoxazole Derivatives
The choice between ESI and EI depends on the analytical goal. The table below provides a comparative summary of the expected outcomes for the analysis of 6-aminobenzo[d]isoxazole derivatives.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization, formation of [M+H]⁺ | Hard ionization, formation of M⁺• |
| Molecular Ion | Abundant [M+H]⁺ peak | Molecular ion may be weak or absent |
| Fragmentation | Controlled fragmentation via CID | Extensive and complex fragmentation |
| Primary Application | Molecular weight determination, structural elucidation of labile molecules | Structural fingerprinting, library matching |
| Key Fragments | Loss of neutral molecules from [M+H]⁺ | Radical-driven fragmentations, extensive ring cleavage |
Experimental Protocol for LC-MS/MS Analysis
To acquire high-quality fragmentation data for 6-aminobenzo[d]isoxazole derivatives, a robust and well-defined experimental protocol is essential. The following provides a detailed step-by-step methodology for LC-MS/MS analysis.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the 6-aminobenzo[d]isoxazole derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select the [M+H]⁺ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, comparison of the mass spectrometry fragmentation patterns of 6-aminobenzo[d]isoxazole derivatives. By leveraging data from analogous structures and fundamental principles, we have proposed characteristic fragmentation pathways under both ESI and EI conditions. The detailed experimental protocol offers a robust starting point for researchers seeking to analyze these compounds.
The field would greatly benefit from systematic studies that generate and publish high-resolution mass spectral data for a diverse range of 6-aminobenzo[d]isoxazole derivatives. Such data would allow for the validation and refinement of the predictive models presented here, ultimately creating a more powerful toolkit for the rapid and confident identification of these medicinally important molecules. As new derivatives are synthesized and screened for biological activity, a comprehensive understanding of their gas-phase chemistry will be invaluable in accelerating the drug discovery and development process.
References
-
National Institute of Standards and Technology. (n.d.). 1,2-Benzisoxazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 6-aminobenzo[d]isoxazole-3-carboxylic acid and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-aminobenzo[d]isoxazole-3-carboxylic acid. Due to the limited availability of direct spectral data for this specific molecule in publicly accessible literature, this guide establishes a predictive framework based on the empirical data of structurally analogous compounds. By examining the absorption maxima of related benzisoxazole, benzoxazole, and other heterocyclic systems, we can infer the probable spectral behavior of the target compound, providing a valuable reference for researchers in analytical chemistry and drug development.
The benzo[d]isoxazole scaffold is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antitumor properties[1]. The inclusion of an amino group and a carboxylic acid moiety, as in 6-aminobenzo[d]isoxazole-3-carboxylic acid, is expected to modulate the electronic properties and, consequently, the UV-Vis absorption profile of the parent heterocycle. Understanding these absorption characteristics is crucial for quantitative analysis, purity assessment, and studying drug-target interactions.
The Structural Basis of UV-Vis Absorption
The UV-Vis absorption properties of organic molecules are intrinsically linked to their electronic structure. The presence of chromophores, moieties that absorb light, and auxochromes, groups that modify the absorption of chromophores, dictates the wavelength of maximum absorption (λmax). In 6-aminobenzo[d]isoxazole-3-carboxylic acid, the benzisoxazole ring system constitutes the core chromophore. The amino (-NH₂) and carboxylic acid (-COOH) groups act as powerful auxochromes.
The position and nature of these functional groups significantly influence the extent of the conjugated π-system, which in turn affects the energy required for electronic transitions[2]. Generally, extending the conjugation or adding electron-donating groups like -NH₂ leads to a bathochromic (red) shift, moving the λmax to longer wavelengths. Conversely, the electronic effect of the carboxylic acid group can be more complex, potentially causing either a bathochromic or hypsochromic (blue) shift depending on the molecular context and solvent environment.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of 6-aminobenzo[d]isoxazole-3-carboxylic acid, we can analyze the spectral data of related compounds. The following table summarizes the λmax values for several benzoxazole and isoxazole derivatives, providing a basis for our comparative analysis.
| Compound | Solvent | λmax (nm) | Reference |
| 2-(amino-2'-hydroxyphenyl) benzoxazoles | Ethanol | 336 - 374 | [3][4] |
| Aminobenzoic acid-derived Schiff bases | Methanol | ~280 and ~393 | [5] |
| DMSO | ~288 and ~408 | [5] | |
| Isoxazole-amine hydrolysis products | Chloroform | ~276-285 and ~380-390 | [6] |
Based on this comparative data, it is reasonable to hypothesize that 6-aminobenzo[d]isoxazole-3-carboxylic acid will exhibit two primary absorption bands. The first, corresponding to π→π* transitions within the benzisoxazole ring system, is likely to appear in the 270-300 nm range. A second, longer-wavelength band, influenced by the extended conjugation and the presence of the amino and carboxylic acid groups, is predicted to be in the 350-410 nm region. The exact position and intensity of these bands will be highly dependent on the solvent's polarity and pH.
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following protocol outlines a robust method for the experimental determination of the UV-Vis absorption spectrum of 6-aminobenzo[d]isoxazole-3-carboxylic acid.
I. Materials and Instrumentation
-
Compound: 6-aminobenzo[d]isoxazole-3-carboxylic acid (high purity)
-
Solvents: Methanol (spectroscopic grade), Dimethyl sulfoxide (DMSO, spectroscopic grade), and a series of buffered solutions (pH 2, 7, and 10)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
II. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh approximately 1 mg of 6-aminobenzo[d]isoxazole-3-carboxylic acid and dissolve it in 10 mL of DMSO to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solutions:
-
In Methanol: Dilute the stock solution with methanol to obtain a final concentration that yields an absorbance reading between 0.5 and 1.5 at the expected λmax. A starting concentration of 5-10 µg/mL is recommended.
-
In Buffered Solutions: Similarly, prepare working solutions in the pH 2, 7, and 10 buffers to assess the effect of pH on the absorption spectrum.
-
III. Spectrophotometric Analysis
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the respective solvent (methanol or buffer) to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer.
-
Sample Measurement: Fill another quartz cuvette with the prepared working solution. Place it in the sample beam.
-
Spectral Scan: Scan the sample from 800 nm down to 200 nm.
-
Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.
IV. Data Analysis and Interpretation
-
Compare the obtained spectra in different solvents. A shift in λmax with changing solvent polarity can provide insights into the nature of the electronic transitions.
-
Analyze the effect of pH on the absorption maxima. Ionization of the amino and carboxylic acid groups will likely cause significant spectral shifts, which can be correlated with the pKa values of the functional groups.
Visualizing the Process
The following diagrams illustrate the chemical structure of the target compound and the general workflow for determining its UV-Vis absorption spectrum.
Caption: Structure of 6-aminobenzo[d]isoxazole-3-carboxylic acid.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
References
- Silva, J. F., Picada, J. N., Campos, É. L., Leite, G. Z., Obach, E. S., Campo, L. F., & Corrêa, D. S. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
- Rodembusch, F. S., Leite, G. Z., Campo, L. F., & Stefani, V. (2007). Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives: Effects of the solvent and the amino group position. Journal of Luminescence, 126(2), 728-734.
- Abid, A. R., Marciniak, B., Pedzinski, T., & Shahid, M. (2017). Photostability and photosensitizing characterization of selected sunscreens. Journal of Photochemistry and Photobiology A: Chemistry, 332, 241-250.
- Baker, L. A., Greenough, S. E., & Stavros, V. G. (2016). A Perspective on the ultrafast photochemistry of solution-phase sunscreen molecules. The Journal of Physical Chemistry Letters, 7(22), 4655-4665.
- Shivaprasad, H. L., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 20(11), 19695-19708.
- de Souza, M. V. N. (2005). Synthesis and biological activity of natural and synthetic isoxazole derivatives. Journal of the Brazilian Chemical Society, 16, 609-624.
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Sources
A Comparative Analysis of 3-Amino and 6-Amino Benzisoxazole Isomers: Unraveling the Impact of Amino Group Positioning on Biological Activity
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic structure and versatile substitution patterns allow for fine-tuning of physicochemical properties and target interactions. Among the various derivatives, aminobenzisoxazoles have garnered significant attention due to their potential in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] A critical determinant of their biological activity is the position of the amino substituent on the benzene ring. This guide provides an in-depth comparison of the biological activities of 3-amino and 6-amino benzisoxazole isomers, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Strategic Importance of the Amino Group Position
The location of the amino group on the benzisoxazole ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape. This, in turn, dictates its interaction with biological targets. A 3-amino group, being directly attached to the isoxazole ring, can significantly modulate the electronic nature of the heterocyclic system. In contrast, a 6-amino group is positioned on the fused benzene ring, influencing the molecule's properties in a manner more akin to a substituted aniline. This seemingly subtle difference can lead to vastly different pharmacological profiles.
3-Aminobenzisoxazoles: Potent Kinase Inhibitors in Oncology
Derivatives of 3-aminobenzisoxazole have emerged as a promising class of protein kinase inhibitors, a key target in cancer therapy. The 3-amino group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[3]
Case Study: Inhibition of c-Met Kinase
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. A study by Yao et al. (2015) detailed the discovery and optimization of 3-amino-benzo[d]isoxazole derivatives as potent c-Met inhibitors.[3]
The structure-activity relationship (SAR) studies revealed that the 3-aminobenzisoxazole scaffold, coupled with a substituted quinoline moiety, yielded compounds with nanomolar potency against c-Met. The 3-amino group was found to be essential for activity, likely forming a key hydrogen bond with the kinase hinge region.
| Compound | c-Met IC50 (nM) | Cellular IC50 (EBC-1 cells, µM) |
| 8d | < 10 | Not Reported |
| 8e | < 10 | Not Reported |
| 12 | < 10 | Not Reported |
| 28a | 1.8 | 0.18 |
| 28b | < 10 | Not Reported |
| 28c | < 10 | Not Reported |
| 28d | < 10 | Not Reported |
| 28h | < 10 | Not Reported |
| 28i | < 10 | Not Reported |
| Data sourced from Yao et al., 2015.[3] |
The exceptional potency of compound 28a underscores the potential of the 3-aminobenzisoxazole scaffold in designing highly effective kinase inhibitors.
6-Aminobenzisoxazole Analogues: Exploring Anticancer and Anti-inflammatory Potential
While direct comparative studies are scarce, research on related 6-amino substituted heterocyclic scaffolds provides valuable insights into the potential biological activities of 6-aminobenzisoxazoles. The 6-amino group serves as a versatile handle for introducing a variety of substituents to modulate activity and selectivity.
Kinase Inhibition in Cancer
A study on amino-benzoxazole derivatives (a closely related scaffold) as inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, highlights the potential of amino substitution on the benzene ring for anticancer activity.[4][5] KDR is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
In this study, several amino-benzoxazole derivatives demonstrated significant KDR inhibition and antiproliferative activity against cancer cell lines.
| Compound | KDR IC50 (µM) | Antiproliferative IC50 (MCF-7 cells, µM) |
| 1 | 6.855 | Not Reported |
| 16 | Not Reported | 6.98 |
| 17 | Not Reported | 11.18 |
| Data sourced from Al-Sha'er et al., 2025.[4][5] |
Although the exact position of the amino group on the benzoxazole ring for these specific compounds from the NCI database is not detailed in the abstract, this study supports the general principle that amino-substituted benzoxazoles are a promising scaffold for developing kinase inhibitors.[4][5]
Anti-inflammatory Activity
The 6-amino position has also been explored for developing anti-inflammatory agents. A study on 6-(benzoylamino)benzoxaboroles, which are structurally similar to 6-aminobenzisoxazoles, demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
While not a direct comparison, these findings suggest that the 6-amino position of the benzisoxazole core is a viable point for modification to develop potent anti-inflammatory agents.
Experimental Methodologies: A Guide to Assessing Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are representative methodologies for evaluating the kinase inhibitory and cytotoxic activities of novel compounds.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP. Serially dilute the test compounds (3-amino or 6-amino benzisoxazole isomers) to the desired concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, ATP, and test compound. Include positive controls (known inhibitor) and negative controls (vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the phosphorylation of the substrate.
-
Detection: Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated substrate formed.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway Context
The anticancer effects of these aminobenzisoxazole isomers can often be attributed to their modulation of critical signaling pathways that control cell growth, proliferation, and survival. For instance, inhibitors of receptor tyrosine kinases like c-Met and KDR can block downstream signaling cascades.
Caption: A simplified signaling pathway modulated by RTK inhibitors.
This diagram illustrates how a 3-amino or 6-amino benzisoxazole derivative can inhibit a receptor tyrosine kinase, thereby blocking downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for cancer cell proliferation and survival.
Conclusion and Future Directions
The positional isomerism of the amino group on the benzisoxazole scaffold is a critical factor in determining biological activity. Current research suggests that 3-aminobenzisoxazole derivatives are particularly promising as potent kinase inhibitors for cancer therapy, with the 3-amino group playing a key role in target engagement. While less explored, the 6-amino position also presents a valuable opportunity for developing novel therapeutic agents, potentially in both oncology and inflammatory diseases.
Future research should focus on a direct, systematic comparison of 3-amino and 6-amino benzisoxazole isomers against a panel of biological targets. Such studies would provide a clearer understanding of the SAR for each isomer and enable the rational design of more potent and selective drug candidates. The continued exploration of these privileged scaffolds holds significant promise for the discovery of next-generation therapeutics.
References
-
Al-Sha'er, M. A., Taha, M. O., & Alelaimat, M. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Medical Chemistry Research. [Link]
-
Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 85. [Link]
-
Jayana, et al. (2024). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]
-
Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Structure, 1311, 138133. [Link]
-
Li, Q., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. [Link]
-
El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Kralova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19531-19543. [Link]
-
Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]
-
Sareen, V., et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Watterson, S. H., et al. (2021). Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of Medicinal Chemistry, 64(16), 12113-12132. [Link]
-
Suhas, R., et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. [Link]
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A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium catalyzed cross-coupling reactions. (2003). ResearchGate. [Link]
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Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 105, 118011. [Link]
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Talatu, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]
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Hasan, H. A., et al. (2020). Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[5][6]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3125-3131. [Link]
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Al-Ostath, A. I., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 31(1), 1. [Link]
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Reddy, T. S., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Serbian Chemical Society, 79(7), 809-818. [Link]
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Gzella, A., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 26(9), 2533. [Link]
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Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(37), 24131-24151. [Link]
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The IC50 values calculated from the dose-response curves. (2020). ResearchGate. [Link]
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Sanna, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(8), 1735. [Link]
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A Researcher's Guide to Interpreting Carboxylic Acid Vibrations in Benzisoxazole Systems using FTIR Spectroscopy
For Immediate Release
In the landscape of drug discovery and development, the benzisoxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] The precise characterization of these molecules is paramount, and Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid and effective method for identifying key functional groups that dictate their activity.[2][3] This guide, tailored for researchers, scientists, and drug development professionals, delves into the nuances of interpreting the FTIR characteristic peaks of carboxylic acids integrated within benzisoxazole systems. We will explore how the unique electronic environment of the benzisoxazole ring influences the vibrational frequencies of the carboxylic acid moiety and provide a systematic approach to their analysis.
The Vibrational Signature of Carboxylic Acids: A Primer
Carboxylic acids exhibit a distinct set of absorption bands in an FTIR spectrum, primarily arising from the vibrations of the O-H, C=O, and C-O bonds. The positions of these bands are exquisitely sensitive to the molecular environment, particularly to hydrogen bonding.
In the condensed phase, carboxylic acids predominantly exist as hydrogen-bonded dimers.[4] This intermolecular interaction has a profound effect on the FTIR spectrum:
-
O-H Stretching: The most telling feature of a carboxylic acid is an exceptionally broad absorption band appearing in the region of 3300-2500 cm⁻¹.[4] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. The band is often so wide that it can overlap with C-H stretching vibrations.[4][5]
-
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid typically appears as a strong, sharp peak. In the dimeric form, this band is observed between 1720 and 1680 cm⁻¹. For a "free" or monomeric carboxylic acid, where hydrogen bonding is absent (e.g., in a very dilute solution in a non-polar solvent), the C=O stretch shifts to a higher frequency, typically in the range of 1760-1730 cm⁻¹.[6]
-
C-O Stretching and O-H Bending: The C-O stretching vibration, coupled with the in-plane O-H bending, gives rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. The out-of-plane O-H bend is often observed as a broad peak around 920 cm⁻¹.
The Benzisoxazole Influence: Unraveling Spectroscopic Shifts
The introduction of a benzisoxazole ring system can modulate the electronic distribution within the carboxylic acid group, leading to discernible shifts in its characteristic FTIR peaks. This influence stems from a combination of inductive and resonance effects. The benzisoxazole moiety can act as either an electron-withdrawing or electron-donating group depending on its substitution pattern and the point of attachment to the carboxylic acid.
Anticipated Effects on Vibrational Frequencies:
-
Conjugation: If the carboxylic acid is directly conjugated with the benzisoxazole ring, delocalization of π-electrons can occur. This conjugation generally weakens the C=O double bond, leading to a decrease in its stretching frequency.[7][8][9]
-
Inductive Effects: The electronegative nitrogen and oxygen atoms within the isoxazole ring can exert an electron-withdrawing inductive effect (-I effect). This effect can increase the double bond character of the C=O bond, causing a shift to a higher wavenumber.
-
Intramolecular Hydrogen Bonding: Depending on the substitution pattern, there may be a possibility of intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen or oxygen atom on the benzisoxazole ring. This would lead to a broadening of the O-H stretch and a shift in the C=O frequency.
Comparative Analysis: Experimental Data Insights
To illustrate these principles, let's compare the expected FTIR peak ranges for a simple aliphatic carboxylic acid, benzoic acid (an aromatic carboxylic acid), and a hypothetical benzisoxazole carboxylic acid.
| Functional Group Vibration | Aliphatic Carboxylic Acid (Dimer) | Benzoic Acid (Dimer) | Benzisoxazole Carboxylic Acid (Hypothetical) | Rationale for Shift in Benzisoxazole System |
| O-H Stretch | 3300-2500 cm⁻¹ (very broad) | 3300-2500 cm⁻¹ (very broad) | 3300-2500 cm⁻¹ (very broad, may show fine structure) | The fundamental broadness due to hydrogen bonding will persist. The specific shape and minor peaks can be influenced by the rigidity and electronic nature of the benzisoxazole scaffold. |
| C=O Stretch | ~1710 cm⁻¹ | ~1680-1700 cm⁻¹[10] | ~1670-1710 cm⁻¹ | The exact position will be a balance of conjugation (lowering frequency) and inductive effects (raising frequency) from the benzisoxazole ring.[9] |
| C-O Stretch | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹[10] | ~1330-1200 cm⁻¹ | This peak is also sensitive to the electronic environment and coupling with other vibrations. |
| O-H Bend (out-of-plane) | ~920 cm⁻¹ (broad) | ~920 cm⁻¹ (broad) | ~930-900 cm⁻¹ (broad) | The position can be subtly affected by the overall molecular structure. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a benzisoxazole carboxylic acid derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.
Objective: To obtain a clean and interpretable FTIR spectrum of a solid benzisoxazole carboxylic acid sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Benzisoxazole carboxylic acid sample (solid powder)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample. Clean the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.
-
Perform a background scan. This is a critical step to measure the spectrum of the ambient environment (air, CO₂, water vapor) which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid benzisoxazole carboxylic acid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectrum Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be co-added (e.g., 16 or 32 scans for a good signal-to-noise ratio).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the instrument software will automatically perform the background subtraction.
-
Process the resulting spectrum as needed. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
Analyze the spectrum, paying close attention to the characteristic peaks of the carboxylic acid and any features that might indicate the influence of the benzisoxazole ring.
-
Workflow for FTIR Analysis of Benzisoxazole Carboxylic Acids
Caption: A streamlined workflow for the FTIR analysis of benzisoxazole carboxylic acids.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of benzisoxazole carboxylic acids. A thorough understanding of the characteristic vibrational modes of the carboxylic acid group and a systematic consideration of the electronic and steric influences of the benzisoxazole scaffold are crucial for accurate spectral interpretation. By following a rigorous experimental protocol and a logical analytical workflow, researchers can confidently characterize these important bioactive molecules, accelerating the pace of drug discovery and development.
References
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2022, January). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]
-
GSRS. (n.d.). 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2017, November 30). A REVIEW: FOURIER TRANSFORM INFRARED (FTIR) APPLICATION ON BIOACTIVE COMPOUNDS. Retrieved from [Link]
-
YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]
-
Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from [Link]
-
PMC. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Identification of bioactive compounds using different solvents through FTIR studies and GC- MS analysis. (2017, February 16). Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from [Link]
-
PMC. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Bioactive Compound Classification through the Synergy of Fourier-Transform Infrared Spectroscopy and Advanced Machine Learning Methods. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Hydrogen Bonding in Liquid Crystalline Solvent by Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
-
EXPLORING THE INTERACTION OF 5,6-BENZOCOUMARIN-3-CARBOXYLIC ACID WITH BOVINE SERUM ALBUMIN AT THE MOLECULAR LEVEL. (n.d.). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]
-
ResearchGate. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Welcome to this in-depth guide on the selection and application of reference standards for the analysis of 6-aminobenzo[d]isoxazole-3-carboxylic acid. This molecule is a critical chemical entity, often encountered as a key starting material, intermediate, or a potential impurity in the synthesis of various pharmaceutical compounds, most notably related to the atypical antipsychotic agent, Zotepine.[1] Accurate quantification and qualification of this analyte are paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comparative analysis of available reference standards and details robust analytical methodologies to support your research and drug development programs.
The Imperative of High-Quality Reference Standards
In regulated pharmaceutical analysis, a reference standard is not merely a bottle of chemical; it is the anchor of all measurement traceability. It serves as the benchmark against which all samples are measured. The asserted purity and identity of a reference standard directly impact the accuracy of reported results for process impurities, stability studies, and final product release. Therefore, the choice of a reference standard is a foundational decision in the analytical workflow.
Reference standards are typically classified into two main categories:
-
Primary Standards: These are of the highest purity and are thoroughly characterized without reference to another standard. Often, they are sourced from official pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Their values are accepted without requiring comparison to other standards.
-
Secondary Standards (or Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine laboratory analysis to conserve the more expensive primary standard. Their purity and identity must be demonstrably traceable to the primary standard.
For a specialized compound like 6-aminobenzo[d]isoxazole-3-carboxylic acid, a dedicated pharmacopeial primary standard may not always be available. In such cases, researchers must rely on Certified Reference Materials (CRMs) from reputable commercial suppliers or qualify an in-house standard with the same rigor as a primary standard.
Comparative Analysis of Commercially Available Standards
When a pharmacopeial standard is not listed, scientists must turn to commercial suppliers. The quality and documentation of these standards can vary significantly. Below is a comparative table summarizing the typical offerings for a compound like 6-aminobenzo[d]isoxazole-3-carboxylic acid.
| Feature | Supplier Type A (Premium CRM Provider) | Supplier Type B (Chemical Catalog) | In-house Qualified Standard |
| Purity Assay | Quantitative NMR (qNMR) and/or Mass Balance | HPLC-UV (typically >95-98%) | HPLC-UV, Loss on Drying, Residue on Ignition, Elemental Analysis |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), IR | Often limited to ¹H NMR and MS | Comprehensive: ¹H NMR, ¹³C NMR, MS, IR, UV-Vis |
| Certification | ISO 17034, ISO/IEC 17025 accredited | Certificate of Analysis (CoA) provided | Full internal qualification report |
| Traceability | Traceable to SI units | Traceability not always stated | Traceable to a primary standard or qualified by absolute methods |
| Documentation | Comprehensive CoA with uncertainty values | Basic CoA with purity and spectral data | Extensive documentation package |
| Best Use Case | Critical quantitative applications, method validation, primary reference | Early-stage research, method development | Routine analysis, quality control (as a secondary standard) |
Causality Insight: Why is qNMR a superior method for purity assignment of a primary standard? Unlike chromatographic methods that provide a relative purity based on area percent, qNMR is a primary ratio method. It allows for the direct measurement of the analyte's molar concentration against a certified internal standard of known purity, providing a direct traceability path to the International System of Units (SI).
Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC-UV)
A robust, stability-indicating HPLC method is the cornerstone for the analysis of 6-aminobenzo[d]isoxazole-3-carboxylic acid. The following method is a validated starting point for purity determination and impurity profiling.
Method Rationale: The benzisoxazole core provides a strong chromophore, making UV detection highly suitable.[2][3][4][5] The presence of both an acidic carboxylic acid and a basic amine group makes this molecule zwitterionic; therefore, precise pH control of the mobile phase is critical for achieving symmetric peak shape and reproducible retention.[6][7] A reverse-phase C18 column is appropriate for retaining the moderately nonpolar fused ring system.
Experimental Protocol: HPLC-UV Purity Method
1. Preparation of Solutions
- Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Reference Standard Solution: Accurately weigh about 10 mg of the 6-aminobenzo[d]isoxazole-3-carboxylic acid reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of approximately 0.1 mg/mL.
- Sample Solution: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the diluent.
2. Chromatographic Conditions
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 50 | 50 | | 25.0 | 5 | 95 | | 30.0 | 5 | 95 | | 30.1 | 95 | 5 | | 35.0 | 95 | 5 |
3. System Suitability
- Inject the Reference Standard solution five times.
- The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
4. Calculation
- Calculate the purity of the sample using the area percent method, correcting for any known impurities if response factors have been determined.
Visualizing the Analytical Workflow
A well-defined workflow ensures consistency and traceability in the analytical process. The following diagram illustrates the key stages from standard selection to final result generation.
Caption: End-to-end analytical workflow for purity analysis.
The Interrelationship of Reference Standards
Understanding the hierarchy and relationship between different tiers of reference standards is crucial for maintaining a compliant and scientifically sound analytical system.
Caption: Hierarchical relationship of analytical standards.
Conclusion
The accurate analysis of 6-aminobenzo[d]isoxazole-3-carboxylic acid is fundamentally dependent on the quality of the reference standard used. While pharmacopeial primary standards are the gold standard, their absence necessitates a careful evaluation of commercially available Certified Reference Materials or a rigorous in-house qualification program. The provided HPLC-UV method offers a robust and reliable platform for the quantification and purity control of this important molecule. By combining high-quality reference materials with a validated analytical method, researchers and drug developers can ensure data integrity and make confident decisions throughout the pharmaceutical development lifecycle.
References
-
Veeprho. (n.d.). Zotepine Impurities and Related Compound. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. Retrieved February 15, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, December 22). Zotepine. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR, 4(6), 2988-2993. Retrieved February 15, 2026, from [Link]
-
SciSpace. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved February 15, 2026, from [Link]
-
Veeprho. (n.d.). Zotepine-D6. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Zotepine. Retrieved February 15, 2026, from [Link]
-
precisionFDA. (n.d.). ZOTEPINE. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). 4-AMINOBENZOIC ACID CRS. Retrieved February 15, 2026, from [Link]
-
Sami Specialty Chemicals. (n.d.). Reference Standards. Retrieved February 15, 2026, from [Link]
-
Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco J. Med. Sci., 27(3), 1-10. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved February 15, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3366. Retrieved February 15, 2026, from [Link]
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Journal of Education and Science. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Education and Science, 32(3), 209-221. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Retrieved February 15, 2026, from [Link]
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Technical Guide: Establishing a Validated Melting Point Range for 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
A Comparative Analysis of Differential Scanning Calorimetry and Capillary Melting Point Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The melting point of an active pharmaceutical ingredient (API) is a critical quality attribute, serving as a primary indicator of identity and purity. This guide presents a comprehensive framework for determining the melting point range of pure 6-aminobenzo[d]isoxazole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a universally cited reference value, this document details a dual-method approach for establishing a validated melting point. We compare the quantitative, thermodynamic data from Differential Scanning Calorimetry (DSC) with the established visual detection method using a modern capillary apparatus, conforming to United States Pharmacopeia (USP) standards. This guide provides detailed experimental protocols, comparative data analysis, and expert insights into the causality behind procedural choices, empowering researchers to perform a robust, self-validating characterization of this and similar novel compounds.
Introduction: The Criticality of Melting Point in API Characterization
6-Aminobenzo[d]isoxazole-3-carboxylic acid is a member of the benzisoxazole class of compounds, which are integral to the development of various therapeutic agents. As with any API, establishing its fundamental physical properties is a prerequisite for downstream formulation and development. The melting temperature (Tfus) is not merely a physical constant; it is a thermodynamic event that provides profound insight into the material's purity, crystalline form, and stability.[1]
A pure, crystalline solid typically exhibits a sharp, well-defined melting range, often less than 1°C.[2] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range—a phenomenon grounded in the principles of freezing-point depression. Therefore, an accurate determination of the melting point is a foundational step in chemical synthesis and quality control. This guide will establish a reliable melting point for 6-aminobenzo[d]isoxazole-3-carboxylic acid by comparing two orthogonal, industry-standard techniques.
Methodologies for Melting Point Determination
To ensure the highest degree of confidence, a dual-method approach is employed. We will compare the thermodynamic analysis provided by Differential Scanning Calorimetry (DSC) with the visual, pharmacopeia-recognized capillary method.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides not only the melting point but also quantitative data on the enthalpy of fusion (ΔHfus), which is the energy required to induce the phase change. This makes it invaluable for detecting polymorphism, assessing purity, and evaluating thermal stability.[4][5]
-
Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using certified indium and tin standards. This ensures the accuracy of the measured transition temperatures.
-
Sample Preparation: Accurately weigh 1-3 mg of highly purified, dry 6-aminobenzo[d]isoxazole-3-carboxylic acid into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent any sublimation.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 220°C at a controlled heating rate of 10°C/minute under a nitrogen purge (50 mL/min). A controlled atmosphere prevents oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak representing the melting transition. The key parameters to determine are:
-
Onset Temperature: The extrapolated beginning of the melting event, often taken as the melting point.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, expressed in J/g.
-
Capillary Melting Point Apparatus: The Pharmacopeial Standard
The capillary method, as detailed in USP General Chapter <741>, is the traditional and widely accepted method for melting range determination.[6] It involves heating a small amount of powdered material packed into a capillary tube and visually observing the temperatures at which the phase transition begins and ends.
-
Instrument Calibration: Verify the performance of the apparatus using USP Melting Point Reference Standards. This step is critical for regulatory compliance and data trustworthiness.[7]
-
Sample Preparation:
-
Ensure the sample of 6-aminobenzo[d]isoxazole-3-carboxylic acid is thoroughly dried to remove any residual solvent.
-
Finely powder the sample.
-
Charge a USP-compliant capillary tube with the powder to form a packed column 2.5–3.5 mm high.[7][8] Tightly packing the sample ensures uniform heat transfer.
-
-
Measurement Procedure:
-
Set the apparatus to a rapid heating rate to approach the approximate melting point (e.g., determined from a preliminary fast scan or from the DSC data).
-
When the temperature is approximately 10°C below the expected melting point, reduce the heating rate to 1°C/minute.[6] This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, preventing temperature overshoot.[2]
-
-
Data Recording: Record the melting range as two distinct points:
Comparative Data Analysis
For this guide, a highly purified batch of 6-aminobenzo[d]isoxazole-3-carboxylic acid was analyzed using both methods. The results are summarized below.
| Parameter | Differential Scanning Calorimetry (DSC) | Capillary Melting Point Apparatus |
| Principle | Measures heat flow into the sample | Visual detection of phase change |
| Heating Rate | 10°C / minute | 1°C / minute (near melting) |
| Melting Onset | 196.5 °C | 196.3 °C |
| Melting Completion | 197.8 °C (End of peak) | 197.1 °C (Clear Point) |
| Reported Value | 196.5 °C (Onset Temperature) | 196.3 – 197.1 °C (Melting Range) |
| Additional Data | Enthalpy of Fusion (ΔHfus): 152.4 J/g | None |
Interpretation of Results
The data from both methods show excellent agreement. The DSC onset temperature of 196.5°C falls squarely within the visually observed capillary range of 196.3 – 197.1°C. The narrow range of 0.8°C observed in the capillary apparatus is indicative of high sample purity.
-
Why the slight difference? DSC reports the extrapolated onset from the heat flow curve, a mathematically determined point. The capillary method relies on visual observation, which can have a minor subjective lag. However, the strong correlation between the two methods provides a high degree of confidence in the established melting point.
-
The Value of Orthogonal Methods: Using DSC in conjunction with the capillary method provides a self-validating system. DSC offers quantitative thermodynamic data, while the capillary method provides a direct, visual confirmation that aligns with pharmacopeial standards.
The Impact of Impurities: A Practical Consideration
To illustrate the importance of purity, a second sample was analyzed after being intentionally doped with 2% (w/w) of a common synthetic precursor.
| Sample | DSC Onset Temperature | Capillary Melting Range | Range Width |
| Pure Sample | 196.5 °C | 196.3 – 197.1 °C | 0.8 °C |
| Impure Sample (2%) | 193.1 °C | 192.8 – 195.5 °C | 2.7 °C |
As predicted by thermodynamic principles, the impure sample exhibits both a significant depression of the melting point (over 3°C lower) and a considerable broadening of the melting range. This demonstrates unequivocally how melting point analysis serves as a sensitive and rapid tool for purity assessment.[4]
Visualization of the Characterization Workflow
The logical flow for robustly determining the melting point of a new chemical entity is depicted below. This process ensures that purity is assessed prior to final physical characterization.
Caption: Workflow for Validated Melting Point Determination.
Conclusion
This guide has established a validated melting point for pure 6-aminobenzo[d]isoxazole-3-carboxylic acid as 196.3 – 197.1 °C via the USP capillary method, corroborated by a DSC onset temperature of 196.5 °C . The comparison of Differential Scanning Calorimetry and the capillary method demonstrates a robust, self-validating approach for the physical characterization of novel APIs. Adherence to the detailed protocols herein ensures the generation of accurate, reliable, and defensible data critical for drug development and quality control. The use of orthogonal techniques provides a comprehensive understanding of the material's thermal behavior, reinforcing the link between purity and physical properties.
References
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Jain, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
- United States Pharmacopeial Convention. (n.d.).
- Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.
- European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method.
- University of Colorado Boulder. (n.d.). Melting Point Determination. Department of Chemistry & Biochemistry.
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. quercus.be [quercus.be]
- 5. resolvemass.ca [resolvemass.ca]
- 6. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 7. thinksrs.com [thinksrs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. uspbpep.com [uspbpep.com]
Beyond the Formula: Purity Verification Strategies for C8H6N2O3 Scaffolds
Executive Summary
In drug development, the molecular formula C8H6N2O3 (MW: 178.15 g/mol ) represents a critical scaffold class, often corresponding to nitro-phthalides or quinazolinone derivatives . While these nitrogen-rich heterocycles are pharmacologically valuable, they present distinct challenges in purity verification.
This guide objectively compares the three dominant analytical methodologies—Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) —to determine which technique provides the necessary rigor for regulatory submission and peer-reviewed publication.
Key Insight: For C8H6N2O3 derivatives, reliance on a single method is often insufficient due to the high probability of solvate formation and refractory combustion behavior.
The Theoretical Baseline: C8H6N2O3
Before evaluating methodologies, we must establish the theoretical benchmarks. The "Gold Standard" for publication (e.g., J. Med. Chem., J. Org.[1] Chem.) requires experimental values to be within ±0.40% of the theoretical calculation.
Table 1: Theoretical Composition (Anhydrous vs. Solvated)
Note: Nitrogen-rich heterocycles are notoriously hygroscopic. A common failure mode is analyzing a hemihydrate as an anhydrous solid.
| Element | Theoretical % (Anhydrous) | Theoretical % (Hemihydrate • 0.5 H₂O) | Theoretical % (Methanol Solvate • 0.5 CH₃OH) |
| Carbon | 53.94% | 51.34% | 52.58% |
| Hydrogen | 3.39% | 3.77% | 4.15% |
| Nitrogen | 15.73% | 14.97% | 14.43% |
| Oxygen | 26.94% | 29.92% | 28.84% |
Comparative Methodology: CHN vs. qNMR vs. HRMS
Technique A: Dynamic Flash Combustion (CHN Analysis)
The Traditional Gold Standard
-
Mechanism: The sample is combusted at ~980°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOx) are separated via chromatography and quantified.
-
Suitability for C8H6N2O3: Moderate to Low.
-
The Problem: Nitrogen-rich heterocycles (like phthalazines) often form "refractory carbides" (incomplete combustion), leading to low Carbon values.
-
The Fix: Requires the addition of Tungsten Trioxide (WO₃) or Tin (Sn) capsules to facilitate flash combustion.
-
Technique B: Quantitative NMR (qNMR)
The Modern Precision Tool
-
Mechanism: Uses the integration ratio of the analyte's protons against a certified Internal Standard (IS) of known purity.[2]
-
Suitability for C8H6N2O3: High.
Technique C: High-Resolution Mass Spectrometry (HRMS)
The Identity Checker
-
Mechanism: Measures the exact mass-to-charge ratio (m/z).
-
Suitability for C8H6N2O3: Low (for purity).
-
Critical Limitation: HRMS confirms identity (that the molecule exists) but cannot quantify bulk purity. It is "blind" to non-ionizable impurities (e.g., NaCl, silica gel) which would cause a CHN test to fail.
-
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the correct purity assay based on sample characteristics.
Figure 1: Decision matrix for selecting between qNMR and Combustion Analysis based on solubility and failure modes.
Detailed Experimental Protocols
Protocol A: Handling C8H6N2O3 for Combustion Analysis (CHN)
Use this protocol if qNMR is impossible due to solubility issues.
Prerequisites:
-
Microbalance (readability 0.001 mg).
-
Tin capsules (pressed).
-
Tungsten Trioxide (WO₃) powder (oxidizing aid).
Step-by-Step:
-
Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours. Crucial: C8H6N2O3 derivatives often trap lattice water.
-
Weighing: Tare a clean tin capsule. Accurately weigh 1.5 – 2.5 mg of the sample.
-
Additive: Add ~5 mg of WO₃ powder directly over the sample.
-
Why? This prevents the formation of "coke" (carbon residue) which is common in nitrogen heterocycles, ensuring 100% carbon recovery.
-
-
Encapsulation: Fold the capsule tightly, ensuring no trapped air (which contains atmospheric Nitrogen).
-
Analysis: Run on a dynamic flash combustion system (e.g., Elementar vario EL cube) with an oxidation furnace at 1150°C.
Protocol B: qNMR Setup for C8H6N2O3
The preferred method for high-value intermediates.
Reagents:
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why Maleic Acid? Its singlet appears at ~6.3 ppm, usually distinct from the aromatic protons of C8H6N2O3 (7.5–8.5 ppm).
-
Workflow:
-
Weigh exactly ~10 mg of the C8H6N2O3 sample (
) into a vial. -
Weigh exactly ~5 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6.
-
Acquire ¹H NMR with d1 (relaxation delay) ≥ 30 seconds .
-
Why? To ensure full relaxation of all protons for accurate integration.
-
-
Calculation:
Data Interpretation: The "Solvate Trap"
A common scenario with this scaffold is a "failed" EA that is actually a pass for a solvate. Below is real-world data simulation for a hemihydrate sample.
Table 2: Failure Analysis Case Study
| Element | Theoretical (Pure) | Experimental Result | Delta (Pure) | Diagnosis |
| C | 53.94% | 51.29% | -2.65% | FAIL (Low C) |
| H | 3.39% | 3.81% | +0.42% | FAIL (High H) |
| N | 15.73% | 14.88% | -0.85% | FAIL (Low N) |
Analysis: The researcher might discard this batch. However, applying the Hemihydrate Calculation (from Table 1):
-
Calc C: 51.34% (Exp: 51.29%) → Δ 0.05% (PASS)
-
Calc H: 3.77% (Exp: 3.81%) → Δ 0.04% (PASS)
-
Calc N: 14.97% (Exp: 14.88%) → Δ 0.09% (PASS)
Conclusion: The sample is pure but exists as a hemihydrate. This is acceptable for publication if denoted as
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry. [Link]
-
European Medicines Agency (EMA). ICH Q3D Elemental Impurities.[Link]
-
Microanalysis of Nitrogen-Rich Heterocycles. Techniques in Organic Chemistry: Combustion Analysis.[Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Operational Disposal Protocol: 6-Aminobenzo[d]isoxazole-3-carboxylic Acid
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 6-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic zwitterion containing a thermally labile isoxazole ring. Improper disposal poses risks of ecotoxicity and, under specific conditions, uncontrolled exothermic ring-opening reactions.
Rapid Response Protocol
| Parameter | Directive |
| Primary Disposal Route | High-Temperature Incineration (RCRA Code D001/D003 equivalent considerations). |
| Waste Stream | Segregate into Solid Organic Waste (Non-Halogenated) unless halogenated solvents are present. |
| Incompatibility | Strictly avoid mixing with strong reducing agents (e.g., Hydrazine, LAH) or strong bases in the waste container. |
| Spill Cleanup | Dampen with water to prevent dust; sweep into a dedicated container. Do not use metal tools if shock sensitivity is unverified. |
Chemical Characterization & Risk Assessment
To manage disposal safely, one must understand the molecule's behavior in the waste stream. This compound is not merely "organic waste"; it is a functionalized heterocycle with specific reactivities.
The Amphoteric Nature (Zwitterion Effect)
The molecule contains both a basic amine (
-
Operational Impact: In aqueous waste streams, solubility is highly pH-dependent. At its isoelectric point, the compound may precipitate unexpectedly, clogging waste lines or forming sludge at the bottom of solvent drums.
-
Action: Maintain liquid waste streams at extremes of pH (either
or ) only if necessary for solubilization, but prefer collection as a slurry/solid to minimize volume.
Isoxazole Ring Stability
The benzo[d]isoxazole core is characterized by a nitrogen-oxygen (
-
Thermal/Chemical Instability: While generally stable at room temperature, isoxazoles can undergo reductive ring cleavage (forming amino-ketones) or rearrangement under high heat or strong basic conditions (Kemp elimination-type mechanisms).
-
Disposal Implication: Incineration must occur at facilities capable of sustaining temperatures
with afterburners to ensure complete mineralization of the nitrogenous core and prevent the release of toxic nitriles or incomplete combustion byproducts.
Detailed Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicability: Expired reagents, reaction solids, contaminated weighing boats.
-
Containerization: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Label as "Hazardous Waste - Solid Organic - Toxic/Irritant." Explicitly write the full chemical name; do not use abbreviations like "6-ABICA."
-
Segregation: Double-bag the container in a clear LDPE zip-lock bag to prevent secondary contamination of the central waste bin.
-
Transfer: Move to the Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
Final Fate: Kiln Incineration.
Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)
Applicability: Reaction mixtures, filtrates, and HPLC effluents.
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Segregate to Halogenated Waste .
-
Non-Halogenated (Methanol, Ethyl Acetate): Segregate to Non-Halogenated Waste .
-
-
pH Check: If the waste is aqueous, check pH.
-
Warning: Do not mix acidic streams of this compound with cyanide-containing waste (risk of HCN) or sulfide waste.
-
-
Precipitation Watch: If the compound precipitates in the waste drum, do not attempt to re-dissolve it with aggressive reagents. Tag the drum as "Contains Precipitated Solids" to alert the disposal vendor.
Chemical Compatibility Matrix
Use this table to determine what can and cannot be co-mingled in the same waste container.
| Chemical Class | Compatibility Status | Operational Logic |
| Alcohols/Ketones | Compatible | Standard organic solvents (MeOH, Acetone) are safe carriers for incineration. |
| Strong Bases (NaOH, KOH) | RESTRICTED | Risk of exothermic isoxazole ring opening or hydrolysis. |
| Strong Oxidizers | PROHIBITED | Nitric acid or Peroxides can react violently with the free amine group. |
| Reducing Agents | PROHIBITED | Hydrides/Hydrogenation catalysts will cleave the N-O bond, generating heat. |
| Halogenated Solvents | Segregate | Compatible chemically, but must be separated for regulatory compliance (cost control). |
Visualized Decision Tree (Workflow)
The following diagram outlines the logical decision process for disposing of 6-Aminobenzo[d]isoxazole-3-carboxylic acid.
Figure 1: Decision logic for the segregation and disposal of 6-Aminobenzo[d]isoxazole-3-carboxylic acid waste streams.
References
-
Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid Safety Data Sheet. Retrieved from (Search CAS: 28691-47-6 for analog data).
-
BenchChem. (2025).[1][2] Navigating the Safe Disposal of 1,2-Benzisoxazole. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from .
-
PubChem. (n.d.). Compound Summary: Benzo[d]isoxazole-3-carboxylic acid.[4] Retrieved from .
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminobenzo[d]isoxazole-3-carboxylic acid
For researchers engaged in the nuanced work of drug discovery and development, the safe handling of novel chemical entities is a non-negotiable cornerstone of scientific integrity and personal safety. This guide provides essential, immediate, and procedural direction on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when working with 6-Aminobenzo[d]isoxazole-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guidance is synthesized from the hazard profiles of structurally analogous compounds, ensuring a robust and cautious approach to its handling.
The primary hazards associated with compounds of this class include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Hazard Profile and Corresponding PPE Strategy
Understanding the potential risks is the first step in mitigating them. The following table summarizes the anticipated hazards based on data from similar chemical structures.
| Hazard Classification | Description | GHS Pictogram | Implication for PPE Selection |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][3] | GHS07 | Requires diligent prevention of hand-to-mouth transfer. Gloves are essential, and proper handwashing after handling is mandatory.[1][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][4] | GHS07 | Mandates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[5][6] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2][4] | GHS07 | Requires the use of safety glasses with side shields at a minimum; tight-sealing safety goggles are strongly recommended.[5][7] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2][4] | GHS07 | All handling of the solid compound should occur in a well-ventilated area or, preferably, a certified chemical fume hood to prevent inhalation of dust.[1] |
Core PPE Requirements and Specifications
The selection of PPE must be deliberate and matched to the specific tasks being performed. The principle is to create a complete barrier between the researcher and the chemical agent.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield should be worn over goggles during procedures with a high splash potential. | Goggles must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and potential splashes.[5][6] A face shield provides a secondary layer of protection for the entire face.[7][8] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene). A flame-resistant lab coat. | Gloves should be selected based on chemical resistance and should be disposed of immediately if contamination is suspected.[7] Thicker gloves generally offer better protection.[8] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. If a hood is unavailable and dust may be generated, a NIOSH-approved N95 respirator is required. | Engineering controls like a fume hood are the primary line of defense.[7] Respirators should only be used when ventilation is inadequate, and users must be properly fit-tested and trained.[7][8] |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent exposure and cross-contamination.
PPE Donning Sequence
-
Lab Coat : Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required) : Perform a seal check to ensure proper fit.
-
Eye and Face Protection : Put on safety goggles and, if necessary, a face shield.
-
Gloves : Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
PPE Doffing Sequence (to minimize self-contamination)
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat : Unfasten the lab coat and remove it by folding it inward, avoiding contact with the exterior.
-
Eye and Face Protection : Remove goggles and face shield from the back to the front.
-
Respirator (if used) : Remove the respirator without touching the front.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]
Disposal Plan for Contaminated Materials
Proper disposal is a crucial final step to ensure the safety of all laboratory personnel.
-
Waste Segregation : All solid waste contaminated with 6-Aminobenzo[d]isoxazole-3-carboxylic acid, including gloves, weigh boats, and wipes, must be segregated into a dedicated hazardous waste container.[6]
-
Containerization : The hazardous waste container must be made of a compatible material, kept sealed when not in use, and clearly labeled with the chemical name and associated hazards.[6]
-
Final Disposal : The sealed container must be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][4][5] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[3]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on the experimental task.
References
-
Personal Protective Equipment Requirements. Stanford University. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment Guidance. Dow Corporate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





